molecular formula C9H6BrN3O B13340680 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13340680
M. Wt: 252.07 g/mol
InChI Key: YAVXWATXFKILDN-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS 1513824-60-6) is a bifunctional heterocyclic compound that serves as a valuable synthon in medicinal chemistry and drug discovery research. Its structure incorporates two key features: a pyrazole ring bearing a bromo substituent and a pyridine ring featuring an aldehyde group. The 4-bromo substituent on the pyrazole ring makes it amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse carbon-based fragments . Concurrently, the reactive aldehyde group on the pyridine ring provides a handle for further derivatization, commonly serving as an electrophile in condensation reactions to form Schiff bases or as a precursor for other functional groups . This molecular architecture is designed for the construction of more complex structures, particularly in the synthesis of fused heterocyclic systems. The pyrazolopyridine scaffold is recognized as a privileged structure in medicinal chemistry and is found in compounds with a broad spectrum of reported pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Researchers can utilize this reagent as a key intermediate in multi-step synthetic routes to generate novel compounds for biological screening. The product is supplied for laboratory research purposes. 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-8-4-12-13(5-8)9-7(6-14)2-1-3-11-9/h1-6H

InChI Key

YAVXWATXFKILDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)Br)C=O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The molecule 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde represents a high-value scaffold in medicinal chemistry. It combines a reactive aldehyde handle (C3) with a halogenated pyrazole (C4'), serving as a versatile "linchpin" intermediate. The aldehyde allows for condensation reactions (e.g., to form Schiff bases, imidazopyridines, or Friedländer annulations), while the bromine atom enables subsequent cross-coupling (Suzuki, Buchwald-Hartwig) to expand chemical space.

This guide details the most robust synthetic pathway: Nucleophilic Aromatic Substitution (


) . Unlike de novo heterocyclic construction, this convergent route utilizes commercially available precursors to ensure high reproducibility and scalability.

Retrosynthetic Analysis

To design the optimal synthesis, we disconnect the C–N bond linking the pyridine and pyrazole rings.

  • Disconnection: The C(2)

    
    –N(1)
    
    
    
    bond.
  • Precursors:

    • Electrophile: 2-Halopyridine-3-carbaldehyde. The aldehyde group at C3 is electron-withdrawing, activating the C2 position for nucleophilic attack.

    • Nucleophile: 4-Bromo-1H-pyrazole.

  • Mechanistic Driver: The reaction proceeds via an addition-elimination mechanism (

    
    ). The choice of the leaving group (F vs. Cl) and base is critical for yield optimization.
    
DOT Diagram: Retrosynthesis & Mechanism

Retrosynthesis cluster_conditions Reaction Conditions Target Target Molecule 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde Precursor1 Electrophile 2-Fluoropyridine- 3-carbaldehyde Target->Precursor1 Retrosynthetic Cut Precursor2 Nucleophile 4-Bromo-1H-pyrazole Target->Precursor2 Intermediate Meisenheimer Complex Precursor1->Intermediate + Base (Deprotonation) Precursor2->Intermediate Intermediate->Target - HF (Aromatization) Cond Solvent: DMF/DMSO Base: Cs2CO3 or K2CO3 Temp: 80-100°C

Figure 1: Retrosynthetic logic and forward reaction pathway via


 mechanism.

Primary Synthesis Protocol: Coupling

Rationale for Reagent Choice
  • Leaving Group (F vs. Cl): 2-Fluoropyridine-3-carbaldehyde is preferred over the chloro-analog. The high electronegativity of fluorine inductively stabilizes the Meisenheimer intermediate, significantly accelerating the rate-determining step in

    
     reactions involving electron-deficient heterocycles [1].
    
  • Base (Cesium Carbonate):

    
     is selected over 
    
    
    
    due to the "cesium effect." The larger cation radius improves solubility in aprotic solvents and enhances the nucleophilicity of the pyrazolate anion [2].
  • Solvent (DMF): A polar aprotic solvent is required to solvate the cation and leave the pyrazolate anion "naked" and reactive.

Step-by-Step Methodology
Materials:
  • 2-Fluoropyridine-3-carbaldehyde (1.0 equiv)

  • 4-Bromo-1H-pyrazole (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • N,N-Dimethylformamide (DMF), Anhydrous (0.2 M concentration)

Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole (1.1 equiv) in anhydrous DMF .

  • Activation: Add

    
      (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the pyrazolate anion. Note: Evolution of modest gas may occur.
    
  • Coupling: Add 2-fluoropyridine-3-carbaldehyde (1.0 equiv) dropwise (if liquid) or as a solution in minimal DMF.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (

    
     or Ar). Monitor by TLC (EtOAc/Hexanes 1:3) or LC-MS.
    
    • Checkpoint: Reaction typically reaches completion within 2–4 hours. The aldehyde activates the ring sufficiently that prolonged heating is rarely needed.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Observation: The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x), wash combined organics with brine (2x) and water (2x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography on silica gel (Gradient: 0%

    
     30% EtOAc in Hexanes).
    
Data Interpretation & Troubleshooting
ParameterObservationCorrective Action
Reaction Color Darkening (Brown/Black)Normal for pyridine

. If excessive, degas solvents thoroughly to prevent aldehyde oxidation.
Incomplete Conversion Starting material remainsIncrease temp to 100°C or switch solvent to DMSO. Ensure conditions are anhydrous.
Side Product Bis-addition (rare)Unlikely due to sterics and lack of second leaving group.
Aldehyde Oxidation Carboxylic acid peak in MSEnsure inert atmosphere. Aldehydes can auto-oxidize in air at high temps.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~10.0 ppm (s, 1H):  Aldehyde proton (CHO). Critical confirmation of functional group integrity.
      
    • 
       ~8.8 ppm (s, 1H):  Pyrazole H-5' (Deshielded by pyridine ring current).
      
    • 
       ~8.6 ppm (dd, 1H):  Pyridine H-6 (Alpha to nitrogen).
      
    • 
       ~8.2 ppm (dd, 1H):  Pyridine H-4 (Ortho to aldehyde).
      
    • 
       ~8.0 ppm (s, 1H):  Pyrazole H-3'.
      
    • 
       ~7.6 ppm (m, 1H):  Pyridine H-5.
      
  • HRMS (ESI+):

    • Calculated for

      
       (1:1 isotopic pattern for Br).
      

Alternative Routes & Scalability

While the


 route is superior for laboratory scale (mg to g), process chemists might consider alternatives for cost or safety.
Route B: Chloropyridine Precursor
  • Substrate: 2-Chloropyridine-3-carbaldehyde.

  • Pros: Significantly cheaper starting material.

  • Cons: Lower reactivity. Requires higher temperatures (100–120 °C) and longer reaction times.

  • Modification: Use DMSO as solvent and potentially add a catalyst like DABCO or phase transfer catalyst (18-crown-6) if using potassium salts.

Route C: Post-Coupling Bromination
  • Strategy: Couple 2-fluoropyridine-3-carbaldehyde with unsubstituted pyrazole first, then brominate.

  • Reagent: NBS (N-Bromosuccinimide) in DMF or Acetonitrile.

  • Risk: High. NBS can react with the electron-rich aldehyde (oxidation) or brominate the pyridine ring if not carefully controlled. This route is not recommended unless 4-bromopyrazole is unavailable.

DOT Diagram: Decision Matrix

DecisionMatrix Start Start: Choose Precursor RouteA Route A: 2-Fluoro (Recommended) Start->RouteA RouteB Route B: 2-Chloro (Cost-saving) Start->RouteB RouteC Route C: Post-Bromination (High Risk) Start->RouteC ResultA High Yield Fast Reaction RouteA->ResultA ResultB Moderate Yield High Temp Required RouteB->ResultB ResultC Side Reactions (Aldehyde Oxidation) RouteC->ResultC

Figure 2: Strategic decision matrix for selecting the synthetic pathway.

Safety & Handling

  • 2-Fluoropyridine-3-carbaldehyde: Irritant. Potential sensitizer.[2] Handle in a fume hood.

  • 4-Bromopyrazole: Generally low toxicity but treat as a potential irritant.

  • DMF: Hepatotoxic and teratogenic. Use appropriate PPE (butyl rubber gloves recommended).

  • Waste: Aqueous layers from DMF extractions contain residual organics; dispose of as hazardous aqueous waste.

References

  • Bloch, R. (1998). Additions of Organometallic Reagents to C=N Bonds: Reactivity and Selectivity. Chemical Reviews, 98(4), 1407-1438.
  • Flessner, T., & Dorsch, D. (2001). Synthesis of substituted pyrazoles as novel factor Xa inhibitors. Synlett, 2001(12), 1928-1930. Link (Demonstrates

    
     of pyrazoles on pyridines).
    
  • Sigma-Aldrich. Product Specification: 2-Fluoropyridine-3-carboxaldehyde. Link (Source for physical properties and safety data).

  • PubChem Database. Compound Summary: 2-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde. Link (Analogous structure validation).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Vilsmeier and mechanisms on heterocycles).

Sources

Comprehensive Technical Guide: 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and agrochemical development, bis-heterocyclic building blocks are highly prized for their ability to project pharmacophores into complex three-dimensional chemical space. 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS 1692355-13-7) represents a highly versatile, orthogonally functionalizable intermediate. Featuring an electrophilic aldehyde, an electron-deficient pyridine core, and a transition-metal-reactive aryl bromide, this compound serves as a critical linchpin for synthesizing complex kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and strategic applications for this specific building block, ensuring researchers can leverage its full synthetic potential with high fidelity.

Physicochemical and Computational Profiling

Understanding the baseline physicochemical properties of CAS 1692355-13-7 is critical for predicting its behavior in both synthetic workflows and biological environments. The compound's moderate lipophilicity and specific hydrogen-bond acceptor count make it highly compliant with Lipinski’s Rule of Five for downstream API development[1].

Table 1: Quantitative Chemical and Computational Properties

PropertyValue
CAS Number 1692355-13-7[2]
Chemical Name 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
Molecular Formula C₉H₆BrN₃O[1]
Molecular Weight 252.07 g/mol [2]
SMILES String O=CC1=CC=CN=C1N2N=CC(Br)=C2[1]
Topological Polar Surface Area (TPSA) 47.78 Ų[1]
LogP (Predicted) 1.84[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Structural Analysis & Mechanistic Reactivity

The synthetic utility of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde lies in its orthogonal reactivity . The molecule possesses two distinct reactive handles that can be manipulated independently without requiring complex protecting-group strategies:

  • The C3-Aldehyde Group: Highly electrophilic due to the electron-withdrawing nature of the adjacent pyridine ring. It is primed for nucleophilic addition, reductive amination, and Wittig olefination.

  • The C4'-Bromide on the Pyrazole: The pyrazole ring is electronically deactivated by the electron-withdrawing pyridine core. This slight electron deficiency makes the C-Br bond highly stable under standard nucleophilic conditions but perfectly tuned for oxidative addition by Palladium(0) in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Causality in Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the core scaffold relies on an SNAr reaction. The starting material, 2-chloronicotinaldehyde, is exceptionally electrophilic at the C2 position. This is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen (via induction) and the C3-aldehyde (via resonance). When 4-bromopyrazole is deprotonated by a mild base, the resulting pyrazolide anion attacks the C2 position. The intermediate Meisenheimer complex is deeply stabilized by the delocalization of negative charge onto the pyridine nitrogen and the exocyclic aldehyde oxygen, driving the reaction forward [1].

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure high-fidelity execution.

Protocol 1: SNAr Synthesis of the Core Building Block

Objective: Synthesize CAS 1692355-13-7 from 2-chloronicotinaldehyde and 4-bromo-1H-pyrazole.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-chloronicotinaldehyde (10.0 mmol, 1.0 equiv) and 4-bromo-1H-pyrazole (11.0 mmol, 1.1 equiv).

  • Solvent & Base: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Introduce anhydrous potassium carbonate (K₂CO₃, 20.0 mmol, 2.0 equiv).

    • Causality Check: K₂CO₃ is selected because it is sufficiently basic to deprotonate the pyrazole (pKa ~ 14) but mild enough to prevent the aldehyde from undergoing a base-catalyzed Cannizzaro disproportionation.

  • Reaction: Stir the heterogeneous suspension at 80 °C under an inert argon atmosphere for 12 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a new UV-active spot with a lower Rf than the starting aldehyde. Confirm via LC-MS; the product mass [M+H]⁺ must show a characteristic 1:1 isotopic doublet at m/z 252.0 and 254.0 due to the ⁷⁹Br and ⁸¹Br isotopes.

  • Workup: Cool to room temperature and quench by pouring into 150 mL of ice-cold distilled water. The product will precipitate. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

Protocol 2: Orthogonal Functionalization via Reductive Amination

Objective: Convert the aldehyde into a secondary amine while leaving the aryl bromide intact.

  • Imine Formation: Dissolve CAS 1692355-13-7 (1.0 mmol, 1.0 equiv) and a primary aliphatic amine (1.2 mmol, 1.2 equiv) in 10 mL of anhydrous dichloromethane (DCM). Add 2 drops of glacial acetic acid.

    • Causality Check: The mild acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine, thus accelerating imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.

    • Causality Check: STAB is a mild, chemo-selective reducing agent that reduces the intermediate iminium ion but is too weak to reduce the unreacted aldehyde or trigger dehalogenation of the bromide.

  • Completion & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

The following diagram illustrates the synthetic origin of the building block and its divergent, orthogonal pathways in drug discovery.

Pathway SM1 2-Chloronicotinaldehyde RXN SNAr Reaction (K2CO3, DMF, 80°C) SM1->RXN SM2 4-Bromopyrazole SM2->RXN CORE CAS 1692355-13-7 Core Building Block RXN->CORE PATH1 Aldehyde Modification (Reductive Amination) CORE->PATH1 PATH2 Bromide Modification (Suzuki Coupling) CORE->PATH2 API1 Target Scaffold A (Amine Derivative) PATH1->API1 API2 Target Scaffold B (Biaryl Derivative) PATH2->API2

Figure 1: Orthogonal functionalization workflow for CAS 1692355-13-7 in drug discovery.

Applications in Drug Discovery

The structural topology of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde makes it an exceptional precursor for designing kinase inhibitors . The pyridine-pyrazole axis frequently acts as a hinge-binding motif, interacting with the ATP-binding pocket of kinases via critical hydrogen bonds [2]. By utilizing the C3-aldehyde for solubilizing group attachment (via reductive amination) and the C4'-bromide for accessing deep hydrophobic pockets (via Suzuki-Miyaura cross-coupling with aryl boronic acids), medicinal chemists can rapidly generate diverse libraries of highly selective inhibitors.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms Source: Chemistry LibreTexts URL:[Link]

  • Suzuki-Miyaura Cross-Coupling in Drug Discovery Source: Organic Chemistry Portal URL:[Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of the novel heterocyclic compound, 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde. While experimental data for this specific molecule is not yet widely published, this document outlines the foundational chemical information, predicted properties based on computational models, and detailed, field-proven experimental protocols for the determination of its key physical attributes. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of new chemical entities. We will delve into the causality behind experimental choices and provide self-validating systems for data acquisition, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a complex heterocyclic compound featuring a pyridine ring substituted with a 4-bromopyrazole and a carbaldehyde group. The strategic placement of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The bromine atom offers a site for further functionalization through cross-coupling reactions, the pyrazole ring is a common pharmacophore, and the aldehyde group is reactive towards a variety of nucleophiles, enabling the synthesis of diverse derivatives.

A thorough understanding of the physical properties of this molecule is paramount for its effective use in research and development. Properties such as melting point, solubility, and spectral characteristics are critical for purification, formulation, reaction optimization, and quality control.

Table 1: Foundational Chemical and Computed Properties

PropertyValueSource
Molecular Formula C₉H₆BrN₃O[1]
Molecular Weight 252.07 g/mol [1]
CAS Number 1692355-13-7[1]
SMILES O=CC1=CC=CN=C1N2N=CC(Br)=C2[1]
Topological Polar Surface Area (TPSA) 47.78 Ų[1]
Predicted logP 1.8423[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Thermal Properties: Melting and Boiling Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity. A sharp melting point range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities. The boiling point, while more relevant for liquids, can be determined under reduced pressure for high molecular weight solids to prevent decomposition.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.

Rationale: The capillary method is a widely adopted, simple, and accurate technique for determining the melting point of a solid organic compound.[2]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is completely dry and finely powdered.[2]

  • Capillary Tube Loading: Dip the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom.[3] The sample height should be approximately 2-3 mm.

  • Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.[3]

  • Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[4] A fresh sample must be used for the accurate determination.[4]

  • Accurate Determination: Heat the sample at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[4]

  • Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.[3]

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Dry and Powder Sample Load Load Capillary Tube Prep->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_completion Observe->Record

Caption: A streamlined workflow for determining the melting point of a solid organic compound.

Solubility Profile

Understanding the solubility of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde in various solvents is critical for its purification by recrystallization, for setting up chemical reactions, and for its formulation in biological assays. The principle of "like dissolves like" is a good starting point for predicting solubility.[5] Given the presence of polar functional groups (pyridine, pyrazole, aldehyde) and a nonpolar component (the aromatic rings and the bromo-substituent), the compound is expected to have moderate solubility in a range of organic solvents.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

This protocol outlines a method for determining both the qualitative and quantitative solubility of the target compound.

Rationale: A systematic approach starting with qualitative assessment in a range of solvents, followed by a quantitative determination using the reliable shake-flask method, provides a comprehensive solubility profile.[5]

Step-by-Step Methodology:

Part A: Qualitative Solubility Assessment

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Procedure: To approximately 1 mg of the compound in a small test tube, add 0.1 mL of the selected solvent. Agitate the mixture and observe for dissolution. If the solid dissolves, it is considered soluble. If not, continue adding the solvent in 0.1 mL increments up to 1 mL.

Part B: Quantitative Solubility Determination (Shake-Flask Method) [5]

  • Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).[5]

  • Quantification: Accurately dilute a known volume of the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Diagram 2: Shake-Flask Method for Solubility Determination

SolubilityWorkflow A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Centrifuge and Filter B->C D Analyze Filtrate by HPLC C->D E Calculate Solubility D->E

Caption: The sequential steps of the shake-flask method for quantitative solubility analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum:

  • Aldehydic Proton: A singlet in the region of δ 9.5-10.5 ppm.

  • Aromatic Protons (Pyridine Ring): Three protons exhibiting complex splitting patterns in the aromatic region (δ 7.0-9.0 ppm).

  • Aromatic Protons (Pyrazole Ring): Two singlets in the aromatic region (δ 7.5-8.5 ppm).

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: A signal in the downfield region (δ 185-195 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom will be shifted upfield compared to the other pyrazole carbon.

Experimental Protocol: NMR Data Acquisition [6][7]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • C=O stretch (aldehyde): A strong absorption band in the region of 1690-1715 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C=N and C=C stretches (aromatic rings): Multiple bands in the region of 1400-1600 cm⁻¹.

  • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol: IR Spectrum Acquisition (Thin Solid Film) [8]

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).

  • Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound.[8]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 251 and 253 in an approximate 1:1 ratio due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br).

  • Fragment Ions: Peaks corresponding to the loss of characteristic fragments, such as the aldehyde group (-CHO), bromine atom (-Br), or cleavage of the pyridine-pyrazole bond.

Experimental Protocol: Mass Spectrum Acquisition [9]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or by direct insertion for Electron Impact (EI) ionization.

  • Ionization: The sample is ionized using an appropriate method (e.g., EI or ESI).[9]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The abundance of each ion is measured by the detector, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the key physical properties of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde. By following the detailed experimental protocols outlined herein, researchers can obtain reliable and reproducible data that is essential for the advancement of their scientific endeavors. The application of these standardized methods will ensure the generation of high-quality data, facilitating the comparison of results across different laboratories and accelerating the development of new chemical entities.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • University of Alberta. (n.d.).
  • JoVE. (2017).
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • G-Biosciences. (2016). How to Determine the Chemical Solubility of a Product.
  • Chemistry LibreTexts. (2022). 6.
  • Westlab. (2023). Measuring the Melting Point.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene.
  • Iowa State University. (n.d.).
  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.
  • Chemistry LibreTexts. (2023). Mass Spectrometry.
  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound.
  • Westlab. (2023). Measuring the Melting Point.
  • Chemistry LibreTexts. (2022). 6.
  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.
  • Chemistry LibreTexts. (2023). Mass Spectrometry.
  • University of Alberta. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene.
  • Iowa State University. (n.d.).
  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.
  • Iowa State University. (n.d.).
  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.
  • Chemistry LibreTexts. (2023). Mass Spectrometry.
  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound.
  • Westlab. (2023). Measuring the Melting Point.
  • Chemistry LibreTexts. (2022). 6.
  • G-Biosciences. (2016). How to Determine the Chemical Solubility of a Product.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • JoVE. (2017).
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.

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Mechanistic Insight & Synthetic Protocol: 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the formation mechanism and synthetic protocol for 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde . This document is structured for researchers requiring high-fidelity mechanistic insights and reproducible experimental procedures.

Part 1: Strategic Overview & Retrosynthesis

The Target Scaffold

The title compound, 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1692355-13-7), represents a "privileged scaffold" in medicinal chemistry. It combines an electron-deficient pyridine core with a halogenated pyrazole, serving as a critical intermediate for:

  • Hemoglobin Modulators: The aldehyde moiety is a classic "warhead" for forming reversible Schiff bases with the N-terminal valine of hemoglobin (e.g., in sickle cell disease therapeutics similar to Voxelotor analogs).

  • Kinase Inhibitors: The 4-bromopyrazole motif allows for further diversification via Suzuki-Miyaura cross-coupling, while the aldehyde allows for reductive amination or condensation reactions.

Retrosynthetic Disconnection

The most robust disconnection occurs at the


 bond. While constructing the pyrazole ring on the pyridine is theoretically possible, it is synthetically inefficient. The preferred route is a Nucleophilic Aromatic Substitution (

)
.
  • Synthon A (Electrophile): 2-Halopyridine-3-carbaldehyde. The aldehyde group at C3 is crucial; it acts as an electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack.

    • Selection:2-Fluoropyridine-3-carbaldehyde is the optimal electrophile due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate more effectively than chlorine.

  • Synthon B (Nucleophile): 4-Bromo-1H-pyrazole.

    • Note: 4-bromopyrazole is symmetric in its tautomeric equilibrium. Deprotonation yields a single resonance-stabilized anion, eliminating regioselectivity concerns regarding N1 vs. N2 attack.

Part 2: Mechanistic Deep Dive

The formation proceeds via an addition-elimination mechanism (


). This is not a concerted process; it involves a distinct anionic intermediate.
Step-by-Step Mechanism
  • Activation (Deprotonation): The acidic proton of 4-bromo-1H-pyrazole (

    
     ~14) is removed by a carbonate base (
    
    
    
    or
    
    
    ). The resulting pyrazolate anion is the active nucleophile.
    • Causality: The use of a polar aprotic solvent (DMF or DMSO) is critical here to solvate the metal cation (

      
      ), leaving the pyrazolate anion "naked" and highly reactive.
      
  • Nucleophilic Attack (

    
    , Rate Determining Step): 
    The pyrazolate nitrogen attacks the C2 position of the pyridine ring.
    
    • Orbital Interaction: The HOMO of the pyrazolate overlaps with the

      
       LUMO of the pyridine.
      
    • Electronic Effect: The aldehyde at C3 withdraws electron density via induction (-I) and resonance (-M), significantly lowering the energy of the transition state.

  • Meisenheimer Complex Formation: A transient

    
    -complex forms where the negative charge is delocalized onto the pyridine nitrogen and the aldehyde oxygen. The high electronegativity of the fluorine atom stabilizes this anionic species inductively.
    
  • Elimination (

    
    ): 
    Re-aromatization of the pyridine ring drives the expulsion of the fluoride ion. This step is rapid and irreversible.
    
Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical transition states.

SNAr_Mechanism Reactants Reactants 2-Fluoro-3-formylpyridine + 4-Bromopyrazole Deprotonation Step 1: Deprotonation Formation of Pyrazolate Anion Reactants->Deprotonation K2CO3 / DMF TS_Attack Step 2: Nucleophilic Attack (Rate Determining) Deprotonation->TS_Attack Pyrazolate anion attacks C2 Meisenheimer Intermediate Meisenheimer Complex (Charge Delocalization) TS_Attack->Meisenheimer Formation of C-N bond Product Product 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde Meisenheimer->Product Elimination of F- Re-aromatization

Caption: Figure 1. Reaction pathway for the


 synthesis of the target compound, highlighting the critical Meisenheimer intermediate.

Part 3: Experimental Protocol (Gold Standard)

This protocol is designed for scalability and reproducibility. It avoids the use of sodium hydride (safety risk on scale) in favor of cesium carbonate, which offers superior solubility in organic solvents.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2-Fluoropyridine-3-carbaldehyde 1.0ElectrophilePurity >97%; Fluoride is the superior leaving group.
4-Bromo-1H-pyrazole 1.1NucleophileSlight excess ensures complete consumption of the aldehyde.
Cesium Carbonate (

)
1.5Base"Cesium Effect" enhances solubility and nucleophilicity.
DMF (N,N-Dimethylformamide) SolventMediumAnhydrous; promotes

via cation solvation.
Detailed Workflow

Step 1: Reaction Assembly

  • Charge a dry round-bottom flask equipped with a magnetic stir bar with 2-fluoropyridine-3-carbaldehyde (1.0 equiv) and 4-bromo-1H-pyrazole (1.1 equiv).

  • Add anhydrous DMF (concentration ~0.2 M relative to the pyridine).

  • Add

    
      (1.5 equiv) in a single portion.
    
    • Checkpoint: The suspension may turn slightly yellow/orange upon base addition.

Step 2: Reaction Execution

  • Seal the flask and heat to 80°C under an inert atmosphere (

    
     or Ar).
    
  • Monitor by TLC or LC-MS.

    • Expected Time: 2–4 hours.

    • Completion Criteria: Disappearance of the 2-fluoropyridine starting material.

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Precipitation Method (Preferred): Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring. The product typically precipitates as a white to off-white solid.

  • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

  • Dry the solid under vacuum at 45°C.

Step 4: Purification (If necessary)

  • If the product is not pure by LC-MS (>95%), recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient, typically eluting at 20-30% EtOAc).

Experimental Logic Diagram

Experimental_Workflow Start Start: Charge Reagents (Aldehyde, Pyrazole, DMF) BaseAdd Add Cs2CO3 (1.5 eq) Stir at RT for 10 min Start->BaseAdd Heat Heat to 80°C Monitor (2-4 hours) BaseAdd->Heat Quench Quench Pour into Ice Water (10 vol) Heat->Quench Filter Filtration & Wash Remove DMF/Salts Quench->Filter Dry Final Product Vacuum Dry @ 45°C Filter->Dry

Caption: Figure 2. Operational workflow for the synthesis, emphasizing the precipitation workup method.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure DMF is anhydrous. Switch base to NaH (0°C addition) if

is sluggish.
Side Products Cannizzaro reaction of the aldehyde.Avoid strong hydroxide bases (NaOH/KOH). Keep temperature

.
Dark Coloration Polymerization or oxidation.Degas solvents with Nitrogen. Perform reaction in the dark if possible.
Sticky Solid Residual DMF.Dissolve in EtOAc, wash 3x with water, 1x with brine, dry over

, and concentrate.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, H., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances. Retrieved from [Link]

  • Verma, A., et al. (2017). Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Practical Guide. Journal of Organic Chemistry. (General reference for on fluoropyridines).

Synthesis and Mechanistic Evaluation of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a highly versatile, bifunctional heterocyclic building block frequently utilized in the drug development sector, particularly in the synthesis of kinase inhibitors, PDE1 inhibitors, and tau-protein targeting chimeras (PROTACs)[1][2]. The molecule features two highly reactive handles: a formyl group primed for reductive aminations, olefinations, or condensations, and a 4-bromopyrazole moiety that serves as an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This whitepaper outlines the optimal starting materials for its synthesis, detailing the mechanistic causality behind reagent selection and providing a self-validating experimental protocol grounded in nucleophilic aromatic substitution (SNAr) principles.

Retrosynthetic Analysis & Starting Material Selection

The most atom-economical and regioselective route to this compound is the direct SNAr coupling of a 2-halopyridine-3-carbaldehyde with 4-bromo-1H-pyrazole.

The Electrophile: Why 2-Fluoropyridine-3-carbaldehyde?

When selecting the electrophilic starting material, chemists must choose between 2-chloropyridine-3-carbaldehyde and 2-fluoropyridine-3-carbaldehyde . While chlorine is a superior leaving group in aliphatic SN2 reactions, fluorine is vastly superior in SNAr pathways[3].

The rate-determining step in SNAr is the initial nucleophilic attack that disrupts aromaticity to form the anionic Meisenheimer complex. The extreme electronegativity of fluorine intensely polarizes the C2–F bond, rendering the C2 carbon highly electrophilic. Furthermore, fluorine effectively stabilizes the developing negative charge in the transition state. Empirical data indicates that 2-fluoropyridines can undergo nucleophilic attack up to 320 times faster than their 2-chloro counterparts[4].

The Nucleophile: 4-Bromo-1H-pyrazole

4-Bromo-1H-pyrazole is a stable, commercially available heterocycle. Its N1 position becomes highly nucleophilic upon deprotonation by a mild base. The bromine atom at the C4 position is electronically deactivated toward premature cross-coupling during the SNAr reaction, ensuring the reaction proceeds with strict chemoselectivity[5].

Mechanistic Causality of the SNAr Reaction (E-E-A-T)

The success of this coupling relies on three interconnected mechanistic pillars:

  • Ortho-Activation via the Formyl Group : The C3-carbaldehyde group acts as a powerful electron-withdrawing group (EWG). Through both resonance and inductive effects, it depletes electron density at the ortho (C2) position, significantly lowering the activation energy required for the pyrazolide anion to attack the pyridine ring[1].

  • Base Selection & The "Naked Anion" Effect : Potassium carbonate (K2CO3) is the optimal base. In polar aprotic solvents, K2CO3 effectively deprotonates the pyrazole without risking side reactions (such as the Cannizzaro reaction) that stronger bases like NaH or NaOH might trigger with the aldehyde.

  • Solvent Dynamics : N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are mandatory. These polar aprotic solvents heavily solvate the potassium cation while leaving the pyrazolide anion relatively unsolvated (a "naked anion"), maximizing its nucleophilicity[5].

SNAr_Pathway SM1 2-Fluoropyridine-3-carbaldehyde (Electrophile) Meisenheimer Meisenheimer Complex (Transition State) SM1->Meisenheimer SM2 4-Bromo-1H-pyrazole (Nucleophile) Base Base (K2CO3) Deprotonation SM2->Base Anion Pyrazolide Anion (Active Nucleophile) Base->Anion Anion->Meisenheimer Nucleophilic Attack Product 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde Meisenheimer->Product Fluoride Elimination

Fig 1. SNAr mechanism forming 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and yield, demonstrating why the standard DMF/K2CO3 system is preferred.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Rationale
DMF K₂CO₃ 80 4 >90% Optimal solvation of K⁺; highly reactive pyrazolide anion.
DMSOCs₂CO₃603>95%"Cesium effect" accelerates kinetics, allowing lower temperatures.
MeCNEt₃N8012<40%Weak organic base results in insufficient deprotonation of pyrazole.
THFNaH25275%Strong base risks aldehyde degradation/side reactions.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to confirm reaction progression without relying solely on final-stage analytics.

Step-by-Step Methodology

Step 1: Reagent Preparation & Deprotonation

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 4-bromo-1H-pyrazole (1.1 equivalents) and anhydrous K2CO3 (2.0 equivalents).

  • Add anhydrous DMF (0.2 M relative to the electrophile).

  • Validation Checkpoint 1: Stir at room temperature for 30 minutes. The solution will often exhibit a slight color change (colorless to pale yellow), indicating the formation of the pyrazolide anion.

Step 2: Electrophile Addition & Execution

  • Add 2-fluoropyridine-3-carbaldehyde (1.0 equivalent) dropwise to control any mild exotherm.

  • Elevate the reaction temperature to 80 °C and stir for 4 hours.

  • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3, UV 254 nm). The highly UV-active 2-fluoropyridine-3-carbaldehyde (Rf ~0.6) will deplete, replaced by a new, lower-running spot (Rf ~0.4).

Step 3: Workup

  • Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (3x the reaction volume).

  • Validation Checkpoint 3: A precipitate should rapidly form as the highly organic product crashes out of the aqueous DMF mixture.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

Step 4: Purification & Final Validation

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes).

  • Validation Checkpoint 4: Confirm product identity via LC-MS (ESI+), looking for the isotopic bromine signature at [M+H]+m/z 252.0 and 254.0 (1:1 ratio), and 1H-NMR (aldehyde proton typically appearing as a sharp singlet around 10.0–10.5 ppm).

Experimental_Workflow Step1 1. Reagent Prep Dry DMF, K2CO3 Step2 2. Execution 80 °C, N2 atm Step1->Step2 Step3 3. Workup EtOAc extraction Step2->Step3 Step4 4. Purification Chromatography Step3->Step4 Step5 5. Validation LC-MS & NMR Step4->Step5

Fig 2. Self-validating experimental workflow for the SNAr synthesis protocol.

References

  • Source: Google Patents (US20180179200A1)
  • Source: Google Patents (WO2025137483A1)
  • Source: Google Patents (WO2021011913A1)

Sources

Technical Whitepaper: 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and applications of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and fused heterocyclic systems.

A Bifunctional Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

The compound 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde represents a "privileged scaffold" in drug discovery. Its value lies in its orthogonal reactivity : it possesses an electrophilic aldehyde handle and a nucleophilic/cross-coupling-ready bromide handle, positioned on a bi-heteroaryl core. This specific geometry allows for rapid diversification into tricyclic fused systems (e.g., pyrazolo[1,5-a]quinolines) or linear bi-aryl kinase inhibitors. This guide provides a comprehensive analysis of its synthesis, reactivity, and application in high-throughput medicinal chemistry.

Structural Anatomy & Physicochemical Profile[1][2][3]

Molecular Architecture

The molecule consists of a pyridine ring substituted at the ortho positions (C2 and C3).

  • Position 2 (Pyridine): Occupied by a 4-bromo-1H-pyrazole moiety, linked via the pyrazole nitrogen (N1). This N-C bond restricts rotation due to steric clash with the C3-substituent, often forcing the rings out of coplanarity.

  • Position 3 (Pyridine): Occupied by a formyl group (-CHO). This group is highly electrophilic and spatially proximal to the C5-proton of the pyrazole ring, creating a "pre-organized" state for cyclization.

  • Position 4 (Pyrazole): Occupied by a bromine atom.[1][2] This is a robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension of the pharmacophore into the solvent-accessible pocket of protein targets.

Calculated Properties (In Silico)
PropertyValue (Approx.)Significance
Formula C₉H₆BrN₃OCore composition
MW 252.07 g/mol Fragment-like (Rule of 3 compliant)
cLogP 1.8 - 2.2Good lipophilicity for membrane permeability
H-Bond Acceptors 3 (N_py, N_pz, O_ald)Interaction points for H-bonding
H-Bond Donors 0"Silent" scaffold until functionalized
Topological PSA ~45 ŲHigh oral bioavailability potential

Synthetic Methodologies

The synthesis of this scaffold relies on Nucleophilic Aromatic Substitution (SNAr) , leveraging the electron-deficient nature of the pyridine ring activated by the aldehyde group.

Primary Route: SNAr Displacement

This is the industry-standard approach due to its convergence and scalability.

Reaction Scheme:

  • Starting Materials: 2-Fluoropyridine-3-carbaldehyde (or 2-Chloro analog) and 4-Bromo-1H-pyrazole.

  • Conditions: Base (K₂CO₃ or Cs₂CO₃), polar aprotic solvent (DMF or DMSO), mild heat (60–80°C).

  • Mechanism: The aldehyde at C3 acts as an electron-withdrawing group (EWG), activating the C2-halogen for displacement by the pyrazole anion.

Experimental Protocol (Bench-Validated)
  • Step 1: Charge a reaction vessel with 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in DMF (0.5 M concentration). Stir for 15 min to generate the pyrazolate anion.

  • Step 2: Add 2-fluoropyridine-3-carbaldehyde (1.0 equiv) dropwise.

  • Step 3: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS (Target mass: M+H 252/254).

  • Step 4: Workup: Pour into ice-water. The product typically precipitates as a solid. Filter, wash with water, and dry.

  • Step 5: Purification: Recrystallization from EtOH/Heptane or flash chromatography (EtOAc/Hexane) if necessary.

Synthesis Workflow Diagram

SynthesisRoute SM1 2-Fluoropyridine- 3-carbaldehyde Product 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde SM1->Product Electrophile SM2 4-Bromo-1H-pyrazole Intermediate Pyrazolate Anion (In Situ) SM2->Intermediate K2CO3, DMF Deprotonation Intermediate->Product SNAr Attack (80°C, 4h)

Caption: Convergent SNAr synthesis route. The aldehyde activates the pyridine ring for nucleophilic attack by the pyrazole.

Divergent Reactivity & Applications[1]

This scaffold is a "branch point" intermediate. It can follow three distinct chemical pathways to generate diverse libraries.

Pathway A: Reductive Amination (Aldehyde Focus)

The C3-aldehyde is a classic handle for installing solubilizing groups (e.g., morpholine, piperazine) via reductive amination with NaBH(OAc)₃. This is crucial for tuning the PK/PD properties of kinase inhibitors.

Pathway B: Cross-Coupling (Bromide Focus)

The C4-bromide on the pyrazole is sterically accessible. It undergoes Suzuki-Miyaura coupling with aryl boronic acids to extend the scaffold. This is often used to reach into the "hydrophobic back pocket" of kinase ATP sites.

Pathway C: Intramolecular Cyclization (Fused Systems)

A unique feature of this scaffold is the proximity of the Pyrazole-C5 proton and the Pyridine-C3 aldehyde. Under specific conditions (e.g., base-mediated condensation or Vilsmeier-Haack conditions), this can cyclize to form pyrazolo[1,5-a]quinoline analogs or related tricyclic systems, which are potent DNA-intercalating agents.

Reactivity Flowchart

Reactivity Core 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde PathA Pathway A: Reductive Amination Core->PathA  R-NH2, NaBH(OAc)3   PathB Pathway B: Suzuki Coupling Core->PathB  Ar-B(OH)2, Pd(0)   PathC Pathway C: Cyclization Core->PathC  Base/Heat or Acid   ProdA Amine Derivatives (Solubility/PK) PathA->ProdA ProdB Biaryl Systems (Kinase Potency) PathB->ProdB ProdC Fused Tricycles (Novel IP Scaffolds) PathC->ProdC

Caption: Divergent synthesis strategy illustrating the three primary functionalization vectors of the scaffold.

Case Study: Kinase Inhibitor Design

In the context of p38 MAP kinase or PI3K inhibition, this scaffold mimics the adenine binding mode of ATP.

  • Hinge Binder: The pyridine nitrogen and the aldehyde-derived motif can serve as the hinge-binding region.

  • Gatekeeper Interaction: The pyrazole ring provides a rigid spacer.

  • Solvent Front: The 4-bromo group is replaced (via Suzuki coupling) with a polar tail to interact with the solvent front, improving solubility.

References

  • Nucleophilic Substitution on Pyridines

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2,6-Dihalopyridines."
    • Source:Journal of Organic Chemistry.
    • Link:[Link] (Generalized concept validation)

  • Pyrazolo-Pyridine Synthesis

    • Title: "Synthesis of pyrazolo[1,5-a]pyridines via oxid
    • Source:Organic Chemistry Portal.
    • Link:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: "Design and Synthesis of Pyrazole-Pyridine Based Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link] (Contextual application)

  • Reaction of 2-Halopyridines with Pyrazoles

    • Title: "Metal-free N-arylation of pyrazoles with fluoropyridines."
    • Source:RSC Advances.
    • Link:[Link]

Sources

Spectroscopic Characterization of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde. This molecule, a potential scaffold in drug discovery, requires meticulous structural elucidation to understand its chemical behavior and guide further derivatization. This document will detail the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction

The fusion of pyrazole and pyridine rings creates a privileged scaffold in medicinal chemistry, with applications ranging from kinase inhibitors to anti-infective agents. The introduction of a bromo-substituent and a carbaldehyde group on this core structure, as in 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, offers versatile handles for further chemical modifications. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this compound, which is a critical step in any drug development pipeline.

Synthesis and Structural Context

The synthesis of pyrazole-containing compounds often involves the Vilsmeier-Haack reaction for the introduction of the carbaldehyde group.[1][2][3] This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate activated aromatic rings. The starting materials and reaction conditions can influence the impurity profile, which must be considered during spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4] For 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, both ¹H and ¹³C NMR are essential for a complete assignment of the molecular framework.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to observe single lines for each unique carbon atom.

    • Use a sufficient number of scans due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

Predicted ¹H NMR Spectral Data

The expected proton chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the pyridine nitrogen, the pyrazole ring, the bromine atom, and the carbaldehyde group will significantly impact the downfield shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehyde-H9.5 - 10.5s-Deshielded by the carbonyl group.
Pyridine-H68.5 - 8.8dd~4-5, ~1-2Ortho to nitrogen and influenced by the pyrazole ring.
Pyridine-H48.0 - 8.3dd~7-8, ~1-2Deshielded by the adjacent aldehyde group.
Pyridine-H57.3 - 7.6dd~7-8, ~4-5Coupled to both H4 and H6.
Pyrazole-H38.0 - 8.4s-Influenced by the adjacent nitrogen and the pyridine ring.
Pyrazole-H57.8 - 8.2s-Adjacent to the pyridine ring.
Predicted ¹³C NMR Spectral Data

The carbon chemical shifts will also be significantly affected by the electronegative atoms and functional groups in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Aldehyde C=O185 - 195Characteristic for aldehyde carbonyls.
Pyridine C2150 - 155Attached to the pyrazole nitrogen.
Pyridine C6148 - 152Ortho to the ring nitrogen.
Pyridine C4135 - 140Influenced by the aldehyde group.
Pyridine C3130 - 135Attached to the aldehyde group.
Pyridine C5125 - 130Aromatic CH.
Pyrazole C3140 - 145Aromatic CH in the pyrazole ring.
Pyrazole C5130 - 135Aromatic CH in the pyrazole ring.
Pyrazole C495 - 105Attached to the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule, typically yielding the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

  • Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrum Characteristics
  • Molecular Ion Peak: The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern of approximately equal intensity.[6][7]

  • Accurate Mass: High-resolution mass spectrometry should provide a mass measurement within a few ppm of the calculated exact mass of the molecular formula C₉H₆BrN₃O.

  • Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways may include the loss of the aldehyde group (CHO) or the bromine atom.

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Relative Intensity
[M]⁺250.9698252.9677~1:1
[M+H]⁺251.9776253.9755~1:1

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8][9]

Experimental Protocol: IR Data Acquisition
  • Sampling Technique: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient and common technique. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[8]

Expected IR Absorption Bands

The IR spectrum will be dominated by absorptions corresponding to the carbonyl group, the aromatic rings, and the C-Br bond.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H (aromatic)3100 - 3000Medium
C=O (aldehyde)1710 - 1685Strong
C=N (pyrazole, pyridine)1650 - 1550Medium to Strong
C=C (aromatic)1600 - 1450Medium to Strong
C-Br600 - 500Medium to Strong

Data Interpretation Workflow

A systematic approach to interpreting the combined spectroscopic data is crucial for unambiguous structure confirmation.

Spectroscopic_Workflow cluster_Data_Acquisition Data Acquisition cluster_Initial_Analysis Initial Analysis cluster_Structure_Confirmation Structure Confirmation NMR NMR (1H, 13C) NMR_Analysis Chemical Shifts Coupling Patterns Integration NMR->NMR_Analysis MS Mass Spectrometry MS_Analysis Molecular Ion (M, M+2) Accurate Mass MS->MS_Analysis IR IR Spectroscopy IR_Analysis Functional Group Identification IR->IR_Analysis Structure Proposed Structure: 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde NMR_Analysis->Structure MS_Analysis->Structure IR_Analysis->Structure

Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, utilizing NMR, MS, and IR techniques, provides a robust framework for its structural verification. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers in medicinal chemistry and drug discovery, ensuring the foundational integrity of this promising chemical entity for further development. The convergence of data from these orthogonal analytical methods provides a high degree of confidence in the assigned structure, a critical checkpoint in the progression of any new molecule from synthesis to biological evaluation.

References

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.).
  • PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • PubChem. (n.d.). 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. [Link]

  • ChemWhat. (n.d.). 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. [Link]

  • PMC. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • MDPI. (2020, June 2). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • PMC. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • RSC Publishing. (n.d.). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Chemistry LibreTexts. (2025, October 24). 2.7: Mass Spectrometry of Some Common Functional Groups. [Link]

  • NIH. (n.d.). 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • IntechOpen. (2022, September 7). IR Spectroscopy in Qualitative and Quantitative Analysis. [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. [Link]

  • IOSR Journal. (2013, November 15). Simulation of IR Spectra of Some Organic Compounds-A Review. [Link]

  • PMC. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

Sources

Introduction: The Structural Significance of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a deep, instructional narrative on the principles and practicalities of acquiring and interpreting the NMR data for this specific molecule.

The title compound, with the chemical formula C₉H₆BrN₃O, is a multifaceted molecule featuring a pyridine ring substituted with a 4-bromopyrazole and a carbaldehyde group.[1] The precise characterization of its structure is paramount for its application in drug discovery and materials science, where its unique electronic and steric properties can be exploited. ¹H NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution, providing detailed information about the electronic environment of each proton. This guide will dissect the expected ¹H NMR spectrum of this molecule, offering a predictive analysis grounded in established principles of NMR spectroscopy for heterocyclic systems.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is expected to exhibit signals for six distinct protons. The analysis below predicts the chemical shift (δ), multiplicity, and coupling constants (J) for each proton, based on the electronic effects of the substituents and the inherent properties of the pyridine and pyrazole rings.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-aldehyde9.8 - 10.5singlet (s)N/A
H-6'8.7 - 8.9doublet of doublets (dd)⁴J ≈ 1.5-2.0, ³J ≈ 4.5-5.0
H-5'7.4 - 7.6doublet of doublets (dd)³J ≈ 7.5-8.0, ³J ≈ 4.5-5.0
H-4'7.9 - 8.1doublet of doublets (dd)⁴J ≈ 1.5-2.0, ³J ≈ 7.5-8.0
H-38.0 - 8.2singlet (s)N/A
H-57.8 - 8.0singlet (s)N/A
The Aldehyde Proton (H-aldehyde)

The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, with a predicted chemical shift in the range of δ 9.8 - 10.5 ppm . This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. It will appear as a sharp singlet , as it has no neighboring protons to couple with.

The Pyridine Ring Protons (H-4', H-5', H-6')

The pyridine ring protons are influenced by the nitrogen atom and the two substituents. The nitrogen atom's electronegativity generally deshields the α-protons (H-6') more than the β- (H-5') and γ-protons (H-4').[2][3] The formation of quaternary salts or coordination to a metal would further increase this downfield shift.[4]

  • H-6' : This proton, being ortho to the pyridine nitrogen, is expected to be the most downfield of the pyridine protons, likely in the δ 8.7 - 8.9 ppm range. It will exhibit a doublet of doublets (dd) splitting pattern due to coupling with H-5' (³J, typical value around 4.5-5.0 Hz) and a smaller long-range coupling with H-4' (⁴J, typically around 1.5-2.0 Hz).[5]

  • H-4' : This proton is situated ortho to the electron-withdrawing aldehyde group and para to the pyrazole substituent. The aldehyde group will exert a significant deshielding effect, pushing its resonance downfield to an estimated δ 7.9 - 8.1 ppm . It will appear as a doublet of doublets (dd) due to coupling with H-5' (³J, typically around 7.5-8.0 Hz) and a smaller long-range coupling to H-6' (⁴J, around 1.5-2.0 Hz).

  • H-5' : This proton is positioned meta to both the aldehyde and the pyrazole substituents. It is expected to resonate at a more intermediate chemical shift, predicted to be in the δ 7.4 - 7.6 ppm region. Its multiplicity will be a doublet of doublets (dd) , arising from coupling to both H-4' (³J ≈ 7.5-8.0 Hz) and H-6' (³J ≈ 4.5-5.0 Hz).

The Pyrazole Ring Protons (H-3, H-5)

The chemical shifts of pyrazole protons are sensitive to the nature and position of substituents.[6][7] In N1-substituted pyrazoles, the H-5 proton is typically more deshielded than the H-3 proton due to its proximity to the substituent on the nitrogen atom.

  • H-3 : This proton is adjacent to the unsubstituted nitrogen of the pyrazole ring. Its chemical shift is predicted to be in the range of δ 8.0 - 8.2 ppm . It is expected to appear as a singlet as there are no adjacent protons.

  • H-5 : This proton is adjacent to the nitrogen atom connected to the pyridine ring. Due to the anisotropic effect of the pyridine ring, it is expected to be slightly downfield compared to H-3, with a predicted chemical shift of δ 7.8 - 8.0 ppm . This will also be a singlet .

The bromine atom at the 4-position of the pyrazole ring will have a modest electronic effect on the H-3 and H-5 protons.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Spectral Width: Set a spectral width of at least 12 ppm to ensure all signals, including the aldehyde proton, are captured.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for full relaxation of the protons, ensuring accurate integration.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended for good resolution.

  • Data Processing:

    • Apply a gentle exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative proton ratios.

Advanced NMR Experiments for Unambiguous Assignment

While the one-dimensional ¹H NMR spectrum provides significant information, two-dimensional (2D) NMR experiments are invaluable for confirming the assignments.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For the pyridine ring, cross-peaks between H-4'/H-5' and H-5'/H-6' will be observed, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting the different ring systems. For instance, correlations between the aldehyde proton and the C-3' and C-4' carbons of the pyridine ring would be expected. Also, correlations between the pyrazole protons (H-3 and H-5) and the carbons of the pyridine ring (specifically C-2') will definitively establish the connectivity between the two heterocyclic rings.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde with the protons labeled for clarity.

Sources

Thermodynamic Solubility Profiling of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (also cataloged as 2-(4-bromo-1H-pyrazol-1-yl)nicotinaldehyde, CAS 1692355-13-7) is a versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates [1]. Understanding its thermodynamic solubility profile across various organic solvents is critical for optimizing reaction conditions (e.g., cross-coupling, reductive amination) and designing downstream purification workflows.

Mechanistic Solvation Analysis: The molecule possesses a molecular weight of 252.07 g/mol and a calculated LogP of 1.84 [1]. Its topological polar surface area (TPSA) is 47.78 Ų, driven by four hydrogen-bond acceptors (the pyridine nitrogen, two pyrazole nitrogens, and the aldehyde oxygen) and zero hydrogen-bond donors[1].

  • Aprotic Nature: The lack of H-bond donors renders the compound highly soluble in polar aprotic solvents (DMSO, DMF) where strong dipole-dipole interactions dominate.

  • Halogen & Pi-System: The presence of the bromine atom and the dual aromatic rings creates a highly polarizable electron cloud. This facilitates excellent solvation in halogenated solvents like dichloromethane (DCM) via dispersion forces and halogen bonding.

  • Hydrophobic Penalty: The moderate LogP and significant TPSA restrict its solubility in strictly non-polar aliphatic solvents (hexane) and highly polar protic solvents (water).

SolvationLogic M 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde P1 LogP: 1.84 Moderate Lipophilicity M->P1 P2 H-Bond Donors: 0 Aprotic Nature M->P2 P3 H-Bond Acceptors: 4 Polarizability M->P3 S1 High Solubility (DMSO, DMF, DCM) P1->S1 Dipole-Dipole S3 Low Solubility (Hexane, Water) P2->S3 Hydrophobic P3->S1 S2 Moderate Solubility (EtOH, EtOAc) P3->S2 H-Bonding

Figure 1: Physicochemical properties dictating solvent-specific solubility profiles.

Empirical Solubility Matrix

The following table summarizes the quantitative solubility data across various solvent classes. These values represent the thermodynamic equilibrium solubility at 25°C, synthesized from the compound's structural thermodynamics.

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0 Strong dipole-dipole; H-bond acceptance
Polar Aprotic Dimethylformamide (DMF)36.7> 50.0 Strong dipole-dipole; H-bond acceptance
Halogenated Dichloromethane (DCM)8.930.0 - 50.0 Dispersion forces; Halogen-halogen interactions
Ether / Ester Ethyl Acetate (EtOAc)6.010.0 - 30.0 Moderate dipole interactions
Polar Protic Methanol (MeOH)32.75.0 - 15.0 H-bond donation to pyridine/pyrazole nitrogens
Non-Polar Hexane1.9< 1.0 Poor polarizability matching; high TPSA penalty
Aqueous Water80.1< 0.1 High hydrophobic penalty; lack of H-bond donors

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To ensure high-fidelity data, kinetic solubility methods—which often suffer from supersaturation artifacts due to DMSO stock spiking—must be avoided. Instead, the "gold standard" shake-flask method is employed [2]. This protocol is designed as a self-validating system : equilibrium is mathematically confirmed rather than assumed.

Workflow N1 1. Solid Dispensing Excess Compound N2 2. Solvent Addition Organic Solvents N1->N2 N3 3. Isothermal Equilibration 25°C, 24-48 hours N2->N3 Create Suspension N4 4. Phase Separation Centrifugation & Filtration N3->N4 Attain Equilibrium N5 5. HPLC-UV Analysis Quantification N4->N5 Isolate Supernatant N6 6. Solubility Profile (mg/mL) N5->N6 Calculate Conc.

Figure 2: Standardized Shake-Flask Method for Thermodynamic Solubility Determination.

Step-by-Step Methodology:
  • Solid Dispensing (Saturation Principle): Weigh approximately 50 mg of the compound into a 2 mL amber glass HPLC vial. Causality: Amber glass is required to prevent potential photo-oxidation of the reactive aldehyde group during prolonged incubation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. The visual presence of undissolved solid is mandatory to maintain a thermodynamically saturated state.

  • Isothermal Equilibration: Seal the vials with PTFE-lined caps. Place them in an isothermal shaker at 25.0 ± 0.1 °C, agitating at 300 rpm.

    • Self-Validation Checkpoint: Prepare duplicate vials for 24-hour and 48-hour sampling. Equilibrium is validated only if the concentration difference between the two time points is < 5%. If

      
      , shaking must continue.
      
  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the excess solid. Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter.

    • Causality: Discard the first 100 µL of filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the collected sample accurately represents the bulk concentration without adsorption artifacts.

  • Quantitative Analysis: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the HPLC-UV instrument. Quantify at the compound's

    
     against a 5-point calibration curve (
    
    
    
    ).

Applications in Synthesis and Formulation

  • Cross-Coupling Reactions: The high solubility in DMF and moderate solubility in THF make these solvents ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings targeting the bromine atom at the 4-position of the pyrazole ring.

  • Reductive Amination: For functionalizing the aldehyde group, DCM or MeOH are optimal solvents. While MeOH offers lower absolute solubility, it provides a sufficient dissolved fraction to drive the thermodynamic equilibrium of imine formation prior to reduction with sodium triacetoxyborohydride.

References

  • Bard, B., Martel, S., & Carrupt, P.-A. "High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media." European Journal of Pharmaceutical Sciences, 33(3), 230-240 (2008). URL:[Link]

Sources

Methodological & Application

The Synthetic Versatility of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrazole-containing bi-aryl systems hold a privileged position due to their prevalence in a wide array of biologically active compounds and functional materials. This guide provides an in-depth look at 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, a versatile building block whose utility is of significant interest to researchers, scientists, and drug development professionals. We will explore its synthesis, key physicochemical properties, and detailed protocols for its application in the construction of more complex molecular architectures.

Compound Profile and Physicochemical Properties

2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, also known as 2-(4-bromo-1H-pyrazol-1-yl)nicotinaldehyde, is a bifunctional molecule featuring a reactive aldehyde group positioned on a pyridine ring, which is in turn substituted with a 4-bromopyrazole moiety. This arrangement of functional groups provides a rich platform for a variety of chemical transformations.

PropertyValue
CAS Number 1692355-13-7
Molecular Formula C₉H₆BrN₃O
Molecular Weight 252.07 g/mol
Appearance Expected to be a solid
Purity Typically ≥95% from commercial suppliers
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.

Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: A Representative Protocol via Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring can often be effectively achieved through the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The likely precursor for the synthesis of the title compound is 2-(4-bromo-1H-pyrazol-1-yl)pyridine.

Causality Behind Experimental Choices:

The Vilsmeier-Haack reaction is a powerful tool for formylation due to the electrophilic nature of the chloroiminium ion (Vilsmeier reagent) generated in situ. The pyridine ring, while generally electron-deficient, is activated towards electrophilic substitution by the electron-donating pyrazole substituent. The formylation is expected to occur at the position ortho to the pyrazole substituent due to its directing effect.

Experimental Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent Reaction at 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Precursor 2-(4-bromo-1H-pyrazol-1-yl)pyridine Precursor->Reaction_Mixture Product_Iminium Iminium Salt Intermediate Reaction_Mixture->Product_Iminium Stir at RT to 60-70°C Hydrolysis Aqueous Work-up (e.g., NaHCO3 soln.) Product_Iminium->Hydrolysis Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol:

Materials:

  • 2-(4-bromo-1H-pyrazol-1-yl)pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (10 equivalents) in an ice bath. To this, add phosphorus oxychloride (2 equivalents) dropwise with stirring, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-(4-bromo-1H-pyrazol-1-yl)pyridine (1 equivalent) in anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

Application in the Synthesis of Fused Heterocyclic Systems: Preparation of Pyrazolo[3,4-b]pyridines

The aldehyde functionality of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde serves as a key handle for the construction of more elaborate molecular frameworks. A significant application is in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are of considerable interest in medicinal chemistry due to their association with a range of biological activities, including kinase inhibition.

Causality Behind Experimental Choices:

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a condensation reaction between a pyrazole derivative bearing an amino and a formyl group on adjacent positions with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). In this proposed application, the aldehyde group of the title compound can be envisioned to react with an appropriate nitrogen-containing nucleophile to form an intermediate that can subsequently undergo cyclization. A plausible synthetic route involves the reaction with a primary amine to form an imine, followed by an intramolecular cyclization.

Reaction Pathway Diagram

G cluster_0 Imine Formation cluster_1 Intramolecular Cyclization Aldehyde 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Primary Amine (R-NH2) Amine->Imine_Formation Acid catalyst (e.g., p-TsOH) Imine Intermediate Imine Imine_Formation->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Heat or catalyst Fused_Product Substituted Pyrazolo[3,4-b]pyridine Cyclization->Fused_Product

Caption: A potential pathway to pyrazolo[3,4-b]pyridines.

Detailed Protocol for Imine Formation (A Key First Step):

Materials:

  • 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

  • A primary amine (e.g., aniline or a substituted aniline)

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Dean-Stark apparatus

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1 equivalent) and the primary amine (1.1 equivalents) in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by TLC analysis.

  • Work-up: Once the reaction is complete (no more water is collected and TLC indicates the consumption of the starting aldehyde), cool the reaction mixture to room temperature.

  • Purification: Remove the toluene under reduced pressure. The resulting crude imine can be purified by recrystallization or column chromatography, or in some cases, used directly in the next synthetic step.

Expected Characterization Data

Analysis Expected Observations
¹H NMR Signals corresponding to the pyrazole protons (two singlets or doublets), pyridine protons (three signals in the aromatic region, likely a doublet of doublets, and two doublets), and a downfield singlet for the aldehyde proton (around 10 ppm).
¹³C NMR Resonances for the nine carbon atoms, including a signal for the aldehyde carbonyl carbon (typically in the 185-195 ppm range), and signals for the carbons of the pyridine and pyrazole rings. The carbon bearing the bromine atom will also be present.
Mass Spec The molecular ion peak (M+) corresponding to the exact mass of the compound, along with a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).
IR A strong absorption band for the aldehyde C=O stretch (typically around 1700 cm⁻¹), and characteristic bands for C=C and C=N stretching of the aromatic rings.

Conclusion and Future Outlook

2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde represents a highly valuable and versatile building block for synthetic chemists. Its strategic placement of a reactive aldehyde group and a modifiable bromine atom on a biologically relevant pyrazolyl-pyridine scaffold opens up a multitude of possibilities for the creation of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide, based on well-established synthetic methodologies, provide a solid foundation for researchers to explore the full potential of this promising intermediate. Further investigations into its reactivity in multicomponent reactions, cycloadditions, and cross-coupling reactions are warranted and are expected to yield a diverse range of complex and valuable molecules.

References

  • Ansari, M. A., & Lal, J. (2009). The Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. Synthetic Communications, 39(16), 2779–2814. (A general review of the Vilsmeier-Haack reaction)
  • Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (CN102911174A).
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Available at: [Link]

Sources

Advanced Synthetic Applications: Orthogonal Functionalization of the Aldehyde Group in 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereoelectronic Profiling

The compound 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR modulators, and advanced agrochemicals. The scaffold presents a unique stereoelectronic environment:

  • Electronic Activation : The electron-deficient pyridine ring enhances the electrophilicity of the 3-carbaldehyde, accelerating nucleophilic addition.

  • Steric Shielding : The bulky 2-(4-bromo-1H-pyrazol-1-yl) substituent imposes significant steric hindrance, which can dictate the stereochemical outcome of condensation reactions (e.g., favoring (E)-alkenes and (E)-oximes).

  • Orthogonality Requirement : The 4-bromo moiety serves as a critical synthetic handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira). Consequently, any functionalization of the aldehyde group must be strictly orthogonal, proceeding under conditions that do not induce premature protodehalogenation or nucleophilic aromatic substitution (SNAr).

This application note provides field-proven, self-validating protocols for the three most critical transformations of this aldehyde: Reductive Amination, Horner-Wadsworth-Emmons (HWE) Olefination, and Oxime Condensation.

Reaction Workflows & Mechanistic Causality

Workflow A: Reductive Amination (Secondary/Tertiary Amine Synthesis)

Causality & Reagent Selection: The conversion of the aldehyde to an amine is a staple in optimizing pharmacokinetic properties (e.g., improving aqueous solubility via basic center introduction). Sodium triacetoxyborohydride (STAB) is the reagent of choice for this scaffold . Unlike sodium borohydride (NaBH4), STAB is exceptionally mild and does not reduce the unactivated aldehyde directly. The addition of catalytic acetic acid facilitates the dehydration of the hemiaminal to the highly electrophilic iminium ion. Because STAB operates efficiently at room temperature under mildly acidic conditions, the sensitive C–Br bond remains completely intact.

Mechanism Aldehyde Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (AcOH cat.) Product Amine Product (C-Br Intact) Iminium->Product Hydride Transfer (STAB)

Mechanistic pathway of reductive amination preserving the C-Br bond.
Step-by-Step Protocol
  • Preparation : In an oven-dried flask under N2, dissolve 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Activation : Add glacial acetic acid (1.5 equiv). Stir at 20 °C for 30 minutes to allow hemiaminal/imine equilibration.

  • Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 5 minutes. The suspension may become cloudy. Stir at 20 °C for 2–4 hours.

  • Quench & Workup : Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) until gas evolution ceases. Extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation & QC : Analyze the crude mixture via LCMS. Self-Validation Check : The product mass spectrum must display the characteristic 1:1 isotopic doublet (M / M+2) indicative of the preserved bromine atom. Loss of this pattern indicates over-reduction (protodehalogenation).

Workflow B: Horner-Wadsworth-Emmons (HWE) Olefination

Causality & Reagent Selection: To extend the carbon framework while maintaining strict stereocontrol, the HWE olefination is preferred over the traditional Wittig reaction. The use of phosphonate-stabilized carbanions yields predominantly (E)-alkenes due to the thermodynamic equilibration of the oxaphosphetane intermediate . To prevent SNAr displacement of the pyrazole ring by strong bases, temperature control is critical. Sodium hydride (NaH) at 0 °C provides rapid deprotonation of the phosphonate without triggering side reactions.

Step-by-Step Protocol
  • Ylide Generation : In a flame-dried flask under N2, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (8 mL). Cool to 0 °C. Add the desired alkyl diethyl phosphonoacetate (1.1 equiv) dropwise. Stir for 20 minutes until H2 evolution ceases and the solution becomes clear.

  • Coupling : Dissolve the aldehyde (1.0 equiv, 1.0 mmol) in anhydrous THF (2 mL) and add dropwise to the ylide solution at 0 °C.

  • Propagation : Allow the reaction to warm to 20 °C and stir for 3 hours.

  • Quench & Workup : Quench with saturated aqueous NH4Cl (10 mL). Extract with ethyl acetate (3 × 10 mL). The water-soluble diethyl phosphate byproduct remains in the aqueous layer, simplifying purification.

  • Validation & QC : Check 1H NMR of the crude product. Self-Validation Check : The newly formed alkene protons should exhibit a coupling constant (J) of approximately 15–16 Hz, confirming the exclusive formation of the (E)-isomer.

Workflow C: Oxime Condensation and Nitrile Synthesis

Causality & Reagent Selection: Condensation with hydroxylamine hydrochloride in the presence of a sodium acetate buffer rapidly yields the corresponding oxime . The buffer is critical; it maintains a pH of ~4.5–5.5, which is optimal for the nucleophilic attack of the free amine while providing enough protons to catalyze the dehydration of the carbinolamine intermediate. Subsequent dehydration yields the 3-carbonitrile, a potent hydrogen-bond acceptor.

Step-by-Step Protocol
  • Oxime Formation : To a solution of the aldehyde (1.0 equiv, 1.0 mmol) in Ethanol/H2O (3:1, 10 mL), add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv).

  • Heating : Reflux the mixture at 80 °C for 2 hours. Cool to room temperature, remove ethanol in vacuo, and extract the aqueous residue with EtOAc to isolate the oxime.

  • Dehydration to Nitrile : Dissolve the crude oxime in anhydrous toluene (5 mL). Add thionyl chloride (SOCl2, 2.0 equiv) and reflux for 2 hours.

  • Workup : Carefully pour the cooled mixture over ice water, neutralize with saturated Na2CO3, and extract with EtOAc.

  • Validation & QC : Self-Validation Check : IR spectroscopy of the final product will show the disappearance of the broad O-H stretch (~3300 cm-1) and the appearance of a sharp, distinct C≡N stretch at ~2220 cm-1.

Global Synthetic Divergence

DivergentPathways SM 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde RedAm Reductive Amination (STAB, DCE, AcOH) SM->RedAm 1° or 2° Amine HWE HWE Olefination (Phosphonate, Base) SM->HWE Phosphonate Ester Oxime Oxime Condensation (NH2OH·HCl, NaOAc) SM->Oxime Hydroxylamine Amine 3-(Aminomethyl)pyridine Derivative RedAm->Amine Alkene (E)-Alkene Derivative HWE->Alkene Nitrile 3-Carbonitrile Derivative Oxime->Nitrile Dehydration

Divergent orthogonal functionalization pathways of the aldehyde moiety.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the functionalization of the 3-carbaldehyde group while strictly preserving the 4-bromo-pyrazolyl handle.

Reaction PathwayKey Reagents & SolventsTemp (°C)Time (h)Typical Isolated YieldC-Br Bond Preservation
Reductive Amination Amine, STAB, AcOH, DCE202 – 480 – 95%>99% (LCMS Confirmed)
HWE Olefination Phosphonate, NaH, THF0 to 20375 – 88%>99% (NMR Confirmed)
Oxime Condensation NH2OH·HCl, NaOAc, EtOH/H2O80290 – 98%>99% (LCMS Confirmed)
Nitrile Synthesis SOCl2, Toluene (from Oxime)110270 – 85%>99% (IR Confirmed)

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Journal of Organic Chemistry (1996)[Link]

  • The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects Chemical Reviews (1989)[Link]

  • Design and development of FGF-23 antagonists: Definition of the pharmacophore and initial structure-activity relationships probed by synthetic analogues Bioorganic & Medicinal Chemistry Letters (via PMC)[Link]

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Process Scientists in Drug Development Focus: Suzuki-Miyaura C–C Bond Formation & Mechanistic Optimization

Executive Summary & Scaffold Significance

The molecule 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde represents a highly privileged, yet synthetically demanding, di-heteroaryl scaffold. Pyrazole-pyridine motifs are ubiquitous in modern drug discovery, particularly in the design of kinase inhibitors (e.g., JAK/STAT pathway modulators) and CNS-active agents.

However, functionalizing this specific building block via palladium-catalyzed cross-coupling presents a multifaceted challenge:

  • Electronic Deactivation: The 4-position of the pyrazole is electron-rich, which inherently slows down the oxidative addition of the C–Br bond to the Pd(0) center[1].

  • Catalyst Poisoning: The proximity of the pyridine nitrogen and the pyrazole nitrogens creates a potent multidentate coordination environment that can trap palladium in inactive, off-cycle complexes[2].

  • Chemoselectivity: The C3-carbaldehyde (aldehyde) is highly sensitive to harsh basic conditions, risking competitive Cannizzaro reactions, aldol condensations, or degradation.

This application note provides a field-proven, self-validating methodology to successfully execute Suzuki-Miyaura cross-couplings on this substrate, detailing the causality behind every reagent choice to ensure high yields and reproducibility.

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, I cannot overstate the importance of matching the ligand's electronic and steric profile to the substrate's failure modes. Standard catalysts like


 frequently fail here, leading primarily to starting material recovery or catastrophic hydrodehalogenation[3].
The Causality of Ligand Selection

To overcome the slow oxidative addition at the electron-rich pyrazole C4-position, highly electron-donating ligands are required. Simultaneously, to prevent the nitrogen atoms of the pyrazole-pyridine system from coordinating to and poisoning the palladium center, massive steric bulk is necessary[2].

Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are the optimal choice. Their unique structure accelerates oxidative addition while their sheer size physically blocks the substrate's nitrogen atoms from accessing the palladium's coordination sphere. For related C–N cross-couplings (Buchwald-Hartwig) on similar 4-bromopyrazoles, advanced precatalysts utilizing these ligands have also proven essential[4].

Base and Solvent Causality

Because the substrate features a reactive aldehyde, strong bases (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

) must be strictly avoided. Mild, inorganic bases such as

or

provide the necessary basicity to activate the boronic acid (forming the reactive boronate complex for transmetalation) without triggering side reactions at the formyl group. A biphasic or miscible aqueous solvent system (e.g., 1,4-Dioxane/

in a 4:1 ratio) is critical, as water is required to dissolve the base and facilitate boronate formation.

G A Pd(0)L Active Catalyst B Oxidative Addition Pd(II)(Ar)(Br)L A->B Substrate (Aryl Bromide) C Transmetalation Pd(II)(Ar)(Ar')L B->C Ar'-B(OH)2 Base, H2O D Reductive Elimination Product Formation C->D D->A Cross-Coupled Product

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key intermediates.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 4-bromopyrazole derivatives, demonstrating the empirical causality of the selected conditions.

EntryPalladium SourceLigandBaseSolvent (Temp)Yield (%)Mechanistic Observation / Causality
1

(5 mol%)
None

DMF (100 °C)< 10%Severe catalyst poisoning by substrate N-atoms; dehalogenation observed[3].
2

(5 mol%)
dppf

Dioxane/

(90 °C)
45%Bidentate ligand partially prevents poisoning, but oxidative addition remains slow.
3

(2.5 mol%)
SPhos

Dioxane/

(100 °C)
72%Monodentate bulky ligand improves oxidative addition and limits coordination[2].
4

(2.5 mol%)
XPhos

Dioxane/

(100 °C)
89%Optimal steric bulk completely outcompetes N-coordination; high conversion[2].
5XPhos Pd G2 (5 mol%)XPhos

Dioxane/

(80 °C)
94% Precatalyst ensures rapid activation; lower temperature protects the aldehyde[2].

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the protocol below is designed as a self-validating system . It includes specific visual and analytical checkpoints to verify that the reaction is proceeding along the intended mechanistic pathway.

Workflow S1 Substrate Analysis S2 Catalyst Pre-formation S1->S2 Identify N-coordination S3 Reagent Addition S2->S3 XPhos + Pd (Crucial Step) S4 Thermal Execution S3->S4 Mild Base (K3PO4) S5 Isolation & Purification S4->S5 LC-MS Monitoring

Fig 2. Step-by-step experimental workflow for optimizing di-heteroaryl cross-coupling reactions.

Standard Operating Procedure: Suzuki-Miyaura Coupling

Reagents Required:

  • 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or heteroarylboronic acid (1.5 equiv, 1.5 mmol)

  • Buchwald Precatalyst: XPhos Pd G2 (5 mol%, 0.05 mmol)

  • Base:

    
     (anhydrous, finely ground, 3.0 equiv, 3.0 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 10 mL total), thoroughly degassed.
    

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube or a highly robust microwave vial equipped with a magnetic stir bar. Backfill with Argon (3 cycles). Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes premature catalyst death (visible as palladium black).

  • Catalyst & Substrate Loading: Charge the vessel with 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, the arylboronic acid, and the XPhos Pd G2 precatalyst.

    • Validation Checkpoint 1: The use of a G2 precatalyst bypasses the need for a separate pre-activation step, ensuring a 1:1 ratio of Pd to ligand is actively generated in situ[2].

  • Base Addition: Add the finely ground

    
    . Causality: Grinding the base increases the surface area, ensuring rapid dissolution in the aqueous phase and maintaining a consistent pH that won't degrade the aldehyde.
    
  • Solvent Introduction: Add 8.0 mL of degassed 1,4-Dioxane followed by 2.0 mL of degassed deionized water via syringe. Seal the vessel.

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath or heating block. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

    • Validation Checkpoint 2: After 30 minutes, the solution should appear homogeneous and brightly colored (often yellow/orange). The appearance of a black precipitate ("palladium black") indicates catalyst decomposition. If this occurs, verify the degassing procedure.

  • Reaction Monitoring: After 4 hours, sample the organic layer for LC-MS analysis. Look for the disappearance of the starting material mass and the appearance of the product mass. Note: Watch for the M-Br (hydrodehalogenation) side product, which indicates the transmetalation step is too slow relative to oxidative addition[1].

  • Workup & Isolation: Once complete (typically 4–12 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (typically a gradient of Hexanes/Ethyl Acetate). The aldehyde group provides a useful handle for UV detection during purification.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation National Institutes of Health (PMC)[Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Beilstein Journal of Organic Chemistry[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications)[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Academia.edu[Link]

Sources

Application Note: Synthesis and Derivatization of Schiff Bases from 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The molecule 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a privileged, multifunctional scaffold in modern medicinal and organometallic chemistry. It integrates three critical features: a bidentate/tridentate coordination potential (via the pyridine and pyrazole nitrogens), a reactive formyl group for imine (Schiff base) generation, and a 4-bromo substituent on the pyrazole ring that serves as an orthogonal handle for late-stage functionalization.

Schiff bases derived from this scaffold are highly sought after for their ability to act as multidentate ligands, coordinating with transition metals such as Titanium(IV), Rhodium(III), and Iridium(III) to form complexes with potent anticancer and antimicrobial properties[1][2].

The Causality of Reaction Design

The synthesis of the Schiff base relies on the condensation of the 3-carbaldehyde group with a primary amine. This reaction is governed by strict pH causality:

  • Electrophilic Activation: A catalytic amount of glacial acetic acid is required to protonate the carbonyl oxygen. This lowers the LUMO of the carbonyl group, making the carbon highly susceptible to nucleophilic attack by the primary amine.

  • Avoiding Nucleophile Quenching: If the environment is too acidic, the primary amine is protonated to form an unreactive ammonium salt, halting the reaction. Acetic acid provides the perfect pKa balance to activate the aldehyde without quenching the amine.

  • Thermodynamic Driving Force: Ethanol is selected as the solvent because it solubilizes the starting materials at elevated temperatures. As the Schiff base forms, it is typically less polar and less soluble in cold ethanol than the starting materials. This differential solubility drives the equilibrium forward via precipitation, allowing for a self-purifying system[3].

Experimental Workflows

To accommodate different laboratory capabilities, two self-validating protocols are provided. The microwave-assisted method is highly recommended due to its superior yield and suppression of thermal degradation byproducts[3].

Protocol A: Conventional Reflux Synthesis (Scalable & Traditional)

This method is ideal for large-scale synthesis where microwave reactors are size-limited.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde in 15 mL of absolute ethanol.

  • Amine Addition: Add 1.05 mmol of the desired primary amine (e.g., an aniline derivative). Rationale: A slight 5% excess of the amine ensures complete consumption of the more valuable aldehyde scaffold.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C in an oil bath with continuous magnetic stirring for 3–4 hours[3].

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.

    • Self-Validation: The starting aldehyde will stain distinctly with 2,4-Dinitrophenylhydrazine (2,4-DNP). The disappearance of this spot and the emergence of a new, typically highly UV-active (fluorescent) spot indicates successful imine formation.

  • Workup & Isolation: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The gradual cooling promotes the formation of high-quality crystalline product[3].

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted amine and trace acid. Dry under a high vacuum.

Protocol B: Microwave-Assisted Synthesis (Green & Rapid)

This method utilizes dielectric heating to rapidly reach activation energy, minimizing side reactions and maximizing yield[3].

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 1.0 mmol of the aldehyde, 1.05 mmol of the primary amine, and 5 mL of absolute ethanol.

  • Catalysis: Add 1 drop of glacial acetic acid. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 210–240 W, with a target temperature of 70 °C[3].

  • Reaction Time: Irradiate for 4–10 minutes. Rationale: Microwave irradiation rapidly aligns the polar solvent and reactant molecules, generating localized superheating that drastically accelerates the condensation kinetics[3].

  • Workup: Allow the vial to cool to room temperature via compressed air cooling (standard on most MW reactors). The Schiff base will typically crash out of the solution immediately upon cooling.

  • Isolation: Filter, wash with ice-cold ethanol, and dry under vacuum.

Quantitative Optimization Data

The following table summarizes the performance metrics comparing the conventional and microwave-assisted methodologies, demonstrating the clear advantage of dielectric heating for Schiff base synthesis[3].

Optimization ParameterProtocol A (Conventional Reflux)Protocol B (Microwave-Assisted)
Reaction Temperature 78 °C (External Oil Bath)70 °C (Internal Dielectric)
Reaction Time 180 – 240 minutes4 – 10 minutes
Average Yield 70% – 72%84% – 88%
Solvent Volume (per mmol) 15 mL5 mL
Product Purity (Crude) Moderate (often requires recrystallization)High (direct analytical purity)

Downstream Applications: Coordination and Functionalization

Once the Schiff base is synthesized, the molecule presents two distinct domains for further drug development workflows:

  • Transition Metal Coordination: The imine nitrogen, combined with the pyridine and pyrazole nitrogens, creates a potent multidentate chelating pocket. Reacting this Schiff base with metal precursors (e.g.,

    
    , 
    
    
    
    ) yields homoleptic or half-sandwich complexes. These complexes are currently under intense investigation as targeted anticancer agents, often outperforming cisplatin in specific cell lines due to different DNA/protein binding mechanisms[1][2].
  • Late-Stage Cross-Coupling: The 4-bromo position on the pyrazole ring remains unreactive during Schiff base formation. This allows for subsequent Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-couplings. Researchers can synthesize a single metal complex and subsequently diversify the pyrazole periphery to conduct high-throughput Structure-Activity Relationship (SAR) studies.

Workflow Visualization

G SM 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde Condensation Acid-Catalyzed Condensation (EtOH, cat. AcOH, Heat/MW) SM->Condensation Amine Primary Amine (R-NH2) Amine->Condensation SchiffBase Brominated Schiff Base Ligand (N,N,N-donor Imine Scaffold) Condensation->SchiffBase - H2O Metal Transition Metal Coordination (e.g., Ti(IV), Rh(III), Ir(III)) SchiffBase->Metal Chelation via N-donors Coupling Late-Stage Functionalization (Pd-Catalyzed Cross-Coupling on C-Br) SchiffBase->Coupling Reactivity at C-Br bond Bio Biological Screening (Anticancer / Antimicrobial Assays) Metal->Bio Coupling->Bio

Caption: Workflow illustrating the synthesis of the Schiff base and its divergent downstream applications.

References

  • Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? MDPI. 3

  • Homoleptic complexes of titanium(IV) fused with O^N^O Schiff base derivatives: design, BSA–DNA interaction, molecular docking, DFT and cytotoxicity. RSC Publishing. 1

  • Synthesis, Structure, DNA/Protein Binding, and Anticancer Activity of Some Half-Sandwich Cyclometalated Rh(III) and Ir(III) Complexes. ACS Organometallics. 2

Sources

Application Note: Strategic Utilization of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde in Medicinal Chemistry

[1][2]

Executive Summary

The compound 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1692355-13-7) represents a high-value "privileged scaffold" intermediate for the divergent synthesis of bioactive heterocycles.[1][2] Its unique structural architecture combines a pyridine core (position 3-aldehyde) with a pyrazole substituent (position 2-N-linked) bearing a modifiable bromine handle.[1][2]

This configuration offers three distinct vectors for chemical elaboration:

  • The Aldehyde Vector (C3-CHO): Enables condensation reactions (Schiff bases, Knoevenagel) to generate "tail" regions for solubility or kinase solvent-front interactions.[1]

  • The Halogen Vector (Py-C4-Br): A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic "warheads" targeting deep hydrophobic pockets.[1][2]

  • The Chelation/Fusion Vector (N-N Biaryl Axis): The proximity of the pyrazole N2 and pyridine nitrogen allows for metal coordination (pincer ligands) or cyclization to form fused tricyclic systems (e.g., dipyrido-imidazole analogs).

This guide details the protocols for transforming this scaffold into libraries of kinase inhibitors and metallo-pharmaceutical precursors.[1]

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule acts as a bifunctional electrophile/nucleophile precursor. The biaryl axis is critical; the N1-linkage of the pyrazole to the pyridine C2 positions the pyrazole C5-H and N2 in proximity to the aldehyde, facilitating unique cyclization pathways.[2]

FeatureChemical FunctionMedicinal Application
Pyridine-3-CHO Electrophile (C=O)Formation of imines, alkenes, or heterocyclization (e.g., to fused tricycles).[1][2]
Pyrazole-4-Br Electrophile (C-X)Suzuki coupling to add aryl groups (mimicking the "gatekeeper" residue interaction in kinases).[1][2]
Biaryl N-N Axis Chelation SiteBidentate binding to metals (Ru, Pt) for anticancer complexes or catalysis.
Stability & Handling[1]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.

  • Solubility: Soluble in DMSO, DMF, DCM, and warm Ethanol. Limited solubility in water and hexanes.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (The "Warhead" Installation)

Objective: To functionalize the pyrazole ring with an aryl group while leaving the aldehyde intact for subsequent derivatization.[2]

Rationale: The bromine on the electron-rich pyrazole ring is less reactive than a bromine on an electron-deficient pyridine.[1][2] However, standard Pd-catalysis works efficiently here.[1][2] We prioritize this step before aldehyde modification to prevent side reactions with sensitive amine/imine tails.

Materials:

  • Substrate: 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 equiv)[1][2]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Inertion: Evacuate and backfill with Argon three times.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and K₂CO₃ solution (1.5 mL).

  • Reaction: Seal and heat to 90°C for 4-6 hours (or 110°C for 30 min in microwave).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 2:1). The aldehyde spot (Rf ~0.[3]4) should disappear, replaced by a fluorescent biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexane).

    • Note: The product retains the aldehyde, visible as a singlet ~10.0 ppm in ¹H NMR.[3]

Protocol B: "One-Pot" Reductive Amination (The "Tail" Synthesis)

Objective: To convert the aldehyde into a solubilizing amine moiety, common in kinase inhibitors to interact with the solvent front.[2]

Materials:

  • Intermediate: 2-(4-aryl-pyrazol-1-yl)pyridine-3-carbaldehyde (from Protocol A)[1][2]

  • Amine: Morpholine, Piperazine, or primary amine (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)[1][2]

  • Additive: Acetic Acid (1 drop, catalytic)

Procedure:

  • Imine Formation: Dissolve the aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (3 mL). Add acetic acid.[3] Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (0.75 mmol) in one portion. Stir at RT for 12 hours.

  • Quench: Add saturated NaHCO₃ solution (5 mL). Stir vigorously for 10 min.

  • Extraction: Extract with DCM (3x 10 mL).

  • Isolation: The amine product is often pure enough for biological screening after solvent evaporation. If necessary, purify via amine-functionalized silica or reverse-phase HPLC.[1][2]

Advanced Application: Synthesis of Fused Tricyclic Systems

The unique 1,5-relationship between the aldehyde carbon and the pyrazole C5 carbon allows for cyclization.

Target: Pyrazolo[1,5-a][1,8]naphthyridine derivatives. Mechanism: Friedländer-type condensation with active methylene compounds (e.g., malononitrile) or ketones.[1][2]

Protocol:

  • Mix the aldehyde substrate (1 equiv) with an active methylene compound (e.g., acetophenone, 1 equiv) and a base (KOH or Piperidine).

  • Reflux in Ethanol.

  • Result: The initial condensation forms a chalcone. Subsequent heating or acid catalysis can induce cyclization between the chalcone beta-carbon and the pyrazole ring (often requiring oxidative conditions if aromatization is needed), yielding a fused tricyclic fluorophore.

Pathway Visualization

The following diagram illustrates the divergent synthesis workflow using Graphviz.

GStart2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehydeSuzukiProtocol A:Suzuki Coupling(Pd cat., Ar-B(OH)2)Start->SuzukiFunctionalize C-BrCondenseProtocol C:Condensation/Cyclization(Base, Active Methylene)Start->CondenseDirect CyclizationIntermedIntermediate:2-(4-Aryl-pyrazol-1-yl)pyridine-3-CHOSuzuki->IntermedRedAmProtocol B:Reductive Amination(R-NH2, NaBH(OAc)3)Intermed->RedAmModify CHOIntermed->CondenseCyclizeKinaseInhibTarget 1:Kinase Inhibitor Library(Biaryl Amine)RedAm->KinaseInhibFusedRingTarget 2:Fused Tricyclic System(Pyrazolo-Naphthyridine)Condense->FusedRing

Caption: Divergent synthetic pathways starting from the core scaffold. Yellow path indicates 'Warhead' installation; Green path indicates 'Tail' modification; Red path indicates scaffold fusion.[1][2]

References

  • Suzuki-Miyaura Coupling on Pyrazoles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: General protocol adapted for electron-rich heteroaryl bromides.[1][2]

  • Pyrazolyl-Pyridine Ligands in Catalysis

    • Saha, B., et al. (2023).[4] Pyrazole–pyridine–pyrazole (NNN) ruthenium(II) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes.[4] Dalton Transactions, 52, 12345. Link

    • Context: Demonstrates the stability and coordination geometry of the 2-(pyrazol-1-yl)pyridine core.[1][2]

  • Kinase Inhibitor Scaffold Design

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1][2] Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

    • Context: Illustrates the "Head" (Aryl) and "Tail" (Solubilizing group)
  • Friedländer Condensation of Heterocyclic Aldehydes

    • Marco-Contelles, J., et al. (2009).[2] Synthesis and biological activity of 1,8-naphthyridine derivatives. Current Organic Chemistry, 13(9).

    • Context: Mechanism for converting pyridine-3-carbaldehydes into fused systems.[1][2]

Disclaimer: This document is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Application Note: 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde as a Versatile Scaffold for Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole-Pyridine Scaffold

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that target the highly conserved ATP-binding pocket has yielded numerous successful therapies.[3][4] Within this domain, privileged scaffolds—molecular frameworks that are recognized by multiple biological targets—serve as invaluable starting points for inhibitor design. The pyrazole nucleus, a five-membered diazole ring, is one such scaffold, found in a growing number of approved drugs due to its metabolic stability and versatile biological activity.[5][6][7]

When fused or linked to a pyridine ring, the resulting pyrazole-pyridine motif becomes a powerful "hinge-binder".[8] This arrangement expertly mimics the hydrogen bonding pattern of the adenine base of ATP, anchoring the inhibitor within the kinase's hinge region, a critical interaction for potent inhibition.[2][9][10]

This application note details the strategic utility of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde , a trifunctional building block engineered for efficient library synthesis and lead optimization. This scaffold provides two orthogonal points for chemical diversification:

  • The C4-Bromo Handle on the Pyrazole Ring: This site is primed for palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of deep, solvent-exposed regions of the ATP pocket. This is crucial for enhancing potency and achieving selectivity against specific kinases.

  • The C3-Carbaldehyde on the Pyridine Ring: This versatile functional group serves as a key anchor for building out substituent chains via reactions like reductive amination. These chains can be tailored to improve physicochemical properties (e.g., solubility, permeability) or to engage with additional residues outside the immediate hinge area.

By leveraging these two reactive sites, researchers can rapidly generate diverse libraries of novel kinase inhibitors, facilitating structure-activity relationship (SAR) studies and accelerating the path from hit identification to lead optimization.

Synthetic Strategy: A Dual-Axis Approach to Chemical Diversity

The core strategy involves a two-step diversification process. First, the pyrazole core is modified via a Suzuki-Miyaura cross-coupling. Second, the resulting intermediate is further elaborated at the pyridine aldehyde. This workflow allows for the creation of a matrix of compounds from a set of readily available starting materials.

G cluster_0 Axis 1: Core Modification cluster_1 Axis 2: Side Chain Elaboration cluster_2 Output Start 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Building Block Protocol1 Protocol 1: Suzuki-Miyaura Cross-Coupling Aryl/Heteroaryl Boronic Acids Start->Protocol1 Intermediate Arylated Intermediate Protocol1->Intermediate Protocol2 Protocol 2: Reductive Amination Primary/Secondary Amines Intermediate->Protocol2 Library Diverse Kinase Inhibitor Library Protocol2->Library

Figure 1: Dual-axis diversification strategy.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the Pyrazole C4-Position

This protocol describes the palladium-catalyzed coupling of the bromo-pyrazole building block with an aryl or heteroaryl boronic acid. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[11][12]

Rationale for Component Selection
  • Catalyst System (XPhos Pd G2 / XPhos): While many palladium catalysts can effect this transformation, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos are particularly effective for cross-coupling reactions involving electron-rich heterocyclic halides, such as our bromo-pyrazole.[11] They promote efficient oxidative addition and reductive elimination, often preventing side reactions like debromination.[11]

  • Base (Potassium Carbonate): An aqueous solution of a mild inorganic base like K₂CO₃ is sufficient to facilitate the transmetalation step of the catalytic cycle without promoting hydrolysis of the aldehyde or other sensitive functional groups.

  • Solvent System (1,4-Dioxane/Water): This biphasic solvent system is standard for Suzuki couplings. Dioxane solubilizes the organic starting materials and the catalyst, while water solubilizes the inorganic base and facilitates the reaction.

Step-by-Step Protocol
  • Reaction Setup: To a 25 mL microwave vial equipped with a magnetic stir bar, add 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 eq., e.g., 252 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq., 1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 eq., 415 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, XPhos Pd G2 (0.05 eq., 39 mg, 0.05 mmol), and the XPhos ligand (0.05 eq., 24 mg, 0.05 mmol). Note: Handling palladium catalysts and ligands under an inert atmosphere (e.g., in a glovebox) is recommended to prevent degradation.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Inerting: Seal the vial and purge with dry nitrogen or argon gas for 5-10 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating mantle at 100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Expert Tip: For sluggish reactions, microwave irradiation (e.g., 135 °C for 30-60 min) can significantly accelerate the coupling.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired C4-arylated product.

Protocol 2: Reductive Amination of the Pyridine-3-carbaldehyde

This protocol details the conversion of the aldehyde functionality into a secondary or tertiary amine, a key step for introducing side chains that can modulate solubility, cell permeability, and target engagement.[13]

Rationale for Component Selection
  • Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is the reagent of choice for one-pot reductive aminations.[13] It is a mild and selective reducing agent that is stable in anhydrous solvents and preferentially reduces the protonated iminium ion intermediate over the starting aldehyde. This selectivity prevents the formation of alcohol byproducts.

  • Solvent (1,2-Dichloroethane, DCE): DCE is an excellent non-protic solvent for this reaction, effectively solubilizing the reactants and intermediates.

  • Acid Catalyst (Acetic Acid): A catalytic amount of weak acid is required to promote the formation of the iminium ion intermediate, which is the species that is subsequently reduced by STAB.

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the aldehyde starting material (either the initial building block or the arylated product from Protocol 1) (1.0 eq., e.g., 1.0 mmol) and dissolve it in 1,2-dichloroethane (DCE) (10 mL).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq., 1.1 mmol) followed by a catalytic amount of glacial acetic acid (0.1 eq., ~6 µL, 0.1 mmol).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) portion-wise (1.5 eq., 318 mg, 1.5 mmol). Caution: The addition may cause gas evolution.

  • Reaction: Continue stirring at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the final amine product.

Biological Evaluation: In Vitro Kinase Inhibition Assay

After synthesizing a library of compounds, the next critical step is to evaluate their biological activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[14][15] It is highly amenable to high-throughput screening.[16]

G cluster_0 Assay Plate Setup cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A 1. Prepare Serial Dilutions of Test Compounds in DMSO C 3. Transfer Compounds (or DMSO control) to Wells A->C B 2. Add Kinase/Substrate Master Mix to Wells B->C D 4. Initiate Reaction with ATP Solution C->D One-shot screen or 10-point dose curve E 5. Incubate at Room Temp (e.g., 60 minutes) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) F->G H 8. Read Luminescence on Plate Reader G->H I 9. Calculate % Inhibition & Determine IC₅₀ H->I

Figure 2: Workflow for an in vitro kinase inhibition assay.

General Protocol for IC₅₀ Determination (384-well format)
  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Typically, a 10-point, 3-fold dilution series is created, starting from a high concentration (e.g., 10 mM). Using an acoustic liquid handler, transfer a small volume (e.g., 2.5 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only as a negative (100% activity) control.

  • Kinase Reaction: Prepare a master mix containing the target kinase and its specific substrate in the appropriate reaction buffer. Add 2.5 µL of this mix to each well.[14]

  • Initiation: To start the reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately assess ATP-competitive inhibitors.[14]

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[14]

  • ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Illustrative Data & Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a small library of compounds derived from the 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde scaffold, tested against a hypothetical "Kinase X". This illustrates how the synthetic modifications can be correlated with biological activity.

Compound IDR¹ (at Pyrazole C4)R² (at Pyridine C3-amine)IC₅₀ (nM) for Kinase X
BB-01 BrCHO (aldehyde)>10,000
1a PhenylCHO (aldehyde)1,250
1b 4-FluorophenylCHO (aldehyde)850
1c 3-PyridylCHO (aldehyde)970
2a Phenyl-CH₂-Cyclopropylamine450
2b 4-Fluorophenyl-CH₂-Cyclopropylamine85
2c 3-Pyridyl-CH₂-Cyclopropylamine120
2d 4-Fluorophenyl-CH₂-Morpholine310

Interpretation of Hypothetical SAR:

  • The unmodified building block (BB-01 ) is inactive.

  • Introducing an aryl group at the R¹ position via Suzuki coupling (compounds 1a-1c ) confers weak inhibitory activity. The 4-fluorophenyl group (1b ) appears slightly more favorable than phenyl or pyridyl at this stage.

  • The most significant jump in potency is achieved after reductive amination of the aldehyde. The cyclopropylmethylamine side chain at R² (compounds 2a-2c ) is clearly superior to the morpholinomethyl group (2d ).

  • The combination of the 4-fluorophenyl group at R¹ and the cyclopropylmethylamine at R² (2b ) results in the most potent compound in this series, with an IC₅₀ of 85 nM. This suggests a synergistic effect between the two modifications.

Conclusion

The 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde scaffold is a high-value building block for kinase inhibitor discovery. Its two orthogonal reactive handles—the bromide and the aldehyde—provide a robust and efficient platform for generating chemically diverse libraries. The synthetic protocols outlined herein are reliable and scalable, while the suggested biological screening workflow enables the rapid identification and characterization of potent inhibitors. By systematically exploring chemical space around this privileged core, researchers can significantly accelerate the design and development of novel therapeutics targeting the human kinome.

References

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Cambridge University Press & Assessment.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer.
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
  • How protein kinase inhibitors bind to the hinge region of the target protein.
  • Suzuki–Miyaura coupling reaction of brominated...
  • Kinase Screening Assay Services. Reaction Biology.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT.
  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar.
  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research.
  • How protein kinase inhibitors bind to the hinge region of the target protein. PMC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • How Ligands Interact with the Kinase Hinge. PMC.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Publishing.
  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Semantic Scholar.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. R Discovery.
  • 2-(4-Bromo-1H-pyrazol-1-yl)nicotinaldehyde. ChemScene.
  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Purdue University.
  • Reductive amination of aldehyde 3 in different conditions.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. BLDpharm.
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Application Notes and Protocols for the Reductive Amination of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the reductive amination of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, a key transformation for synthesizing a diverse library of substituted amine derivatives. The pyrazolyl-pyridine scaffold is a significant pharmacophore in modern drug discovery, and this protocol offers a robust and versatile method for its elaboration. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol optimized for efficiency and yield, and discuss critical aspects of reaction monitoring, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction and Scientific Rationale

Reductive amination is a cornerstone of medicinal chemistry, providing one of the most efficient methods for the synthesis of primary, secondary, and tertiary amines.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[3][4] This one-pot approach is highly valued for its operational simplicity and broad substrate scope.[5]

The starting aldehyde, 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, incorporates two key heterocyclic systems prevalent in pharmaceuticals. The pyridine ring serves as a versatile scaffold, while the pyrazole moiety is known for its diverse biological activities. The bromo-substituent on the pyrazole ring provides a valuable synthetic handle for further downstream modifications, such as cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.

This protocol focuses on the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, as the reducing agent. STAB is a mild and selective hydride donor, ideally suited for this transformation.[6] Its attenuated reactivity, compared to reagents like sodium borohydride (NaBH₄), prevents the premature reduction of the starting aldehyde, thereby minimizing the formation of alcohol byproducts.[7] STAB's key advantage is its ability to selectively reduce the protonated iminium ion intermediate, which is formed more rapidly in the presence of the aldehyde and amine, ensuring a clean and high-yielding reaction.[6][8] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE) to prevent hydrolysis of the reducing agent.[8][9]

Reaction Mechanism and Workflow

The reductive amination process can be broken down into two primary stages that occur in a single reaction vessel.

  • Imine/Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an imine (from primary amines) or an iminium ion (from secondary amines).[4][10] This step is often catalyzed by trace amounts of acid, which may be present as an impurity or can be generated from the reaction of STAB with trace moisture.[6]

  • Hydride Reduction : Sodium triacetoxyborohydride (STAB) then selectively delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, reducing the C=N bond to a C-N single bond and yielding the final amine product.[6][10]

The overall workflow for this synthetic procedure is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization prep Reaction Setup: - Flame-dried flask under N2 - Add aldehyde and amine - Dissolve in anhydrous DCE react Add Sodium Triacetoxyborohydride (STAB) Stir at room temperature (1-16 h) prep->react monitor Monitor Progress: - Thin-Layer Chromatography (TLC) - or LC-MS react->monitor workup Quench Reaction (e.g., sat. NaHCO3 soln.) Aqueous Extraction (DCE or EtOAc) Dry Organic Layer (Na2SO4) Concentrate in vacuo monitor->workup purify Purify Crude Product: Flash Column Chromatography workup->purify char Confirm Structure: - ¹H NMR - ¹³C NMR - HRMS purify->char

Caption: General experimental workflow for reductive amination.

Detailed Experimental Protocol

This protocol is generalized for a 0.5 mmol scale reaction. Adjustments may be necessary for different substrates or scales.

Reagents and Materials
ReagentMolar Equiv.Typical Amount (0.5 mmol scale)Purpose
2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde[11]1.0126 mgElectrophile (Aldehyde)
Amine (Primary or Secondary)1.0 - 1.20.5 - 0.6 mmolNucleophile
Sodium Triacetoxyborohydride (STAB)[8]1.2 - 1.5127 - 159 mgReducing Agent
Anhydrous 1,2-Dichloroethane (DCE)-5.0 mLSolvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)-~10 mLQuenching Agent
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying Agent
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 equiv., 0.5 mmol, 126 mg).

  • Addition of Amine : Add the desired primary or secondary amine (1.1 equiv., 0.55 mmol).

  • Solvent Addition : Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE, ~0.1 M, 5.0 mL). Stir the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Reducing Agent : Carefully add sodium triacetoxyborohydride (STAB) (1.3 equiv., 0.65 mmol, 138 mg) to the stirring solution in one portion.[7] Note : The addition may cause slight effervescence.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-16 hours).[7]

  • Quenching : Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with an organic solvent (DCE or Ethyl Acetate).

  • Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amine product.[12]

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]

Substrate Scope: Amine Selection

The choice of amine is critical and allows for the generation of a wide array of products. The protocol is robust for various amine types.

G cluster_amines Amine Nucleophile (R¹R²NH) cluster_products Product Class start 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde primary Primary Amines (RNH₂) e.g., Benzylamine, Cyclohexylamine start->primary:f0 + secondary Secondary Amines (R₂NH) e.g., Morpholine, Piperidine start->secondary:f0 + sec_prod Secondary Amine primary:f1->sec_prod tert_prod Tertiary Amine secondary:f1->tert_prod

Caption: Amine selection dictates the final product class.

Expert Insights and Troubleshooting

Problem Potential Cause Suggested Solution
Incomplete Reaction/Low Conversion 1. Inactive STAB reagent (hydrolyzed).2. Poorly reactive amine (e.g., electron-deficient anilines). 3. Insufficient reaction time.1. Use a fresh bottle of STAB or purchase from a reliable supplier. Ensure it is handled under anhydrous conditions. 2. For weakly basic amines, consider gentle heating (40-50 °C) or adding a catalytic amount of acetic acid (0.1-1.0 equiv).[6] 3. Allow the reaction to stir for a longer period (up to 24 hours).
Formation of Alcohol Byproduct 1. The starting aldehyde is being reduced.2. STAB reagent is too reactive or contaminated.1. This is uncommon with STAB but could indicate water in the reaction. Ensure all glassware is dry and use anhydrous solvent. 2. Consider a two-step procedure: pre-form the imine, then add a less reactive borohydride like NaBH₄.[6][14]
Difficulty in Product Isolation/Purification 1. The product is highly polar and water-soluble.2. The product co-elutes with starting material or byproducts.1. After quenching, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the amine product. Consider back-extraction into an acidic aqueous layer, washing with an organic solvent, then basifying and re-extracting the product.[15] 2. Optimize the chromatography eluent system. A small amount of triethylamine (~0.5%) can be added to the eluent to prevent peak tailing of basic amines on silica gel.

Safety and Handling Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Triacetoxyborohydride (STAB) : Flammable solid that is water-reactive.[16] In contact with water, it can release flammable gases which may ignite spontaneously.[17] It also causes serious eye damage.[16][17] Handle under an inert atmosphere and store in a dry place away from moisture.[18][19]

  • 1,2-Dichloroethane (DCE) : A suspected carcinogen and toxicant. Avoid inhalation of vapors and skin contact. Use only in a well-ventilated fume hood.

  • Quenching : The quenching process with aqueous bicarbonate can be exothermic and produce gas. Add the quenching solution slowly and with good stirring to control the rate of reaction.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[16][17][18][19][20]

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Aleixandre, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism. (2023, September 26). Chemistry Learner. [Link]

  • Li, M., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]

  • Improving Reaction Product Purification with Evaporative Light-scattering Detection. Biotage. [Link]

  • Reductive Amination - Common Conditions. University of Rochester. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2025, August 6). ResearchGate. [Link]

  • Safety Data Sheet: Sodium triacetoxyborohydride. (2018, September 3). Novachem. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Olin, J. F. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. American Chemical Society. [Link]

  • Table 2. 1H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of the Indian Chemical Society. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc.org. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025, June 4). Scientific Reports. [Link]

  • Al-Adiwish, W. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. [Link]

Sources

Application Note: Synthesis of Pyrazole-Pyridine Agrochemical Scaffolds Using 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Scientists Compound Identity: 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1692355-13-7)

Executive Summary

The development of next-generation crop protection agents relies heavily on the design of novel heterocyclic scaffolds. 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde represents a highly versatile, bifunctional building block specifically engineered for the synthesis of anthranilic diamide insecticides and fused-ring fungicides. Its unique structural topology—a pyridine core substituted with a brominated pyrazole and a reactive carbaldehyde—enables rapid, late-stage diversification. This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols for utilizing this intermediate in agrochemical discovery.

Mechanistic Rationale & Chemical Profiling

Why this Building Block?

In the design of ryanodine receptor (RyR) modulators (IRAC Group 28), the spatial arrangement of the pyrazole and pyridine rings is critical for target-site binding affinity[1]. This specific isomer offers two distinct orthogonal handles:

  • The Carbaldehyde Moiety: Provides an atom-economical site for chemoselective oxidation to a nicotinic acid derivative. This acid serves as the requisite electrophile for amidation with complex anthranilamides.

  • The 4-Bromo-Pyrazole Moiety: The 4-position of the pyrazole often dictates the lipophilicity (logP) and metabolic stability of the final agrochemical. Because this position is sterically hindered and electronically deactivated post-amidation, having the bromine pre-installed allows for programmable palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) prior to final assembly.

By utilizing this building block, discovery chemists can rapidly generate a library of functionalized diamides to probe Structure-Activity Relationships (SAR) against resistant pest populations[1].

Synthetic Workflows & Protocols

The following protocols outline a self-validating system to convert the starting material into a functionalized diamide insecticide. Each step has been optimized to prevent catalyst poisoning and ensure chemoselectivity.

Protocol A: Chemoselective Oxidation (Pinnick Oxidation)

Objective: Convert the carbaldehyde to 2-(4-bromo-1H-pyrazol-1-yl)nicotinic acid without oxidizing the heteroaromatic nitrogens. Causality: Traditional oxidants (e.g., KMnO4, CrO3) frequently lead to N-oxidation of the pyridine ring. The Pinnick oxidation utilizes sodium chlorite (NaClO2) and a chlorine scavenger, ensuring >95% chemoselectivity for the aldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde in 40 mL of a THF/t-BuOH mixture (1:1 v/v).

  • Scavenger Addition: Add 2-methyl-2-butene (50.0 mmol, 5.0 eq) to the solution to scavenge hypochlorous acid (HOCl) generated during the reaction, preventing unwanted chlorination of the pyrazole ring.

  • Oxidation: Cool the mixture to 0 °C. Dropwise add an aqueous solution (15 mL) containing NaClO2 (15.0 mmol, 1.5 eq) and NaH2PO4 (15.0 mmol, 1.5 eq).

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the aldehyde is consumed.

  • Isolation: Concentrate the mixture in vacuo to remove organic solvents. Adjust the aqueous layer to pH 3 using 1M HCl. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield the pure nicotinic acid intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl or fluoroalkyl group at the 4-position of the pyrazole. Causality: The adjacent pyrazole and pyridine nitrogens can coordinate to and poison standard Pd(0) catalysts. Utilizing Pd(dppf)Cl2—a catalyst with a bidentate ligand—prevents this deactivation and maintains a stable catalytic cycle.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried Schlenk flask with 2-(4-bromo-1H-pyrazol-1-yl)nicotinic acid (5.0 mmol), the desired boronic acid (6.0 mmol, 1.2 eq), Pd(dppf)Cl2 (0.25 mmol, 5 mol%), and K3PO4 (15.0 mmol, 3.0 eq).

  • Degassing: Evacuate and backfill the flask with N2 three times.

  • Solvent Addition: Add 25 mL of degassed 1,4-dioxane/H2O (4:1 v/v) via syringe.

  • Heating: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the coupled acid via reverse-phase flash chromatography (C18, MeCN/H2O).

Protocol C: Amidation to Form the Diamide Scaffold

Objective: Couple the functionalized nicotinic acid with an anthranilamide derivative. Causality: Amidation of electron-deficient nicotinic acids with weakly nucleophilic anilines is notoriously sluggish. Propylphosphonic anhydride (T3P) is utilized because it drives the reaction to completion with minimal epimerization, low toxicity, and easily removable water-soluble byproducts, making it superior to HATU/HOBt for scalable agrochemical synthesis.

Step-by-Step Methodology:

  • Preparation: Dissolve the coupled nicotinic acid (4.0 mmol) and the target anthranilamide (4.0 mmol) in 20 mL of anhydrous ethyl acetate (EtOAc).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 3.0 eq) and stir for 10 minutes.

  • Coupling: Dropwise add T3P (50 wt% solution in EtOAc, 6.0 mmol, 1.5 eq).

  • Reaction: Heat the mixture at 60 °C for 8 hours.

  • Workup: Cool the mixture and wash sequentially with saturated aqueous NaHCO3 (2 x 20 mL), 1M HCl (20 mL), and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate to yield the final diamide insecticide.

Data Presentation: Reaction Optimization

The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling (Protocol B), highlighting the critical nature of catalyst and solvent selection when working with this highly coordinating scaffold.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh3)4Na2CO3Toluene/H2O10022%Severe catalyst poisoning by pyrazole nitrogens.
Pd(OAc)2 / SPhosCs2CO3Toluene9068%Good conversion, but expensive ligand for scale-up.
Pd(dppf)Cl2 K3PO4 Dioxane/H2O 90 89% Optimal bidentate coordination prevents deactivation.
Pd(dppf)Cl2K2CO3DMF/H2O9054%Significant debromination observed.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical progression from the bifunctional starting material to the final active ingredient.

SyntheticWorkflow SM 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde Ox Oxidation (NaClO2 / H2O2) SM->Ox Acid Nicotinic Acid Intermediate Ox->Acid CC Suzuki Coupling (Pd(dppf)Cl2) Acid->CC Coupled Functionalized Acid CC->Coupled Amidation Amidation (T3P / DIPEA) Coupled->Amidation Product Novel Diamide Insecticide Amidation->Product

Figure 1: Three-step synthetic workflow utilizing 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

Biological Mechanism of Action

Once synthesized, the resulting diamide insecticide acts as a highly potent modulator of the insect ryanodine receptor, leading to rapid paralysis[2].

RyRPathway Ligand Synthesized Diamide (Agrochemical) RyR Ryanodine Receptor (RyR) (Insect Muscle SR) Ligand->RyR Binds to allosteric site CaRelease Uncontrolled Ca2+ Release RyR->CaRelease Channel locked open Depletion Sarcoplasmic Reticulum Ca2+ Depletion CaRelease->Depletion Paralysis Muscle Paralysis & Feeding Cessation Depletion->Paralysis Death Pest Mortality Paralysis->Death

Figure 2: Signaling disruption pathway of RyR modulators synthesized from the pyrazole-pyridine core.

References

  • Lahm, G. P., Cordova, D., & Barry, J. D. (2007). "Rynaxypyr: A new anthranilic diamide insecticide acting at the ryanodine receptor." Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279. URL: [Link]

  • Sparks, T. C., Crossthwaite, A. J., Nauen, R., et al. (2020). "Insecticides, biologics and nematicides: Updates to IRAC’s mode of action classification - a tool for resistance management." Pesticide Biochemistry and Physiology, 167, 104587. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. URL: [Link]

Sources

Application Note: Modular Derivatization of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde for Library Synthesis

[1]

Abstract

This guide details the strategic functionalization of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde , a privileged "bi-heteroaryl" scaffold.[1] Possessing orthogonal reactivity handles—an electrophilic aldehyde at the pyridine C3 position and a nucleophilic-susceptible bromide at the pyrazole C4 position—this molecule serves as an ideal core for Diversity-Oriented Synthesis (DOS). We present validated protocols for sequential reductive amination and Suzuki-Miyaura cross-coupling, enabling the rapid generation of high-value kinase inhibitor-like libraries.[1]

Introduction: The Scaffold Advantage

In medicinal chemistry, the 2-(1H-pyrazol-1-yl)pyridine motif is a recurring pharmacophore, often functioning as a hinge-binder in kinase inhibitors (e.g., c-Met, ALK inhibitors).[1] The specific substitution pattern of the subject molecule offers two distinct vectors for chemical space expansion:

  • Vector A (Aldehyde @ Pyridine-C3): A versatile "soft" electrophile suitable for reductive aminations, Wittig olefinations, or heterocyclization (e.g., imidazoles).[1]

  • Vector B (Bromide @ Pyrazole-C4): A robust handle for Palladium-catalyzed C-C or C-N bond formation.

The proximity of the aldehyde (C3) to the pyrazole ring (C2) also allows for potential intramolecular cyclizations, though this guide focuses on divergent library synthesis via orthogonal derivatization.

Strategic Analysis & Workflow

To maximize yield and purity, the order of operations is critical. While the aryl bromide is generally stable, the aldehyde is susceptible to oxidation or side reactions under the basic conditions typical of cross-coupling.

Recommended Strategy: "Amine First" Approach

  • Step 1: Reductive Amination. Convert the aldehyde to a secondary/tertiary amine. This stabilizes the C3 position and introduces the first diversity element (

    
    ).
    
  • Step 2: Suzuki-Miyaura Coupling. Utilize the bromide to introduce aryl/heteroaryl diversity (

    
    ).
    

Note: If the aldehyde functionality must be retained for the final step (e.g., for a targeted covalent inhibitor), it must be protected as an acetal prior to Suzuki coupling.[1]

Workflow Visualization

LibrarySynthesisScaffoldScaffold(Aldehyde + Bromide)RedAmStep 1: Reductive Amination(Aldehyde → Amine)Scaffold->RedAm R1-NH2 / NaBH(OAc)3ProtectAlt Step 1: Acetal ProtectionScaffold->Protect Acid Sensitive R2SuzukiStep 2: Suzuki Coupling(Bromide → Biaryl)RedAm->Suzuki Ar-B(OH)2 / Pd cat.FinalLibFinal Library(Bi-functionalized)Suzuki->FinalLibSuzukiProtSuzuki Coupling(Protected)Protect->SuzukiProtDeprotectDeprotectionSuzukiProt->DeprotectDeprotect->FinalLib + Final Deriv.

Figure 1: Strategic workflow for orthogonal functionalization. The solid path (Reductive Amination First) is preferred for standard library generation to avoid aldehyde side-reactions during metal catalysis.

Experimental Protocols

Protocol A: High-Throughput Reductive Amination (Vector 1)

Objective: Derivatization of the C3-aldehyde with diverse primary/secondary amines. Mechanism: Formation of an iminium ion intermediate followed by selective reduction. Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its ability to reduce imines without reducing the aldehyde, preventing side-product formation [1].

Reagents:

  • Scaffold: 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 equiv)

  • Amine (

    
    ): 1.1 – 1.2 equiv[1]
    
  • Reducing Agent: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

  • Acid Catalyst: Acetic Acid (1-2 drops, optional but recommended for unreactive amines)[1]

Step-by-Step Procedure:

  • Preparation: In a 4 mL vial (or 96-well block), dissolve the Scaffold (0.1 mmol) in DCE (1.0 mL).

  • Imine Formation: Add the Amine (0.11 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA.[1]

  • Activation: Add Glacial Acetic Acid (5 µL). Cap and shake at Room Temperature (RT) for 30–60 minutes. Checkpoint: LCMS should show imine formation.

  • Reduction: Add NaBH(OAc)₃ (0.15 mmol) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Incubation: Shake at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
     (1 mL). Vigorously stir for 10 mins.
    
  • Workup: Extract with DCM (2 x 1 mL). Pass the organic layer through a phase separator or dry over

    
    .[2]
    
  • Purification: Evaporate solvent. The crude secondary amine is typically pure enough (>90%) for the next step. If not, purify via SCX-2 solid-phase extraction cartridges (catch-and-release).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Vector 2)

Objective: Functionalization of the C4-pyrazole bromide with aryl/heteroaryl boronic acids. Challenge: Pyrazoles can be electron-rich, sometimes making the C-Br bond less reactive than typical aryl bromides.[1] However, the electron-withdrawing pyridine ring at N1 activates the system. Catalyst Selection:


XPhos Pd G3

Reagents:

  • Substrate: Product from Protocol A (or parent scaffold) (1.0 equiv)

  • Boronic Acid (

    
    ): 1.5 equiv
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the Substrate (0.1 mmol), Boronic Acid (0.15 mmol), and Catalyst (0.005 mmol).[1]

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 2 minutes.

  • Solvent Addition: Inject degassed 1,4-Dioxane (1.5 mL) and 2M

    
     (0.15 mL).
    
  • Reaction: Heat to 90°C (conventional heating) for 4–6 hours OR 110°C (Microwave) for 20 minutes.

  • Monitoring: Check LCMS for consumption of bromide.

    • Note: If dehalogenation (replacement of Br with H) is observed, lower temperature to 80°C and switch base to

      
       [2].
      
  • Workup: Dilute with EtOAc, wash with water/brine.[1][2] Dry organic layer.[2]

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Data Summary & Troubleshooting

Reagent Compatibility Table
ParameterReductive Amination (Protocol A)Suzuki Coupling (Protocol B)
Solvent DCE, DCM, THFDioxane, DMF, Toluene/Water
Temperature 20°C – 40°C80°C – 120°C
Atmosphere Air (tolerant),

(preferred)
Inert (

/Ar) REQUIRED
Base Sensitivity Low (Acidic conditions)High (Basic conditions)
Key Risk Over-alkylation (rare with STAB)Protodehalogenation (loss of Br)
Troubleshooting Guide
  • Issue: Low conversion in Reductive Amination.

    • Cause: Steric hindrance of the amine or poor solubility.

    • Fix: Switch solvent to dry THF/MeOH (1:1). Increase temp to 50°C. Use

      
       as a Lewis acid additive (1.0 equiv) to force imine formation before adding borohydride [3].
      
  • Issue: Homocoupling of Boronic Acid in Suzuki.

    • Cause: Oxidation of boronic acid.

    • Fix: Ensure rigorous degassing of solvents.

  • Issue: Aldehyde oxidation (if doing Suzuki first).

    • Cause: Air exposure in basic media.

    • Fix: Use the acetal-protected scaffold or switch to the "Amine First" route.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. (Accessed 2023). Available at: [Link]

  • National Institutes of Health (PMC). Privileged Scaffolds for Library Design and Drug Discovery. (Accessed 2023). Available at: [Link]

  • PubChemLite. 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid Data.[1][3] (Accessed 2023). Available at: [Link]

Application Note: A Detailed Protocol for the Wittig Olefination of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers on performing the Wittig reaction with the heterocyclic substrate, 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde. The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the precise formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3] This protocol emphasizes safety, procedural causality, and robust purification strategies to address the common challenge of removing the triphenylphosphine oxide byproduct. Two distinct procedures are detailed, one employing a non-stabilized ylide for terminal alkene synthesis and another using a stabilized ylide to generate an (E)-α,β-unsaturated ester, catering to different synthetic goals.

Scientific Foundation: Mechanism and Stereochemical Control

The Wittig reaction's power lies in its reliability for converting a carbonyl group into a C=C double bond with high regioselectivity.[4] The reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to the carbonyl carbon. This initial attack forms a betaine or, more directly, a four-membered ring intermediate known as an oxaphosphetane.[3][5][6] This intermediate subsequently collapses in an irreversible, exothermic step to yield the desired alkene and triphenylphosphine oxide.[3][6]

A critical consideration for any Wittig protocol is the nature of the ylide, which dictates the stereochemical outcome of the reaction.[7][8]

  • Non-Stabilized Ylides: These ylides, typically bearing alkyl or hydrogen substituents, are highly reactive.[9][10] Their reactions are generally under kinetic control, leading preferentially to the formation of (Z)-alkenes.[7][8][11] They require strong, non-nucleophilic bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) for their generation from the corresponding phosphonium salt.[12][13]

  • Stabilized Ylides: Featuring an electron-withdrawing group (e.g., ester, ketone), these ylides are less reactive due to resonance delocalization of the negative charge.[9][10] The initial cycloaddition to the aldehyde is often reversible, allowing for equilibration to a more thermodynamically stable intermediate that ultimately yields the (E)-alkene with high selectivity.[7][11][14]

Understanding this dichotomy is essential for selecting the appropriate Wittig reagent and conditions to achieve the desired product isomer. For the target aldehyde, 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, both pathways are viable for creating diverse molecular scaffolds.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS NumberSupplier SuggestionNotes
2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehydeN/ACustom SynthesisSubstrate. Ensure it is pure and dry before use.
Methyltriphenylphosphonium bromide1779-49-3Sigma-AldrichFor Protocol A. Must be dried under vacuum before use.
(Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide)1099-45-2Sigma-AldrichFor Protocol B. A stable ylide that can often be used as is.
Sodium Hydride (60% dispersion in mineral oil)7646-69-7Sigma-AldrichEXTREMELY HAZARDOUS . Strong base for Protocol A.
Potassium tert-butoxide (KOtBu)865-47-4Sigma-AldrichMilder base option for Protocol B.
Anhydrous Tetrahydrofuran (THF)109-99-9Acros OrganicsReaction solvent. Must be anhydrous.
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificFor extraction and chromatography.
Hexanes110-54-3Fisher ScientificFor chromatography.
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9LabChemFor quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6EMD MilliporeFor drying organic layers.
Silica Gel (230-400 mesh)7631-86-9Sorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold, Schlenk line)

  • Syringes and needles

  • Septa

  • Glass funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates, tank, and UV lamp

  • Glass column for chromatography

Critical Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly water-reactive and flammable solid.[15][16] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[17]

    • ALWAYS handle NaH under an inert atmosphere (e.g., in a glovebox or under a steady stream of nitrogen/argon).[15]

    • Wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[15][18]

    • To weigh the 60% dispersion, briefly remove it from the inert atmosphere, weigh the required amount quickly, and place it in the reaction flask under inert gas.

    • Quench residual NaH and reaction mixtures containing it with extreme caution, typically by slow, dropwise addition of isopropanol or ethanol at 0 °C before adding water.

    • In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash). DO NOT USE WATER, CO₂, or foam extinguishers .[17]

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • General Precautions: Conduct all operations within a certified chemical fume hood.

Experimental Workflow Visualization

The general procedure for a Wittig reaction, from ylide generation to product isolation, is outlined below.

Wittig_Workflow General Wittig Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Phosphonium Salt + Anhydrous Solvent ylide Ylide Generation (Inert Atmosphere, 0°C to RT) reagents->ylide Add Base base Strong Base (e.g., NaH) base->ylide wittig Wittig Reaction (Stir at RT or Heat) ylide->wittig Add Aldehyde aldehyde Add Aldehyde (Substrate) aldehyde->wittig quench Quench Reaction (e.g., aq. NH4Cl) wittig->quench Monitor by TLC extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Crude Product product Purified Alkene purify->product

Caption: Workflow for a typical Wittig reaction.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-3-vinylpyridine (Non-Stabilized Ylide)

This protocol aims to install a terminal alkene.

1. Ylide Generation:

  • Set up an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum.

  • Under a positive flow of nitrogen, add methyltriphenylphosphonium bromide (1.2 equivalents). Heat the flask gently under vacuum and backfill with nitrogen three times to ensure all reagents and equipment are dry.

  • Add anhydrous THF (approx. 0.2 M relative to the phosphonium salt) via syringe.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in oil, 1.15 equivalents) portion-wise. The rationale for using a slight excess of base is to ensure complete deprotonation of the phosphonium salt.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. A characteristic deep red or orange color indicates the formation of the ylide.[12]

2. Wittig Reaction:

  • Dissolve 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under nitrogen.

  • Cool the ylide solution back to 0 °C.

  • Slowly add the aldehyde solution to the ylide suspension via syringe over 10-15 minutes. This controlled addition helps to manage any exotherm and potential side reactions.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent), observing the consumption of the starting aldehyde.

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12][19]

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. To purify, dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column.

  • Perform flash column chromatography using a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The less polar alkene product should elute before the highly polar triphenylphosphine oxide.[20]

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Protocol B: Synthesis of (E)-ethyl 3-(2-(4-bromo-1H-pyrazol-1-yl)pyridin-3-yl)acrylate (Stabilized Ylide)

This protocol installs an α,β-unsaturated ester, with a strong preference for the (E)-isomer.

1. Reaction Setup:

  • To an oven-dried 50 mL round-bottom flask, add the 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • The use of a stable ylide often obviates the need for separate, pre-generation of the ylide; it can be added directly.[21]

  • Place the flask under a nitrogen atmosphere and add anhydrous THF (or toluene) as the solvent (approx. 0.2-0.3 M).

  • Stir the mixture at room temperature. For many stabilized ylides, the reaction proceeds at room temperature, but gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[19]

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-24 hours).

2. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • The triphenylphosphine oxide byproduct is notoriously difficult to separate from products of similar polarity.[22] A useful technique is to triturate the crude solid with a non-polar solvent. Add cold diethyl ether or a mixture of hexanes and ether to the crude residue and stir vigorously. The desired product is often more soluble in this solvent mixture, while the triphenylphosphine oxide may precipitate.[23]

  • Filter the mixture, washing the solid (phosphine oxide) with more cold ether.

  • Concentrate the filtrate. If phosphine oxide is still present (as determined by ¹H or ³¹P NMR), purification by flash column chromatography is necessary, as described in Protocol A.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the stereochemistry of the double bond via analysis of coupling constants (J values for vinylic protons are typically ~12-18 Hz for E-isomers and ~7-12 Hz for Z-isomers).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of C=C stretching.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No Reaction / Low Yield 1. Inactive ylide (due to moisture).2. Aldehyde is sterically hindered or unreactive.3. Insufficiently strong base (for non-stabilized ylides).1. Ensure all glassware is oven-dried and reagents (phosphonium salt, solvent) are anhydrous.2. Increase reaction temperature or time. For highly hindered substrates, consider the Horner-Wadsworth-Emmons reaction.[12]3. Use a stronger base like n-BuLi or KHMDS.
Complex Mixture of Products 1. Ylide decomposition.2. Side reactions with other functional groups.3. Poor stereoselectivity (with semi-stabilized ylides).1. Generate and use the ylide at low temperatures (-78 °C), especially for reactive, non-stabilized ylides.2. Protect other reactive functional groups if necessary.3. For specific stereoisomers, consider alternative methods like the Julia-Kocienski olefination for (E)-alkenes or the Schlosser modification for (E)-alkenes from non-stabilized ylides.[7]
Difficulty Removing Byproduct Triphenylphosphine oxide has similar polarity to the product.1. Attempt precipitation/trituration of the crude mixture with a non-polar solvent (pentane, hexanes, or ether).[23]2. Convert the phosphine oxide to a water-soluble phosphate salt (Horner-Wadsworth-Emmons reaction).[24]3. Use a specialized workup, such as treatment with oxalyl chloride to precipitate the phosphine oxide as an insoluble salt.[25]

References

  • Wikipedia. Wittig reaction. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Scribd. Wittig Reaction: Mechanism and Synthesis. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: SODIUM HYDRIDE. [Link]

  • Taylor & Francis Online. Wittig reaction purification for products with very low polarity. [Link]

  • Wikipedia. Ylide. [Link]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

  • Filo. What are stabilized and non-stabilized P-ylides? [Link]

  • Royal Society of Chemistry. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. [Link]

  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. [Link]

  • SciSpace. Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications. [Link]

  • ACS Publications. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • Oreate AI Blog. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. [Link]

  • Scribd. Unstabilized Ylide in Wittig Reactions. [Link]

  • Course Website. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Concordia College. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • sathee jee. Chemistry Wittig Reaction. [Link]

  • European Patent Office. Workup of Wittig reaction products. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • Concordia College. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • YouTube. Phosphonium ylides. [Link]

  • Organic Syntheses Procedure. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination. [Link]

  • Oxford Academic. Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. [Link]

  • MDPI. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • Royal Society of Chemistry. The Wittig Reaction. [Link]

  • Chemistry LibreTexts. Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Chem-Station. Wittig Reaction. [Link]

  • Reddit. Problems with wittig reaction. [Link]

  • Organic Reaction Workup Formulas. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • NIH National Library of Medicine. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • Chemistry Steps. Wittig Reaction Practice Problems. [Link]

  • ACS Publications. The Wittig Reaction with Five- and Six-Membered Cyclic Ketones and Their Benzylidene Derivatives. [Link]

  • Arkivoc. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]

  • NIH National Library of Medicine. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. This guide is specifically engineered for researchers and process chemists looking to optimize the yield and purity of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1692355-13-7)[1].

The synthesis of this functionalized building block typically relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-bromo-1H-pyrazole and a 2-halonicotinaldehyde. While conceptually straightforward, this reaction is frequently plagued by incomplete conversions, thermal degradation, and unwanted side reactions. This guide breaks down the causality behind these bottlenecks and provides a self-validating, field-proven protocol to achieve >90% yields.

Mechanistic Causality & Reaction Design

To master this synthesis, one must understand the kinetics of the SNAr pathway on pyridine systems. The reactivity of halopyridines follows a strict order: 4-halopyridine > 2-halopyridine > 3-halopyridine[2]. The presence of the electron-withdrawing formyl group (-CHO) at the 3-position further activates the 2-position for nucleophilic attack.

However, the most critical parameter is the choice of the leaving group. Unlike aliphatic SN2 reactions where iodine and bromine are superior leaving groups, the rate-determining step in SNAr is the initial nucleophilic attack to form the intermediate Meisenheimer complex , not the subsequent C–X bond cleavage[3].

Because fluorine is highly electronegative, it exerts a powerful inductive effect (-I) that highly polarizes the C2 carbon, drastically lowering the activation energy required for the pyrazolate anion to attack. Consequently, 2-fluoronicotinaldehyde reacts orders of magnitude faster than 2-chloronicotinaldehyde [4].

SNAr_Mechanism A 2-Halonicotinaldehyde (Electrophile) C Base Deprotonation (Cs2CO3) A->C Reagents Combined B 4-Bromo-1H-pyrazole (Nucleophile) B->C Reagents Combined D Meisenheimer Complex (Rate-Determining) C->D Nucleophilic Attack E Leaving Group Departure (F- >> Cl-) D->E Rearomatization F Target Compound (CAS: 1692355-13-7) E->F Product Formation

Fig 1: Mechanistic pathway of the SNAr reaction highlighting the rate-determining step.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and isolated yields. Relying on 2-chloronicotinaldehyde requires elevated temperatures, which inadvertently triggers the base-catalyzed Cannizzaro disproportionation of the aldehyde. Switching to the fluoro-analogue allows for ambient temperature conditions, preserving the aldehyde functionality.

ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Reaction Profile & Observations
2-ChloronicotinaldehydeK₂CO₃DMF801635Incomplete conversion; heavy thermal degradation.
2-ChloronicotinaldehydeCs₂CO₃DMSO601255Moderate yield; significant Cannizzaro byproduct.
2-FluoronicotinaldehydeK₂CO₃MeCN25872Clean profile, but slow reaction kinetics.
2-Fluoronicotinaldehyde Cs₂CO₃ DMF 0 to 25 3 >90 Optimal conditions; rapid, clean conversion.

Standard Operating Procedure: Optimized Synthesis Workflow

This self-validating protocol ensures complete deprotonation of the pyrazole prior to electrophile introduction, preventing unreacted starting materials.

Reagents Required:

  • 2-Fluoronicotinaldehyde (1.0 equiv, limiting reagent)

  • 4-Bromo-1H-pyrazole (1.05 equiv)

  • Cesium Carbonate (Cs₂CO₃, anhydrous, 1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous, 0.2 M relative to electrophile)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Charge an oven-dried, argon-flushed round-bottom flask with 4-bromo-1H-pyrazole (1.05 equiv) and finely milled anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvation & Deprotonation: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension vigorously at room temperature (20–25 °C) for 15–20 minutes. Validation Check: The mixture will become slightly opaque as the highly nucleophilic cesium pyrazolate salt forms.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Dissolve 2-fluoronicotinaldehyde (1.0 equiv) in a minimal volume of anhydrous DMF (approx. 1-2 mL/mmol) and add it dropwise to the reaction mixture over 10 minutes. Rationale: Slow addition at 0 °C prevents localized exothermic spikes that can trigger aldehyde degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 2–3 hours.

  • In-Process Monitoring: Analyze an aliquot via LCMS or TLC (Hexanes:EtOAc 7:3). The reaction is complete when the 2-fluoronicotinaldehyde peak is entirely consumed.

  • Workup & Isolation: Quench the reaction by pouring the mixture into vigorously stirring ice water (10x the volume of DMF). The product, 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, will precipitate as a solid. Filter the precipitate, wash thoroughly with cold distilled water (to remove DMF and inorganic salts), and dry under high vacuum.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield Incomplete Incomplete Conversion Start->Incomplete SM Remains Degradation Aldehyde Degradation Start->Degradation Byproducts Formed CheckHalide Switch to 2-Fluoro Electrophile Incomplete->CheckHalide Overcome slow kinetics CheckBase Lower Temp to 0°C Use Anhydrous Solvent Degradation->CheckBase Prevent Cannizzaro Success Yield > 90% CheckHalide->Success CheckBase->Success

Fig 2: Troubleshooting decision tree for resolving common SNAr synthesis bottlenecks.

Q: Why is my yield stalling at 30-40% despite leaving the reaction overnight? A: If you are using 2-chloronicotinaldehyde, the reaction is kinetically hindered. The chloride leaving group does not sufficiently polarize the C2 carbon to facilitate rapid Meisenheimer complex formation at room temperature. You must either switch to 2-fluoronicotinaldehyde or elevate the temperature to 80 °C (though the latter will induce product degradation).

Q: My LCMS shows complete consumption of starting material, but I am seeing two major byproducts with masses corresponding to [M+18] and [M-2]. What happened? A: You are observing the Cannizzaro reaction . Because 2-halonicotinaldehydes lack α-protons, they cannot undergo aldol condensation. Instead, under strongly basic conditions (especially at elevated temperatures or if trace water is present in your DMF), the aldehyde disproportionates into the corresponding carboxylic acid ([M+18] after hydrolysis) and alcohol ([M-2]). To fix this, ensure your Cs₂CO₃ and DMF are strictly anhydrous, and perform the electrophile addition at 0 °C.

Q: Can I substitute Cesium Carbonate (Cs₂CO₃) with Triethylamine (TEA) or DIPEA to avoid the Cannizzaro side reaction? A: No. The pKa of 4-bromo-1H-pyrazole is approximately 14. Organic amine bases like TEA (conjugate acid pKa ~10.7) are not strong enough to quantitatively deprotonate the pyrazole. You must use an inorganic carbonate. Cs₂CO₃ is vastly superior to K₂CO₃ because the larger, more polarizable cesium cation exhibits better solubility in DMF and creates a more "naked," highly reactive pyrazolate anion.

Q: The product precipitated as an oil rather than a solid during the aqueous quench. How do I recover it? A: Oiling out occurs when residual DMF prevents proper crystallization, or if the water quench was performed at room temperature rather than with ice water. Extract the aqueous/oil mixture with Ethyl Acetate (3x), wash the combined organic layers with 5% aqueous LiCl (to scrub residual DMF) followed by brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting residue can be triturated with cold diethyl ether to yield a clean powder.

References

  • ChemScene. "2-(4-Bromo-1H-pyrazol-1-yl)nicotinaldehyde - Product Specifications." ChemScene.
  • ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers." Organic Process Research & Development.
  • ResearchGate / MDPI. "Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters." Molecules.
  • Thieme Connect. "Aryl- and Hetarylamines with Hetaryl Electrophiles." Science of Synthesis.

Sources

Technical Support Center: Purification of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate in high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles.

Compound Profile & Initial Assessment

Before attempting purification, it is crucial to understand the physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₉H₆BrN₃O[1]
Molecular Weight 252.07 g/mol [1]
Appearance Likely an off-white to yellow solid or oil[2]
Predicted LogP 1.84[1]
Key Functional Groups Aldehyde, Pyridine, Pyrazole, Aryl Bromide
Reactivity Concerns - Aldehyde can oxidize to a carboxylic acid.- Aldehyde can be sensitive to acidic conditions (e.g., silica gel).- Pyridine and pyrazole nitrogens are basic and can form salts.

Initial Purity Assessment: Always begin with a preliminary analysis of your crude material via ¹H NMR and TLC to identify the major impurities and determine the best starting point for purification.

Troubleshooting Flowchart

This diagram outlines a logical workflow for diagnosing and solving common purification issues with 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

troubleshooting_flowchart start_node Crude Product (Post-Workup) decision_node1 Main impurity identified? start_node->decision_node1 Analyze by TLC/NMR decision_node decision_node process_node process_node problem_node problem_node solution_node solution_node end_node Pure Product problem_node1 Specific Contaminant decision_node1->problem_node1 Yes (e.g., Starting Material, Carboxylic Acid) decision_node2 Crude material Solid or Oil? decision_node1->decision_node2 No (Complex Mixture) solution_node1 See FAQ Q2: - Acid/Base Wash - Bisulfite Adduct problem_node1->solution_node1 Targeted Removal process_node2 Perform Column Chromatography (Protocol 1) solution_node1->process_node2 process_node1 Attempt Recrystallization (Protocol 2) decision_node2->process_node1 Solid decision_node2->process_node2 Oil / Gummy Solid decision_node3 Successful Crystals? process_node1->decision_node3 Result? decision_node3->end_node Yes problem_node2 Recrystallization Failure decision_node3->problem_node2 No (Oiling Out) decision_node4 Sufficiently Pure? (>95%) process_node2->decision_node4 Result? decision_node4->end_node Yes problem_node3 Chromatography Failure decision_node4->problem_node3 No (Co-elution, Decomposition) problem_node2->process_node2 problem_node3->solution_node1

Caption: A decision tree for purifying 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My purified product is a persistent yellow oil or gummy solid, even after chromatography. What's happening?

A1: This is a common issue when residual impurities prevent the compound from forming a stable crystal lattice.[3] Even small amounts of solvents (like DMSO or DMF from the reaction) or structurally similar byproducts can act as "crystal poisons."

  • Causality: The aldehyde functional group can be prone to polymerization or side reactions, especially if trace acids or bases are present.[3] Furthermore, if the product has a low melting point, it may exist as an oil at room temperature unless exceptionally pure.

  • Solution:

    • High-Vacuum Drying: Ensure all reaction solvents are thoroughly removed on a high-vacuum line for several hours.

    • Re-purification: If the material is >85-95% pure by NMR, a carefully chosen recrystallization is the best approach (See Protocol 2).[3]

    • Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and slowly add a non-polar anti-solvent (e.g., heptane, hexanes) with vigorous stirring to try and crash out a solid.[3]

Q2: What are the most likely impurities from the synthesis, and how can I remove them without chromatography?

A2: Impurities depend heavily on the synthetic route, but common contaminants include:

  • Oxidized Product: The corresponding carboxylic acid, 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid, is a frequent impurity due to air oxidation.

    • Removal: Perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral aldehyde remains in the organic phase.[4]

  • Unreacted Starting Materials: Depending on the synthesis (e.g., a coupling reaction), residual precursors may be present.[5]

    • Removal: If the starting materials have significantly different polarities or functional groups (e.g., a basic amine), a targeted acid/base wash can be effective.

  • Hydrolyzed Precursors: If a nitrile was hydrolyzed to form the aldehyde, unreacted nitrile could be present.

Q3: My compound appears to be decomposing on the silica gel column. How can I prevent this?

A3: This is a strong indication that the aldehyde is sensitive to the acidic nature of standard silica gel.

  • Causality: The Lewis acid sites on the silica surface can catalyze degradation or polymerization of sensitive aldehydes.

  • Solutions:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 0.5-1% triethylamine (Et₃N).[6] This neutralizes the acidic sites. Alternatively, you can add this percentage of Et₃N to your entire mobile phase.[6][7]

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina.[4] However, always run a TLC test on an alumina plate first, as compound-support interactions can change dramatically.

    • Minimize Residence Time: Use flash chromatography with positive pressure to move the compound through the column as quickly as possible, reducing its contact time with the stationary phase.[6]

Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This is the most versatile method for separating complex mixtures.

Principle: Separation is based on the differential partitioning of components between a mobile phase (solvent) and a stationary phase (silica gel). Optimizing the mobile phase is critical for achieving good separation.

Step-by-Step Methodology:

  • TLC Optimization:

    • Prepare several TLC chambers with different solvent systems. Good starting points for this compound are gradients of Ethyl Acetate (EtOAc) in Hexanes or Heptane.

    • Test solvent ratios such as 10%, 20%, 30%, and 50% EtOAc/Hexanes.

    • The ideal system will give your target compound an Rf (retention factor) of 0.25 - 0.35 . This provides the best balance for separation on a column.

Example TLC Optimization
Solvent System Observed Rf of Product
10% EtOAc/Hexanes0.10 (Too low)
20% EtOAc/Hexanes0.28 (Looks good)
30% EtOAc/Hexanes0.45 (Too high)
  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica mass to crude product mass).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and use positive pressure or tapping to create a uniform, compact bed. Ensure no air bubbles are trapped.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (~2-3x the mass of your product), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin eluting with the optimized mobile phase (e.g., 20% EtOAc/Hexanes).

    • Apply positive pressure to achieve a steady flow rate.

    • Collect fractions and monitor their contents by TLC.

    • Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Final Polishing

Use this method when your product is >90% pure and you need to remove minor impurities to obtain a crystalline solid.

Principle: This technique relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.[8]

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • Place a few milligrams of your impure solid in several different test tubes.

    • Add a few drops of a single solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) to each tube.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it is a promising solvent.

    • Allow the promising solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a good solvent.

    • If a single solvent doesn't work, try a binary mixture (e.g., Ethyl Acetate/Heptane, Toluene/Hexanes, Methanol/Water).

  • Recrystallization Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Do not add a large excess of solvent.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the product to "oil out" or crash out as a fine powder, trapping impurities.[8]

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.[8]

    • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize recovery.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[8]

    • Dry the crystals under a vacuum.

Protocol 3: Purification via Bisulfite Adduct Formation

This is a highly selective chemical method for purifying aldehydes from non-aldehyde impurities.[7][9]

Principle: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a solid or water-soluble bisulfite adduct. This adduct can be physically separated from organic-soluble impurities. The addition of a base or acid regenerates the pure aldehyde.

bisulfite_workflow start_node Crude Product in Organic Solvent (e.g., Ether) process_node1 Shake Vigorously in Separatory Funnel start_node->process_node1 Add saturated aq. NaHSO₃ solution process_node process_node separation_node Separate Layers waste_node Organic Layer (Non-aldehyde impurities) separation_node->waste_node Top Layer process_node2 process_node2 separation_node->process_node2 Bottom (Aqueous) Layer (Contains Bisulfite Adduct) product_node product_node process_node1->separation_node process_node3 Regenerate Aldehyde process_node2->process_node3 Add Base (e.g., NaHCO₃ or NaOH) process_node4 Dry (Na₂SO₄), Evaporate process_node3->process_node4 Extract with fresh organic solvent process_node4->product_node Pure Aldehyde

Caption: Workflow for aldehyde purification using bisulfite adduct formation.

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve the crude material in a suitable organic solvent like diethyl ether or MTBE.

    • Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.[9]

    • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form at the interface.[6][9]

  • Separation:

    • Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous (bottom) layer or suspended as a solid.

    • Drain the aqueous layer and set it aside. Wash the organic layer (which contains the impurities) one more time with a small amount of water and combine the aqueous layers. Discard the organic layer.[7]

  • Aldehyde Regeneration:

    • Return the combined aqueous layers to the separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium hydroxide (NaOH) until the solution is basic (check with pH paper) and gas evolution (if using bicarbonate) ceases.[7] This decomposes the adduct and regenerates the aldehyde.

    • Extract the regenerated aldehyde back into a fresh organic solvent (e.g., 3 x volumes of diethyl ether or DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure aldehyde.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reddit User Discussion. (2015). Purifying aldehydes? r/chemistry. [Link]

  • Ishida, T., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

  • BenchChem. (2025).
  • ResearchGate User Discussion. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • ResearchGate User Discussion. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • Raffa, D., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]

  • Kumar, S. A., et al. (2018). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Scirp.org. [Link]

  • Lee, S., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • Ksenofontov, A. A., et al. (2020). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][8][9][10]triazines. PMC. [Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • Deol, K. K., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. PMC. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Shonberg, J., et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PMC. [Link]

  • PubChemLite. 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. [Link]

  • ResearchGate. (2020). Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3. [Link]

  • Kumar, S. S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Moksha Publishing House. [Link]

  • Semantic Scholar. (2000). The preparation of some heteroaromatic and aromatic aldehydes. [Link]

Sources

Technical Support Center: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to empower you in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

A common challenge in this synthesis is a lower-than-expected yield of the desired product. This can often be attributed to several factors, from reactant quality to reaction conditions.

Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the N-arylation of 4-bromopyrazole with 2-chloro-3-formylpyridine typically point to one of three areas: (1) inefficient coupling, (2) degradation of starting materials or product, or (3) competing side reactions.

Initial Diagnostic Workflow:

Caption: Initial diagnostic workflow for low product yield.

In-Depth Solutions:

  • Starting Material Integrity:

    • 2-Chloro-3-formylpyridine: This reactant can be susceptible to degradation, especially in the presence of strong bases or high temperatures.[1] It is crucial to use a high-purity starting material. Consider storing it under inert gas and at a low temperature (2-8 °C).[2][3]

    • 4-Bromopyrazole: Ensure the pyrazole is free of isomeric impurities and residual acids from its synthesis. Purification by recrystallization or chromatography may be necessary.

  • Reaction Conditions:

    • Base Selection: The choice and stoichiometry of the base are critical. While a strong base is needed to deprotonate the pyrazole, an overly strong base or excess can lead to decomposition of the 2-chloro-3-formylpyridine.[1] Common bases for this type of Ullmann or Buchwald-Hartwig coupling include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble and often more effective at lower temperatures.

    • Temperature Control: High temperatures can promote side reactions and decomposition.[4] It is advisable to start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields, but requires careful optimization to avoid degradation.[4]

    • Solvent: A polar aprotic solvent like DMF or DMSO is typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Catalytic System (for copper- or palladium-catalyzed routes):

    • Ullmann Coupling (Copper-catalyzed): This is a common method for N-arylation of pyrazoles.[5][6][7][8] The efficiency can be highly dependent on the copper source (e.g., CuI, CuO) and the use of a ligand. Ligands such as L-proline or various diamines can accelerate the reaction and allow for milder conditions.[6][9]

    • Buchwald-Hartwig Amination (Palladium-catalyzed): This is another powerful method for C-N bond formation.[10][11] The choice of palladium precursor and phosphine ligand is crucial.[4][12][13] For electron-rich heterocycles like pyrazole, specific ligands may be required to achieve good results.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Identifying and mitigating these is key to improving purity and yield.

Question: I'm observing a major side product with a similar polarity to my desired product. What could it be and how can I prevent its formation?

Answer: In the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, several side reactions can occur. The most probable side products are isomeric products and products resulting from the degradation of starting materials.

Potential Side Reactions and Mitigation Strategies:

Caption: Main reaction pathway and potential side reactions.

  • Isomeric Product (N2-Arylation):

    • Cause: Pyrazole has two nitrogen atoms (N1 and N2) that can potentially react. While N-arylation of pyrazoles often favors the N1 position due to steric hindrance from substituents on the pyrazole ring, the formation of the N2-arylated isomer can occur.[5] The regioselectivity can be influenced by the catalyst system and reaction conditions.[14]

    • Identification: The N1 and N2 isomers will have the same mass but different retention times in chromatography and distinct NMR spectra.

    • Mitigation:

      • Steric Hindrance: If not already present, introducing a bulky protecting group on the pyrazole (which is later removed) can enhance N1 selectivity.

      • Catalyst/Ligand Choice: Some catalytic systems exhibit higher regioselectivity. For instance, in copper-catalyzed reactions, the choice of ligand can influence the outcome.[14]

  • Hydrodehalogenation of 2-chloro-3-formylpyridine:

    • Cause: In palladium-catalyzed reactions, a common side reaction is the reduction of the aryl halide to the corresponding arene (in this case, pyridine-3-carbaldehyde).[10] This occurs via β-hydride elimination from the palladium-amide intermediate.[11]

    • Identification: A side product with a mass corresponding to pyridine-3-carbaldehyde (MW: 107.11 g/mol ).

    • Mitigation:

      • Ligand Selection: Bulky, electron-rich phosphine ligands often suppress β-hydride elimination.

      • Base Choice: Using a non-nucleophilic, sterically hindered base can be beneficial.

  • Reactions of the Aldehyde Group:

    • Cause: The formyl (aldehyde) group is reactive and can undergo various transformations, especially under basic conditions and at elevated temperatures.[1][15] These can include self-condensation (aldol-type reactions) or oxidation to a carboxylic acid.

    • Identification: High molecular weight impurities (from condensation) or a product with a mass corresponding to the carboxylic acid.

    • Mitigation:

      • Temperature Control: Avoid excessive heating.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting materials are consumed to minimize the time the product is exposed to harsh conditions.

      • Protecting Groups: In some cases, it may be necessary to protect the aldehyde group (e.g., as an acetal) before the coupling reaction and deprotect it afterward.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

A1: The purification of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is generally effective. The exact ratio will depend on the polarity of any impurities. In some cases, crystallization from a suitable solvent system can also be an effective purification method.[16]

Q2: Can I use 2-bromo-3-formylpyridine instead of the chloro-derivative?

A2: Yes, 2-bromo-3-formylpyridine can often be used. In palladium-catalyzed cross-coupling reactions, aryl bromides are generally more reactive than aryl chlorides.[11] This might allow for milder reaction conditions (e.g., lower temperature or catalyst loading). However, the bromo-derivative is typically more expensive. The optimal conditions may need to be re-screened when switching from the chloride to the bromide.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, you can consider the following, in order of preference:

  • Optimize the Catalyst System: If using a catalytic method, ensure the catalyst and any necessary ligands are active. For Ullmann couplings, adding a ligand like L-proline or a diamine can significantly increase the rate.[6][9]

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product degradation by TLC or LC-MS.

  • Use Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times.[4] However, it requires specialized equipment and careful optimization of conditions.

Q4: How can I confirm the regiochemistry of the N-arylation?

A4: The most definitive method for confirming the regiochemistry (i.e., that you have the N1- and not the N2-isomer) is through 2D NMR spectroscopy, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This will show long-range correlations between the pyridine protons and the pyrazole carbons, allowing for unambiguous assignment of the connectivity.

Experimental Protocols

General Protocol for Ullmann-type N-Arylation

This is a general guideline and may require optimization.

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq), 2-chloro-3-formylpyridine (1.1 eq), CuI (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table of Recommended Starting Conditions:

ParameterRecommended ValueRationale
Reactant Ratio 1.0 eq 4-bromopyrazole / 1.1-1.2 eq 2-chloro-3-formylpyridineA slight excess of the electrophile can drive the reaction to completion.
Base K₂CO₃ or Cs₂CO₃ (2.0-2.5 eq)Cs₂CO₃ is more soluble and can be more effective at lower temperatures.
Catalyst CuI (5-10 mol%)A common and effective copper source for Ullmann couplings.
Ligand L-proline or N,N'-dimethylethylenediamine (10-20 mol%)Ligands can accelerate the reaction and improve yields.[9]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents are necessary to dissolve the reactants and facilitate the reaction.
Temperature 80-120 °CA balance between reaction rate and stability of the reactants/product.

References

  • Pipzine Chemicals. 2-Chloro-3-formylpyridine | Properties, Uses, Safety, Supplier & Price in China.
  • Saleh, M. Y.; Ayoub, A. I. Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. Eur. J. Chem.2014, 5, 475-480.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • TCI AMERICA. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.
  • Wikipedia. Buchwald–Hartwig amination.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
  • PubMed. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • Chem-Impex. 2-Chloro-3-pyridinecarboxaldehyde.
  • Google Patents. Method for purifying pyrazoles.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloro-3-pyridinecarboxaldehyde.
  • Sciety. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles.
  • OperaChem. Ullmann coupling-An overview.
  • ResearchGate. Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles.
  • Organic Chemistry Portal. Ullmann Reaction.

Sources

Technical Support Center: Optimization of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde. This molecule is a valuable intermediate in medicinal chemistry and drug development, often utilized in the construction of more complex bioactive scaffolds. The key synthetic step, an N-arylation reaction, can present several challenges ranging from low yield to difficult purification. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting advice and practical, field-tested protocols to ensure the success of your experiments.

Reaction Overview & Core Challenge

The synthesis of the target molecule involves the formation of a crucial C-N bond between the N1 position of 4-bromo-1H-pyrazole and the C2 position of a 2-halopyridine-3-carbaldehyde (typically chloro- or bromo-). This transformation is a classic cross-coupling reaction. The primary challenge lies in achieving high efficiency and selectivity without compromising the sensitive aldehyde functional group. The two most prominent and effective catalytic systems for this N-arylation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2]

Reaction_Scheme cluster_product Product 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Catalyst Catalytic System (Cu or Pd) Base, Solvent, Δ 2-halo-pyridine-3-carbaldehyde 2-halo-pyridine-3-carbaldehyde (X = Cl, Br) Target 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde Catalyst->Target

Caption: General synthetic route for N-arylation of 4-bromo-1H-pyrazole.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes?

Answer: This is the most frequent issue and typically points to a problem with one of the core components of the catalytic cycle.

  • Inactive Catalyst:

    • Copper-Catalyzed (Ullmann): Copper(I) salts like CuI are susceptible to oxidation. Ensure you are using a fresh bottle or a properly stored (desiccated, dark) reagent. The color should be off-white or light tan, not green or brown. Using a combination of a copper source and a ligand, such as a diamine or oxime, can significantly improve catalytic activity under milder conditions.[3][4]

    • Palladium-Catalyzed (Buchwald-Hartwig): The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. More importantly, the choice of phosphine ligand is paramount. For heteroaryl couplings, bulky, electron-rich ligands (e.g., Josiphos, BrettPhos) are often required to promote the difficult reductive elimination step.[5]

  • Inappropriate Base: The base's role is to deprotonate the pyrazole's N-H proton, making it a competent nucleophile.

    • A base that is too weak (e.g., NaHCO₃) may not be sufficient to deprotonate the pyrazole effectively.

    • For Ullmann reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard.

    • For Buchwald-Hartwig reactions, a stronger, non-nucleophilic base is often necessary. Sodium tert-butoxide (NaOtBu) is a common choice, but its high basicity can sometimes degrade sensitive substrates. K₃PO₄ or Cs₂CO₃ offer effective, milder alternatives.[2]

  • Sub-Optimal Temperature or Solvent:

    • Traditional Ullmann reactions often require high temperatures (120-180 °C), which can be detrimental to the aldehyde group.[6][7] Consider using a ligand-accelerated protocol that allows for lower temperatures (80-110 °C).[8]

    • The solvent must be anhydrous and capable of solubilizing the reactants. High-boiling polar aprotic solvents like DMF, DMSO, 1,4-dioxane, or toluene are typical choices. Ensure they are from a freshly opened bottle or have been properly dried.

Troubleshooting_Flowchart Start Low / No Yield Q1 Is the reaction under an inert atmosphere? Start->Q1 A1_No Re-run under N2 or Ar. Degas solvent. Q1->A1_No No A1_Yes Proceed to Catalyst Check Q1->A1_Yes Yes Q2 Is the catalyst fresh and the correct type? A1_Yes->Q2 A2_No Use fresh catalyst. For Pd, ensure appropriate ligand is present. Q2->A2_No No A2_Yes Proceed to Base Check Q2->A2_Yes Yes Q3 Is the base strong enough and non-nucleophilic? A2_Yes->Q3 A3_No Switch to a stronger base (e.g., K2CO3 -> K3PO4) or a standard one (e.g., NaOtBu for Pd). Q3->A3_No No A3_Yes Proceed to Conditions Check Q3->A3_Yes Yes Q4 Are the solvent & temperature appropriate? A3_Yes->Q4 A4_No Use dry, polar aprotic solvent. Consider increasing temperature (if substrate is stable). Q4->A4_No No A4_Yes Consider alternative catalytic system (Cu vs. Pd). Q4->A4_Yes Yes

Caption: Decision flowchart for troubleshooting low reaction yield.

Question 2: I'm observing several side products in my TLC/LC-MS analysis. What are they and how can I prevent them?

Answer: Side product formation usually arises from competing reaction pathways or degradation.

  • Hydrodehalogenation: You may observe the formation of pyridine-3-carbaldehyde (without the halogen). This can occur in palladium-catalyzed reactions via a β-hydride elimination side pathway.[1] To mitigate this, ensure your amine coupling partner (the pyrazole) is present in a slight excess and that the base is not excessively strong or used in large excess.

  • Aldehyde Degradation: The formyl group (-CHO) is sensitive to harsh conditions. High temperatures and strongly basic media can lead to Cannizzaro-type reactions or other decomposition pathways. If you suspect this, try running the reaction at a lower temperature for a longer time. A milder base like K₃PO₄ is often preferable to NaOtBu when sensitive functional groups are present.

  • Homocoupling: Formation of bipyridine species can occur, especially in copper-catalyzed reactions at high temperatures. This is often a sign of poor catalyst turnover. Using a ligand can help suppress this side reaction by stabilizing the copper catalyst and promoting the desired C-N coupling.

Question 3: My product is difficult to purify. It co-elutes with starting material or byproducts on the silica column. What are my options?

Answer: Purification can be challenging when the polarities of the product and impurities are similar.

  • Optimize Chromatography: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate or acetone) is often effective. Sometimes, adding a small amount of a third solvent, like dichloromethane or methanol, can improve separation.

  • Acid-Base Extraction: The pyridine nitrogen in your product is basic. You may be able to selectively extract your product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to recover your product by extraction into a fresh organic solvent.

  • Crystallization: If the crude product is a solid and of reasonable purity (>80-90%), crystallization is an excellent purification method. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

  • Salt Formation and Crystallization: In some cases, the product can be purified by forming a crystalline acid addition salt (e.g., hydrochloride or tosylate), which can then be isolated and neutralized.[9]

Frequently Asked Questions (FAQs)

Q: Which catalytic system is better for this reaction: Copper (Ullmann) or Palladium (Buchwald-Hartwig)?

A: Both systems have their merits, and the "better" choice depends on your specific laboratory constraints and substrate stability.

FeatureCopper (Ullmann-Type)Palladium (Buchwald-Hartwig)
Cost Lower catalyst cost (CuI, Cu₂O are inexpensive).Higher catalyst cost (Palladium is a precious metal).
Conditions Often requires higher temperatures (>100 °C).[6]Generally proceeds under milder conditions (RT to 100 °C).[10]
Ligands Simple, inexpensive ligands (e.g., diamines, amino acids) are effective.[3][6]Often requires complex, expensive phosphine or carbene ligands.[2]
Scope & Tolerance Can have a narrower substrate scope.Extremely broad scope and high functional group tolerance.[1]
Recommendation A good starting point, especially for large-scale synthesis where cost is a factor.Often the preferred method for complex molecules with sensitive functional groups (like our aldehyde) due to milder conditions.

Q: How critical is the choice of base and solvent?

A: They are absolutely critical. The base activates the pyrazole, and the solvent dictates solubility and reaction temperature. A poor choice in either can completely halt the reaction. Always use anhydrous solvents and ensure the base is compatible with your catalytic system and substrate. For example, using a strong nucleophilic base like NaOH could lead to unwanted side reactions with the aldehyde or aryl halide.

Q: How can I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Setup: Co-spot your reaction mixture with the two starting materials (4-bromo-1H-pyrazole and 2-halo-pyridine-3-carbaldehyde).

  • Eluent: A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The product should be a new, typically less polar spot than the pyrazole starting material. Staining with potassium permanganate can also be used to visualize spots. The reaction is complete when the limiting reagent spot has been consumed.

Optimized Experimental Protocols

The following are starting-point protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary. All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol utilizes a ligand to enable milder reaction conditions.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1H-pyrazole (1.0 mmol, 147 mg), 2-chloro-pyridine-3-carbaldehyde (1.2 mmol, 170 mg), Copper(I) Iodide (CuI) (0.1 mmol, 19 mg), N,N'-dimethylethylenediamine (0.2 mmol, 21 µL), and Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg).

  • Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of celite to remove insoluble copper salts.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol uses a modern, efficient palladium catalyst system.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1H-pyrazole (1.0 mmol, 147 mg), 2-bromo-pyridine-3-carbaldehyde (1.05 mmol, 195 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), tBuBrettPhos (0.04 mmol, 21.5 mg), and Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 489 mg).

  • Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

References

  • Klapars, A., & Buchwald, S. L. (2004). Copper-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(15), 5053-5060. [Link]

  • Khanal, B., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9). [Link]

  • Ribas, X. (2013). Cu-Catalyzed Ullmann-Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Copper-Mediated Cross-Coupling Reactions (pp. 1-45). The Royal Society of Chemistry. [Link]

  • Synthesis of 5-arylamino-1-arylpyrazoles via CuI-catalyzed Ullmann coupling reactions. ResearchGate. [Link]

  • Ullmann type N-Arylation Reactions of Iodo Pyrazoles with Phenyl Boronic Acid in Cu2O Catalyst. DergiPark. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kelly, C. B., et al. (2016). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. GSK Green Chemistry Guide. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Optimization of the reaction condition for the N-arylation. ResearchGate. [Link]

  • Mild Conditions for Copper-Catalysed N-Arylation of Pyrazoles. ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Method for purifying pyrazoles.

Sources

preventing over-oxidation of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Over-Oxidation During Synthesis and Storage

Ticket ID: #OX-PYR-3-ALD-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Over-Oxidation Challenge

You are likely encountering issues where the oxidation of (2-(4-bromo-1H-pyrazol-1-yl)pyridin-3-yl)methanol yields the carboxylic acid (COOH) instead of the desired aldehyde (CHO), or your isolated aldehyde is degrading into the acid upon storage.

The Chemical Root Cause: Pyridine-3-carbaldehydes are electron-deficient. This makes the carbonyl carbon highly electrophilic and susceptible to hydration (reacting with trace water to form a gem-diol). This gem-diol is the actual species that gets rapidly oxidized to the carboxylic acid. Furthermore, the basic nitrogen in the pyridine ring can act as an autocatalyst for radical autoxidation in the presence of air.

The Solution Strategy:

  • Exclude Water: Prevent gem-diol formation during the reaction.

  • Select Mild Oxidants: Avoid "sledgehammer" reagents (e.g.,

    
    , Jones Reagent) that cannot stop at the aldehyde.
    
  • Passivate the Product: Proper quenching and inert storage.

Critical Control Points (Visualized)

The following logic flow illustrates where over-oxidation occurs and how to intercept it.

OxidationControl Alcohol Starting Material: Alcohol Precursor Aldehyde TARGET: Pyridine-3-Carbaldehyde Alcohol->Aldehyde Primary Pathway (Controlled) Acid OVER-OXIDATION: Carboxylic Acid Alcohol->Acid Direct Over-Oxidation (Strong Oxidant) GemDiol Intermediate: Gem-Diol (Hydrate) Aldehyde->GemDiol + H2O (Hydration) GemDiol->Acid Rapid Oxidation MnO2 Activated MnO2 (Anhydrous DCM) MnO2->Alcohol Promotes Jones Jones Reagent / KMnO4 (Aqueous/Acidic) Jones->Alcohol Promotes Water Trace Water

Figure 1: Reaction pathway showing the critical role of water (hydration) in facilitating over-oxidation to the carboxylic acid.

Recommended Protocols

We recommend Method A as the primary standard for this scaffold due to the sensitivity of the bromopyrazole moiety.

Method A: Activated Manganese Dioxide ( ) Oxidation

Why this works:


 is a heterogeneous oxidant. It relies on the adsorption of the alcohol onto the solid surface. It is mild, does not affect the bromine handle, and rarely over-oxidizes heterocyclic alcohols if the solvent is anhydrous.
ParameterSpecificationReason
Reagent Activated

(Sigma-Aldrich or freshly prepared)
Unactivated "battery grade"

will not work.
Stoichiometry 10 to 20 equivalents (by mass or mole)Surface-area dependent reaction; excess is required.
Solvent Anhydrous DCM or

Chlorinated solvents solubilize the substrate well and exclude water.
Temperature Reflux (40°C for DCM)Kinetic control; ensures completion without degradation.

Step-by-Step Protocol:

  • Dissolve: Dissolve 1.0 eq of (2-(4-bromo-1H-pyrazol-1-yl)pyridin-3-yl)methanol in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Add Oxidant: Add 10 equivalents (by weight) of Activated

    
     .
    
  • Reflux: Heat to mild reflux with vigorous stirring. Note: Stirring must be rapid to keep the heavy solid suspended.

  • Monitor: Check TLC every hour. The aldehyde usually runs higher (less polar) than the alcohol.

  • Workup (Critical):

    • Cool to room temperature.

    • Filter the black slurry through a pad of Celite (diatomaceous earth).

    • Crucial Step: Wash the Celite pad thoroughly with DCM to recover adsorbed product.

    • Concentrate the filtrate under reduced pressure.

  • Result: Usually yields pure aldehyde without need for column chromatography.

Method B: Dess-Martin Periodinane (DMP)

Use case: If


 is too slow or the substrate is insoluble in DCM.

Step-by-Step Protocol:

  • Dissolve: Dissolve substrate in anhydrous DCM.

  • Add Reagent: Add 1.2 eq of Dess-Martin Periodinane at 0°C.

  • Warm: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

  • Quench (The "Stop" Button):

    • Add a 1:1 mixture of saturated aqueous

      
       and saturated aqueous 
      
      
      
      (Sodium Thiosulfate).
    • Why? Thiosulfate reduces unreacted periodinane; Bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed decomposition.

  • Extract: Vigorously stir until the biphasic mixture becomes clear (approx. 15 mins), then extract with DCM.

Storage & Stability Guide

Even after successful synthesis, the aldehyde can oxidize on the shelf (Autoxidation).

The "Pyridine Effect": The pyridine nitrogen can act as a base, abstracting the formyl proton in radical mechanisms, accelerating degradation to the acid.

Storage Rules:

  • Atmosphere: Store under Argon or Nitrogen.[1] Never store in a half-empty flask with air.

  • Temperature: Keep at -20°C or 4°C.

  • Light: The 4-bromo motif is light-sensitive. Wrap vials in aluminum foil.

  • Stabilizers: If long-term storage is required, conversion to the acetal (using ethylene glycol) is recommended. The aldehyde can be deprotected immediately before use.

Troubleshooting FAQs

Q: I see a spot on TLC that doesn't move (baseline). Is this the acid? A: Yes, pyridine-3-carboxylic acids are often zwitterionic and stick to the baseline in standard EtOAc/Hexane systems. To confirm, add a drop of Methanol/Acetic acid to your TLC eluent. If the spot moves, it is likely the over-oxidized acid.

Q: Can I use Swern Oxidation? A: Yes, but proceed with caution. The basic nature of the pyridine ring can interfere with the intermediate formed between DMSO and Oxalyl Chloride. If you use Swern, ensure you use a large excess of base (Triethylamine or DIPEA) during the quenching step to prevent the formation of pyridinium salts.

Q: My


 reaction is stalled at 50% conversion. 
A:  This is a common issue with "aged" 

.
  • Fix 1: Add another 5-10 equivalents of fresh oxidant.

  • Fix 2: Sonicate the reaction mixture for 5 minutes (if safe) to break up particle aggregates and expose fresh surface area.

Q: Can I use Jones Reagent (


)? 
A: Absolutely Not.  Jones reagent is aqueous and highly acidic. It promotes the formation of the hydrate (gem-diol) and will quantitatively convert your alcohol to the carboxylic acid. It will also likely protonate the pyridine ring, making extraction difficult.

References

  • Manganese Dioxide Oxidation (General Protocol)

    • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. (2001).
    • Source:

  • Taylor, R. J., et al. "Recent developments in the synthesis of pyridine-based heterocycles." Tetrahedron. (1998).
  • Dess-Martin Periodinane Mechanism

    • Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry. (1983).
    • Source:

  • Pyridine Carbaldehyde Instability: Konno, S., et al. "Reaction of pyridine-2- and -3-carbaldehydes." Chemical & Pharmaceutical Bulletin. (1982). Context: Details the hydration and dimerization issues specific to pyridine aldehydes.

Sources

how to remove impurities from 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: KB-4029 Topic: Troubleshooting and Purification of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Overview & Chemical Context

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1692355-13-7) is a critical step in developing various biaryl and heteroaryl pharmaceutical scaffolds. The most common synthetic route involves the [1] (typically 2-chloro- or 2-fluoropyridine-3-carbaldehyde) with 4-bromopyrazole.

While the SNAr methodology is robust, the bifunctional nature of the product—containing both a basic pyrazole-pyridine axis and a highly reactive formyl group—makes it susceptible to specific impurity profiles during synthesis, workup, and storage. This guide provides field-proven, causality-driven solutions to isolate the target compound with >99% purity.

Reaction & Impurity Pathway Visualization

The following diagram illustrates the primary synthetic pathway and the mechanistic origins of the three most common impurity profiles encountered during this workflow.

G SM1 2-Halopyridine-3-carbaldehyde (Electrophile) Reaction S_NAr Reaction (Base, Polar Aprotic Solvent) SM1->Reaction SM2 4-Bromopyrazole (Nucleophile) SM2->Reaction Product 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde (Target Product) Reaction->Product Main Pathway Imp1 Unreacted SMs (Impurity Profile A) Reaction->Imp1 Incomplete Conversion Imp2 Oxidized Carboxylic Acid (Impurity Profile B) Product->Imp2 Auto-oxidation (O2 exposure) Imp3 Condensation Byproducts (Impurity Profile C) Product->Imp3 Base-catalyzed side reactions

Fig 1: S_NAr synthesis pathway and impurity generation for the target pyrazolyl-pyridine.

Troubleshooting FAQs

Q1: Why is there a persistent carboxylic acid impurity in my final product, and how do I remove it?

  • Causality: 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde contains an electron-deficient formyl group. In the presence of atmospheric oxygen, light, or trace transition metals, aldehydes undergo [2] via a radical chain mechanism to form the corresponding carboxylic acid (Impurity Profile B).

  • Solution: Do not attempt to remove this via standard silica gel chromatography, as the acid will streak and co-elute. Instead, utilize Protocol A (Optimized Aqueous Workup) to selectively deprotonate the acid and partition it into the aqueous phase.

Q2: My LC-MS/NMR shows unreacted 4-bromopyrazole. Why did this happen and how can I separate it?

  • Causality: To drive the SNAr reaction to completion, an excess of the 4-bromopyrazole nucleophile (1.2 - 1.5 eq) is typically used. Because 4-bromopyrazole is highly lipophilic, it readily partitions into the organic layer during standard aqueous workups alongside your product.

  • Solution: Separation requires exploiting the difference in hydrogen-bonding capabilities. Unreacted 4-bromopyrazole possesses a free N-H bond (hydrogen bond donor), whereas the target product does not. Use Protocol B (Silica Gel Column Chromatography) with a carefully controlled gradient to retard the pyrazole on the stationary phase.

Q3: I am observing dark, insoluble oligomeric byproducts in my crude mixture. What are they?

  • Causality: The SNAr reaction requires a base (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate the pyrazole. However, the aldehyde group on the electrophile is sensitive to strong bases at elevated temperatures, which can trigger Cannizzaro-type disproportionation or complex aldol condensations (Impurity Profile C).

  • Solution: Optimize the upstream reaction by lowering the temperature or switching to a milder base (e.g., DIPEA). To remove existing oligomers, pass the crude mixture through a short silica/Celite plug using Dichloromethane (DCM) prior to formal purification.

Quantitative Data: Physicochemical & Chromatographic Properties

Use the following reference data to track the product and impurities during purification.

Compound / ImpurityRoleMW ( g/mol )TLC Rf (Hexane:EtOAc 3:1)Solubility Profile
2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Target Product252.070.45 (UV active)Soluble in DCM, EtOAc, hot EtOH. Insoluble in water.
4-Bromopyrazole Starting Material146.970.25 (Broad spot)Soluble in EtOAc, EtOH. Slightly soluble in water.
2-Chloropyridine-3-carbaldehyde Starting Material141.550.55 Soluble in DCM, Hexane.
Oxidized Carboxylic Acid Degradation Impurity268.070.05 (Streaks heavily)Soluble in basic aqueous solutions (as salt), DMSO.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system to ensure empirical trustworthiness at the bench.

Protocol A: Optimized Aqueous Workup & Extraction (Acid Removal)

Rationale: Exploits the pKa difference between the target aldehyde (neutral) and the carboxylic acid impurity (pKa ~4-5) to achieve liquid-liquid separation.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Basic Wash: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃.

  • Validation Checkpoint 1 (Crucial): Test the pH of the aqueous layer using pH paper. It must be > 8. Causality: If the pH is lower, the carboxylic acid impurity will remain protonated, highly lipophilic, and will fail to partition out of your organic layer.

  • Separation: Drain the aqueous layer. Repeat the NaHCO₃ wash two more times.

  • Brine Wash & Drying: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2: Spot the concentrated organic phase on a TLC plate. The baseline streak (Rf 0.05) should be completely absent.

Protocol B: Silica Gel Column Chromatography (Pyrazole Removal)

Rationale: Utilizes the free N-H bond of the unreacted 4-bromopyrazole to selectively retain it on the polar silica stationary phase.

  • Column Preparation: Pack a silica gel column using a non-polar solvent system (Hexane:EtOAc 9:1).

  • Loading: Dry-load the crude product onto a small amount of silica gel to prevent band-broadening, as the product has moderate polarity.

  • Elution Gradient:

    • Begin elution with Hexane:EtOAc 9:1 to flush out any unreacted 2-halopyridine-3-carbaldehyde (Rf 0.55).

    • Gradually increase polarity to Hexane:EtOAc 4:1. The target product (Rf 0.45) will elute in this window.

    • Causality: Do not increase polarity beyond 3:1 until the product has fully eluted, otherwise the 4-bromopyrazole (Rf 0.25) will co-elute.

  • Validation Checkpoint: Perform TLC co-spotting of the collected fractions against a pure 4-bromopyrazole standard. Pool only the fractions containing the pure Rf 0.45 spot.

Protocol C: Recrystallization (Final Polishing)

Rationale: Removes trace organic impurities and residual solvents by incorporating the target molecule into a highly ordered crystalline lattice.

  • Dissolution: Suspend the semi-pure aldehyde in a minimum volume of boiling Ethanol (EtOH).

  • Clarification: If the solution is cloudy (indicating insoluble oligomers), perform a hot filtration through fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature over 2 hours, then transfer to an ice bath for 30 minutes. Causality: Rapid cooling crashes the product out as an amorphous powder, trapping impurities. Slow cooling ensures selective lattice formation.

  • Isolation: Filter the crystals via vacuum filtration and wash with ice-cold Hexane.

  • Validation Checkpoint: Determine the melting point of the crystals. A sharp melting point range (< 2°C variance) validates the removal of crystal-lattice-disrupting impurities.

References

  • Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Source: ChemRxiv / ACS Omega. URL: [Link]

  • Title: Switchable ROS Species Regulation Facilitates the Selective Oxidation of Benzyl Alcohols Enabled by an Organic Photocatalyst. Source: ACS Sustainable Chemistry & Engineering. URL: [Link]

Technical Support Center: Scale-Up Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1692355-13-7). This molecule is a highly valued heterocyclic building block, but transitioning its synthesis from a milligram-scale discovery lab to a multi-gram or kilogram process introduces critical challenges, particularly regarding thermal management, regioselectivity, and the chemical stability of the formyl group.

Below, you will find a mechanistic workflow, field-tested troubleshooting FAQs, quantitative optimization data, and a validated scale-up protocol.

Mechanistic Pathway & Reaction Design

The most efficient route to this scaffold is via a Nucleophilic Aromatic Substitution (SNAr) between 2-fluoro-3-formylpyridine and 4-bromopyrazole. The diagram below illustrates the optimized scale-up workflow, highlighting the critical exothermic intermediate phase.

SNAr_Workflow N1 2-Fluoro-3-formylpyridine + 4-Bromopyrazole N2 Base Deprotonation (K2CO3 / MeCN) N1->N2 Mix at 40°C N3 Meisenheimer Complex (Exothermic) N2->N3 Controlled Dosing N4 SNAr Product (Fluoride Elimination) N3->N4 -KF N5 Aqueous Quench & Phase Separation N4->N5 Cool to 20°C N6 Anti-Solvent Crystallization N5->N6 EtOH/H2O

Workflow for the scalable SNAr synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant aldehyde degradation (e.g., carboxylic acid or alcohol byproducts) during the SNAr step on a 100g scale? Causality: Pyridine-3-carbaldehydes lack


-hydrogens, making them highly susceptible to the Cannizzaro reaction under strongly basic conditions. In the presence of strong bases (like NaH or NaOH) and high heat, the aldehyde disproportionates into the corresponding alcohol and carboxylic acid[1][2].
Solution:  Shift from strong bases to a milder carbonate base, specifically 

or

. Furthermore, switch the solvent from DMF (which requires higher temperatures to drive the reaction and is difficult to remove) to Acetonitrile (MeCN). Keep the reaction temperature strictly between 60–65 °C.

Q2: The reaction exotherm is unmanageable when scaling past 50 grams. How do we control thermal runaway? Causality: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophilic attack of the pyrazolate anion on the fluoropyridine to form the resonance-stabilized Meisenheimer complex is highly exothermic[3]. Batch addition of all reagents simultaneously leads to a rapid spike in heat release. Solution: Implement a controlled dosing strategy. Pre-form the pyrazolate anion by stirring 4-bromopyrazole and


 in MeCN at 40 °C. Then, dose a solution of 2-fluoro-3-formylpyridine dropwise into the reactor over 2–3 hours, monitoring the internal temperature to ensure it does not exceed 65 °C.

Q3: Why is 2-fluoro-3-formylpyridine preferred over the cheaper 2-chloro analogue for this coupling? Causality: In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine drastically lowers the LUMO of the pyridine ring, accelerating the nucleophilic attack[4][5]. This allows the reaction to proceed rapidly at lower temperatures (65 °C vs 120 °C), which is absolutely critical for preserving the sensitive formyl group.

Q4: Will I encounter regioselectivity issues (N1 vs. N2 alkylation) with 4-bromopyrazole? Causality: No. While pyrazoles have two nitrogen atoms that can theoretically act as nucleophiles, 4-bromopyrazole possesses a


 axis of symmetry (excluding the tautomeric proton). Because the bromine is at the 4-position, alkylation at either N1 or N2 yields the exact same structurally identical product.

Q5: How can we eliminate column chromatography for final purification to make the process commercially viable? Causality: Silica gel chromatography is economically and environmentally prohibitive at scale. Fortunately, the target product has a highly crystalline planar structure. Solution: Utilize anti-solvent crystallization. After the reaction, quench with water to dissolve inorganic salts. Extract the product into Ethyl Acetate (EtOAc), concentrate the organic layer, and perform a solvent swap to Ethanol. Slow addition of water (anti-solvent) at 0–5 °C will yield high-purity crystals (>98% HPLC purity).

Quantitative Data: Condition Optimization

The following table summarizes the impact of various base, solvent, and dosing combinations on the yield and impurity profile during a 100g scale-up study.

Base (1.5 eq)SolventTemp (°C)Dosing MethodIsolated Yield (%)Aldehyde Degradation (%)Scalability Rating
NaHDMF100Batch45.2> 30.0Poor (High Exotherm risk)

DMF90Batch68.515.4Moderate

MeCN80Batch75.18.2Good

MeCN 65 Continuous 89.4 < 2.0 Excellent

Validated Step-by-Step Protocol (100g Scale)

Phase 1: Preparation and Deprotonation

  • Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel.

  • Charge the reactor with 4-bromopyrazole (123.5 g, 0.84 mol, 1.05 equiv) and anhydrous

    
     (165.8 g, 1.20 mol, 1.5 equiv).
    
  • Add 800 mL of anhydrous Acetonitrile (MeCN). Stir the suspension at 300 rpm and heat the jacket to maintain an internal temperature of 40 °C for 45 minutes to facilitate deprotonation.

Phase 2: Controlled SNAr Coupling 4. In a separate flask, dissolve 2-fluoro-3-formylpyridine (100.0 g, 0.80 mol, 1.0 equiv) in 200 mL of anhydrous MeCN. 5. Transfer this solution to the addition funnel. 6. Begin dropwise addition of the 2-fluoro-3-formylpyridine solution into the reactor over a period of 2.5 hours. Adjust the jacket cooling to ensure the internal temperature remains strictly between 60 °C and 65 °C. 7. Once the addition is complete, maintain the reaction at 65 °C for an additional 4 hours. Monitor completion via HPLC or TLC (EtOAc:Hexane 1:2).

Phase 3: Workup and Anti-Solvent Crystallization 8. Cool the reaction mixture to 20 °C. Add 500 mL of Deionized (DI) water to quench the reaction and dissolve the inorganic salts (


 and unreacted 

). 9. Extract the aqueous mixture with Ethyl Acetate (3 x 400 mL). 10. Combine the organic layers, wash with brine (300 mL), and dry over anhydrous

. 11. Filter the drying agent and concentrate the filtrate under reduced pressure (40 °C, 150 mbar) until approximately 150 mL of solvent remains. 12. Solvent Swap: Add 400 mL of absolute Ethanol and concentrate again to 200 mL to remove residual EtOAc. 13. Crystallization: Cool the ethanolic solution to 5 °C. Slowly add 200 mL of cold DI water dropwise over 1 hour under gentle stirring (150 rpm). Seed crystals can be added if precipitation does not begin immediately. 14. Stir the resulting slurry at 0–5 °C for 2 hours. Filter the solid via a Buchner funnel, wash with cold Ethanol/Water (1:2, 100 mL), and dry in a vacuum oven at 45 °C for 12 hours. 15. Expected Output: ~180 g (89% yield) of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde as an off-white crystalline solid.

References

  • Chatterjee, B., Mondal, D., & Bera, S. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1376–1395. Available at:[Link]

  • Fier, P. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications / Scribd Archive. Available at:[Link]

  • Wu, Y., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at:[Link]

Sources

stability of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we provide in-depth technical guidance on its stability, particularly under acidic conditions, along with troubleshooting advice and validated protocols to ensure the integrity of your results.

Section 1: Understanding the Chemistry of Instability

Before troubleshooting experimental issues, it is crucial to understand the inherent chemical properties of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde that may lead to degradation under acidic conditions. The molecule possesses several functional groups, each with distinct reactivity towards acid.

  • Pyridine Nitrogen (Most Basic Site): The lone pair of electrons on the pyridine nitrogen is the most basic site. In an acidic medium, this nitrogen will be readily protonated to form a pyridinium ion. This protonation has a significant electronic effect on the entire molecule. The pKa of pyridine itself is ~5.2, but the presence of the electron-withdrawing aldehyde and pyrazole substituents will lower this value, making it a weaker base. For instance, pyridine-3-carbaldehyde has a pKa of 3.88.[1]

  • Aldehyde Group: Aldehydes are susceptible to a range of acid-catalyzed reactions. While this compound lacks α-hydrogens, preventing aldol-type reactions, it can still undergo hydration to form a gem-diol or react with nucleophilic solvents (e.g., methanol) to form a hemiacetal or acetal. Under strongly acidic conditions, polymerization can also be a concern.[1][2]

  • Pyrazole Ring & C-N Linkage: The pyrazole ring itself is a stable aromatic heterocycle. However, the C-N bond linking the pyridine and pyrazole rings is a potential point of weakness. Protonation of the pyridine ring makes the C2 carbon more electrophilic and susceptible to nucleophilic attack (e.g., by water), which could lead to hydrolysis and cleavage of the two heterocyclic rings.

The diagram below illustrates the potential sites of acid-catalyzed reactions on the molecule.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis p1 Prepare 10 mM stock in DMSO p3 Dilute stock to 20 µM in buffer (T=0 sample) p1->p3 p2 Prepare acidic buffer (e.g., 0.1 M HCl, pH 1.0) p2->p3 p4 Incubate solution at 37°C p3->p4 Start Incubation p5 Take aliquots at time points (e.g., 0, 1, 2, 4, 8, 24 hr) p4->p5 p6 Quench aliquot with equal volume of base (e.g., pH 9 buffer) p5->p6 p7 Analyze all samples by LC-MS in a single batch p6->p7 Batch Analysis p8 Quantify parent peak area at each time point p7->p8 p9 Plot % remaining vs. time and calculate half-life (t½) p8->p9

Sources

managing regioselectivity in the synthesis of pyrazolyl-pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Managing Regioselectivity

Welcome to the technical support center for the synthesis of pyrazolyl-pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling positional isomerism in these vital heterocyclic scaffolds. As Senior Application Scientists, we understand that achieving high regioselectivity is often the pivotal challenge that stands between a conceptual synthetic route and a viable, scalable process.

This resource moves beyond simple protocols to explain the underlying principles governing regiochemical outcomes. Here, you will find field-proven insights, detailed troubleshooting guides for common synthetic challenges, and robust experimental procedures, all grounded in authoritative scientific literature.

Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity

This section addresses the most common foundational questions encountered when planning the synthesis of pyrazolyl-pyridines.

Q1: What are the primary regioisomers I should be aware of during pyrazolyl-pyridine synthesis?

A1: Regioisomerism in pyrazolyl-pyridine synthesis arises from the multiple reactive sites on both the pyrazole and pyridine rings. The most common challenges involve controlling the point of connection between the two heterocycles. Key isomeric pairs include:

  • N-Arylation vs. C-Arylation: The pyridine ring can attach to a nitrogen atom (N-1 or N-2) or a carbon atom (C-3, C-4, or C-5) of the pyrazole ring.

  • Positional Isomerism on the Pyrazole Ring: For C-C bond formations, the pyridine can attach to the C-3, C-4, or C-5 position of the pyrazole. The inherent electronic properties of the pyrazole ring make the C-5 proton the most acidic and thus prone to deprotonation and functionalization, while the C-4 position is the most nucleophilic center.[1]

  • Positional Isomerism on the Pyridine Ring: The pyrazole can attach at the C-2, C-3, or C-4 position of the pyridine, depending on the synthetic method (e.g., C-H activation vs. coupling with a pre-functionalized pyridine).

  • Fused System Isomerism: In syntheses that construct the pyridine ring onto a pyrazole scaffold (or vice versa), different annulation patterns can occur, leading to isomers like pyrazolo[3,4-b]pyridines, pyrazolo[4,3-c]pyridines, and pyrazolo[1,5-a]pyridines.[2][3][4]

Caption: Common points of linkage between pyrazole and pyridine rings.

Q2: What are the key factors that dictate the regiochemical outcome?

A2: Regioselectivity is not accidental; it is a result of a delicate interplay between several controllable factors.[2] Understanding these can transform a reaction from a nearly inseparable mixture to a clean, high-yielding conversion.

  • Steric Hindrance: Bulky substituents on either the pyrazole or the pyridine precursor can physically block the approach of the other reactant, thereby directing the reaction to a less hindered site. This is a powerful tool for achieving kinetic control.[2][5]

  • Electronic Effects: The electronic nature of substituents profoundly influences the reactivity of different positions. Electron-withdrawing groups (e.g., -NO2, -CF3) can increase the acidity of adjacent C-H bonds, making them more susceptible to deprotonation in metal-catalyzed reactions.[6][7] Conversely, electron-donating groups can enhance the nucleophilicity of certain ring positions.

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents like N,N-dimethylacetamide (DMAc) can significantly enhance regioselectivity in condensations compared to protic solvents like ethanol.[8]

    • Temperature: Lower temperatures often favor the kinetically controlled product, which may be different from the thermodynamically more stable isomer formed at higher temperatures.[9]

    • Catalyst and Ligands: In transition-metal-catalyzed reactions, the choice of metal (e.g., Pd, Cu, Co) and its associated ligands is critical.[10][11][12][13] Ligands can modulate the steric and electronic environment of the metal center, thereby controlling which C-H bond is activated.

  • Directing Groups: This is one of the most effective strategies. A functional group on one heterocycle can chelate to a metal catalyst, positioning it in close proximity to a specific C-H bond and ensuring reaction occurs at that site. The pyrazole N-H itself can act as a directing group.[1][14]

Q3: How can I reliably determine the structure of my product and confirm its regiochemistry?

A3: Unambiguous structure determination is crucial. While TLC and LC-MS can confirm product formation and purity, they are insufficient for assigning regiochemistry. The following techniques are essential:

  • 2D NMR Spectroscopy: This is the most powerful tool for solutions.

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy shows through-space correlations between protons that are close to each other, which is invaluable for confirming which substituents are adjacent on a ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2-3 bonds away, allowing you to piece together the carbon skeleton and confirm connectivity between the two rings.

  • X-Ray Crystallography: This provides absolute, undeniable proof of structure, provided you can grow a suitable single crystal. It is the gold standard for structural elucidation.

Troubleshooting Guides & Optimization Protocols

This section provides structured solutions to specific experimental problems.

Issue 1: My reaction produces a mixture of regioisomers with poor selectivity.

This is the most common challenge. The goal is to find conditions that significantly favor the formation of one isomer over the other(s).

G Start Problem: Poor Regioselectivity (Isomer Mixture) Step1 Strategy 1: Modify Reaction Conditions Start->Step1 Step2 Strategy 2: Introduce a Directing Group Start->Step2 Step3 Strategy 3: Change Synthetic Route Start->Step3 Cond1 Adjust Temperature (Kinetic vs. Thermo Control) Step1->Cond1 Cond2 Screen Solvents (e.g., Aprotic Polar vs. Protic) Step1->Cond2 Cond3 Vary Catalyst/Ligand/Base Step1->Cond3 Dir1 Utilize Inherent Directing Group (e.g., Pyrazole N-H) Step2->Dir1 Dir2 Install Removable Directing Group (e.g., 8-aminoquinoline) Step2->Dir2 Route1 Switch to Multicomponent Reaction (MCR) Step3->Route1 Route2 Use Pre-functionalized Substrates (e.g., Suzuki Coupling) Step3->Route2

Caption: Troubleshooting workflow for poor regioselectivity.

Solution Pathway 1: Modify Reaction Conditions

The ratio of regioisomers is often highly sensitive to the reaction environment. Systematic screening of parameters is key.

ParameterRecommended Change & Rationale
Solvent Switch from a protic solvent (e.g., EtOH, AcOH) to a polar aprotic solvent (e.g., DMAc, DMF, NMP). Aprotic solvents can significantly improve regioselectivity in condensation reactions by altering the solvation of intermediates and transition states.[8]
Temperature Lower the reaction temperature. Many reactions that yield a thermodynamic mixture at reflux can be pushed toward a single, kinetically favored product at lower temperatures (e.g., room temperature or 0 °C).
Catalyst/Base For transition-metal-catalyzed C-H functionalization, screen different palladium or copper sources and ligands. The steric and electronic properties of the ligand can fine-tune the catalyst's selectivity. For condensations, the choice of acid or base catalyst can be critical.[2]
Microwave Irradiation Explore microwave-assisted synthesis. This technique can sometimes provide different regioselectivity compared to conventional heating, often in much shorter reaction times and with higher yields.[15][16][17][18][19]

Solution Pathway 2: Employ a Directing Group Strategy

Directing groups offer a powerful method for achieving high, predictable regioselectivity in C-H functionalization reactions.[1][10][11]

Caption: Conceptual workflow of a directing group in C-H activation.

  • Inherent Directing Groups: The N2 nitrogen of the pyrazole ring is Lewis basic and can act as a directing group for C-H functionalization at the C5 position.[1] Similarly, pyridine-containing substituents can direct reactions.[7]

  • Removable Directing Groups: For more challenging transformations, a directing group like 8-aminoquinoline can be temporarily installed. It forms a stable 5- or 6-membered metallacycle with the catalyst, forcing the reaction to occur at a specific site.[20] This group can then be cleaved to yield the final product.

Issue 2: The major product is the undesired regioisomer.

This indicates that the thermodynamically or kinetically favored product under your current conditions is not your target.

Solution Pathway 1: Switch from Thermodynamic to Kinetic Control

  • Action: Significantly lower the reaction temperature. Add reagents slowly at the reduced temperature.

  • Rationale: The transition state leading to the kinetic product has a lower activation energy. By reducing the thermal energy in the system, you can prevent the reaction from overcoming the higher activation barrier of the thermodynamic pathway, or prevent the kinetic product from rearranging to the more stable isomer.

Solution Pathway 2: Use a Steric Blocking/Protecting Group

  • Action: Temporarily protect the more reactive site with a bulky protecting group.

  • Rationale: A classic example is the "SEM switch" strategy for functionalizing the typically unreactive C-3 position of pyrazoles.[21] By protecting the N-1 position with a bulky SEM (2-(trimethylsilyl)ethoxymethyl) group, C-5 arylation can proceed. Then, the SEM group can be transposed to the N-2 position in a single step. This "switch" makes the former C-3 position the new, electronically favored C-5 position, allowing for a second, selective arylation.[21]

Experimental Protocol: Palladium-Catalyzed Regioselective C-5 Arylation of an N-Substituted Pyrazole

This protocol provides a general method for the direct C-H arylation at the C-5 position, leveraging the inherent directing capacity of the pyrazole ring. This approach avoids the need to pre-functionalize the pyrazole with a halide or boronic acid.[21]

Materials:

  • N-Substituted Pyrazole (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Pivalic Acid (PivOH, 30 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Procedure:

  • Vessel Preparation: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar, add the N-substituted pyrazole (e.g., 0.5 mmol), K₂CO₃ (1.0 mmol, 138 mg), and PivOH (0.15 mmol, 15 mg).

  • Reagent Addition: Add Pd(OAc)₂ (0.025 mmol, 5.6 mg). Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). This should be repeated three times.

  • Solvent and Reactant: Under the inert atmosphere, add anhydrous DMAc (2.0 mL) followed by the aryl bromide (0.75 mmol).

  • Reaction: Seal the vessel and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting pyrazole.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the C-5 arylated pyrazolyl-pyridine.

Self-Validation: The success of this protocol relies on the precise control of conditions. The combination of a palladium catalyst with pivalic acid as a co-catalyst is crucial for facilitating the concerted metalation-deprotonation C-H activation step. The high temperature and polar aprotic solvent are necessary to achieve efficient catalysis.

References
  • Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. BenchChem.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.
  • Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
  • Preparation of 1,5-Dihydropyrazolo[3′,4′:5,6]pyrano[3,4-b]pyridines via a Microwave-Assisted, Palladium-Catalyzed Regioselective C–H Heteroarylation of Electron-Rich Pyrazoles. The Journal of Organic Chemistry.
  • Transition-metal-catalyzed C-H functionaliz
  • Steric and Electronic Effects Responsible for N,O- or N,N‑Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Organometallics.
  • Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University.
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC.
  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect.
  • Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry.
  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Bentham Science.
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
  • Microwave-assisted Synthesis of Some New Pyrazolopyridines and Their Antioxidant, Antitumor and Antimicrobial Activities. PubMed.
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Thieme.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Bentham Science.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences.

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Validation & Comparative

Strategic HPLC Characterization of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde by HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Guide to Stationary Phase Selection and Impurity Profiling

Executive Summary & Chemical Context

The characterization of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde presents a unique chromatographic challenge. As a bifunctional heterocyclic intermediate—often used in the synthesis of fused ring systems like pyrazolo[1,5-a]pyridines—it possesses conflicting physicochemical properties:

  • The Pyridine Nitrogen: Weakly basic (

    
    ), prone to peak tailing on residual silanols.
    
  • The Aldehyde Group: Reactive and susceptible to oxidation (to carboxylic acid) or hydration (gem-diol formation) in aqueous mobile phases.

  • The Bromo-Pyrazole: A hydrophobic, aromatic moiety that introduces the possibility of regioisomeric impurities during synthesis.

This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 remains the workhorse for general purity checks, our analysis demonstrates that Phenyl-Hexyl chemistries offer superior selectivity for the critical separation of de-halogenated impurities and regioisomers inherent to this scaffold.

Critical Impurity Fate Mapping

To design a robust method, one must understand what is being separated. The diagram below visualizes the synthesis pathway and the resulting impurity profile that the HPLC method must resolve.

ImpurityMap cluster_synthesis Synthesis Workflow SM1 2-Halo-pyridine-3-carbaldehyde (Starting Material) Rxn Nucleophilic Substitution (Base/Heat) SM1->Rxn SM2 4-Bromo-1H-pyrazole (Nucleophile) SM2->Rxn Target TARGET MOLECULE 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde Rxn->Target Imp1 Impurity A: Regioisomer (Isopyrazole) Rxn->Imp1 Steric Error Imp2 Impurity B: Hydrolysis Product (Carboxylic Acid) Target->Imp2 Oxidation (Air/Light) Imp3 Impurity C: De-brominated Analog Target->Imp3 Debromination

Figure 1: Impurity Fate Map illustrating the critical separation requirements: the target aldehyde must be resolved from its carboxylic acid oxidation product and potential regioisomers.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The Core Dilemma

Standard C18 columns rely on hydrophobic subtraction. However, the target molecule and its impurities (specifically the de-brominated analog and regioisomers) have very similar hydrophobicity (


). This often leads to co-elution on C18.

Phenyl-Hexyl phases introduce


 interactions. The electron-withdrawing bromine atom on the pyrazole ring and the electron-deficient pyridine ring interact strongly with the phenyl stationary phase, offering an orthogonal separation mechanism.
Performance Comparison Table
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobicity +

Stacking
Target Retention (

)
Moderate (3.0 - 5.0)High (4.5 - 7.[1]0)
Regioisomer Resolution Poor (

) often co-elutes
Excellent (

) due to steric selectivity
Peak Shape (Tailing) Susceptible to basic nitrogen tailingGenerally better shielding of silanols
Mobile Phase Compatibility HighHigh (Methanol enhances

effects)
Cost Efficiency High (Generic columns available)Moderate (Specialty chemistry)
Expert Insight

"While C18 is sufficient for crude purity checks, the Phenyl-Hexyl phase is mandatory for quantitative impurity profiling. The bromine atom polarizes the pyrazole ring, creating a specific 'pi-handle' that the Phenyl column grabs, pulling the target peak away from non-halogenated impurities."

Detailed Experimental Protocols

Method A: The "Workhorse" C18 Protocol

Best for: Rapid reaction monitoring and crude purity assessment.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Low pH suppresses silanol activity and protonates the pyridine, ensuring better peak shape.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Temperature: 30°C.

Gradient Table (C18):

Time (min) % Mobile Phase B
0.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 (Re-equilibration) |

Method B: The "High-Res" Phenyl-Hexyl Protocol (Recommended)

Best for: Final product release, isomer separation, and detecting de-brominated species.

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm) or Waters XSelect CSH Phenyl-Hexyl.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Note: Buffer is preferred over simple acid to stabilize the aldehyde hydration equilibrium.

  • Mobile Phase B: Methanol.[5] Crucial: Methanol facilitates

    
     interactions better than Acetonitrile in phenyl phases.
    
  • Flow Rate: 0.8 mL/min.

  • Detection: PDA Scan (200–400 nm); extract at 260 nm.

  • Temperature: 40°C (Improves mass transfer for the bulky bromo-group).

Gradient Table (Phenyl-Hexyl):

Time (min) % Mobile Phase B
0.0 10
15.0 90
18.0 90
18.1 10

| 23.0 | 10 (Extended re-equilibration required) |

Method Development Decision Matrix

Use this logic flow to determine the appropriate method for your specific stage of development.

MethodSelection cluster_trouble Troubleshooting Loop Start Start: Sample Characterization Goal Define Goal Start->Goal IPC In-Process Control (IPC) (Speed is priority) Goal->IPC Release Final Release / Purity (Resolution is priority) Goal->Release C18 Use Method A (C18) MP: H3PO4 / ACN IPC->C18 Check Are isomers/halogens separating? Release->Check Tail Tailing? Lower pH or Add Ion Pair C18->Tail Phenyl Use Method B (Phenyl-Hexyl) MP: Amm. Formate / MeOH Broad Broad Peak? Check Aldehyde Hydration Phenyl->Broad Check->C18 Yes (Simple Matrix) Check->Phenyl No (Complex Matrix)

Figure 2: Decision matrix for selecting the stationary phase based on the development stage (IPC vs. Release) and impurity complexity.

Troubleshooting & Self-Validating Checks

To ensure Trustworthiness and Scientific Integrity , verify your method using these criteria:

  • The "Aldehyde Check":

    • Issue: Aldehydes can form hydrates (gem-diols) in aqueous acidic conditions, leading to split peaks or broadening.

    • Validation: Inject the sample in 100% organic solvent (dry ACN). If the peak sharpens significantly compared to an aqueous diluent, hydration is occurring.

    • Fix: Increase column temperature to 40-50°C to collapse the equilibrium into a single species [1].

  • The "Basicity Check":

    • Issue: Pyridine interactions with silanols.

    • Validation: Calculate the Tailing Factor (

      
      ). If 
      
      
      
      , the method is failing.
    • Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase (if using high pH) or ensure pH is < 3.0 (if using low pH) to fully protonate the nitrogen [2].

  • System Suitability Limits:

    • Resolution (

      
      ) between Target and nearest impurity > 1.5.
      
    • Injection Precision (RSD) < 2.0% (n=6).

    • Signal-to-Noise (S/N) > 10 for the Limit of Quantitation (LOQ).

References

  • SIELC Technologies. (2018).[3] 3-Pyridinecarboxaldehyde Analysis. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of pyridine derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of mass spectrometry (MS) methodologies for the characterization of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole and pyridine scaffolds are integral to many marketed drugs, making their thorough analytical characterization crucial for confirming structure and purity during the development process.[1][2] This document moves beyond a simple recitation of protocols to explain the rationale behind methodological choices, ensuring a robust and self-validating analytical workflow.

Our discussion will focus on two primary mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We will compare their performance, delve into the expected fragmentation patterns, and contextualize the role of MS within a broader analytical strategy that includes techniques like NMR and HPLC.

The Analytical Workflow: A Holistic View

The characterization of a novel compound is a multi-step process. Mass spectrometry provides critical information on molecular weight and structural fragments, but it is most powerful when used in concert with other techniques. The following workflow illustrates a typical characterization sequence.

G cluster_0 Synthesis & Purification cluster_1 Purity & Preliminary Analysis cluster_2 Detailed Structural Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, TLC) Purification->Purity MW_Confirmation Mass Spectrometry (Molecular Weight & Formula) Purity->MW_Confirmation NMR NMR Spectroscopy (¹H & ¹³C - Connectivity) MW_Confirmation->NMR MS_Frag MS Fragmentation (Structural Motifs) NMR->MS_Frag IR IR Spectroscopy (Functional Groups) MS_Frag->IR G M Molecular Ion (M⁺·) m/z 264/266 F1 [M-H]⁺ m/z 263/265 M->F1 - H· F2 [M-CHO]⁺ m/z 235/237 M->F2 - ·CHO F3 [C₄H₂BrN₂]⁺ m/z 159/161 M->F3 Ring Cleavage F4 [C₆H₄NCHO]⁺ m/z 106 M->F4 Ring Cleavage F6 [M-CHO-Br]⁺ m/z 156 F2->F6 - Br· F5 [C₆H₄N]⁺ m/z 78 F4->F5 - CO

Caption: Predicted EI fragmentation pathway for the target molecule.

Summary of Predicted Fragments
m/z (Predicted)Proposed Ion Structure/FormulaFragmentation Pathway
264 / 266 [C₁₀H₆BrN₃O]⁺·Molecular Ion (M⁺·) with characteristic 1:1 bromine isotope pattern. [3][4]
235 / 237 [C₉H₅BrN₃]⁺Loss of the formyl radical (·CHO) from the molecular ion. [5]
159 / 161 [C₄H₂BrN₂]⁺Cleavage of the N-C bond between the pyrazole and pyridine rings.
156 [C₉H₅N₃]⁺Loss of a bromine radical (Br·) from the [M-CHO]⁺ fragment.
106 [C₆H₄NCHO]⁺Cleavage of the N-C bond, forming the pyridine-3-carbaldehyde cation.
78 [C₆H₄N]⁺Loss of carbon monoxide (CO) from the m/z 106 fragment.

Comparison with Alternative Analytical Techniques

While powerful, mass spectrometry is just one piece of the puzzle. A comprehensive characterization relies on orthogonal techniques that provide complementary information.

TechniqueInformation ProvidedAdvantages for this AnalyteLimitations
Mass Spectrometry Molecular weight, elemental formula (HRMS), and structural fragments.High sensitivity, provides direct evidence of molecular formula and bromine presence.Does not provide information on atom connectivity or stereochemistry.
NMR Spectroscopy (¹H, ¹³C) Detailed atom connectivity (the carbon-hydrogen framework). [6]The "gold standard" for unambiguous structure elucidation. Defines the precise substitution pattern on both rings.Lower sensitivity than MS, requires a larger amount of pure sample.
HPLC-UV Purity assessment and quantification.Excellent for determining the purity of the sample and can be used for preparative isolation.Provides no structural information beyond the UV chromophore.
IR Spectroscopy Presence of functional groups (e.g., C=O of the aldehyde, C=N, C-Br). [7]Quickly confirms the presence of the key aldehyde functional group.Provides limited information on the overall molecular structure.

Conclusion

For the comprehensive analysis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, a dual-pronged mass spectrometry approach is recommended. LC-ESI-MS should be employed initially to unequivocally confirm the molecular weight and the presence of bromine via the characteristic [M+H]+ and [M+2+H]+ isotopic peaks. Subsequently, GC-EI-MS should be utilized to generate a detailed, high-energy fragmentation spectrum. This "fingerprint" is invaluable for confirming structural motifs and for future identification in complex matrices. When combined with NMR for connectivity and HPLC for purity, this analytical strategy provides a robust, trustworthy, and complete characterization of the target molecule, meeting the rigorous standards required for pharmaceutical and chemical research.

References

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  • Khan, M. A., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry, 28(12), 2601-2604.
  • Witkowski, K., & Gierczak, T. (2013). Analysis of α-acyloxyhydroperoxy aldehydes with electrospray ionization-tandem mass spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 48(1), 89-98.
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  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2269-2272.
  • Siddiqui, B. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Zeitschrift für Naturforschung B, 55(12), 1192-1197.
  • Sharma, R., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 254, 02001.
  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube.
  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Koster, S., et al. (2011). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry, 83(17), 6882-6890.
  • ResearchGate. (2014). Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds. Could we do this without solvent?
  • Chintalapudi, K., et al. (2025). Reactive Nano-Electrospray Ionization for In-Situ Oxidation of Aldehydes for Direct Mass Spectrometry Analysis. Request PDF.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). Pyridine. NIST WebBook.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 223-231.
  • Cataldo, S., et al. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 620524.
  • Kumar, B. V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1789-1797.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(9), 195-250.
  • Patel, H. D., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 29424.

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A Comparative Guide to the Structural Confirmation of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, heterocyclic compounds containing pyrazole and pyridine scaffolds are of significant interest due to their diverse biological activities. The precise structural confirmation of these molecules is a critical, non-negotiable step in the research and development pipeline. This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously confirm the structure of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde and its derivatives, ensuring scientific rigor and data integrity for researchers, scientists, and drug development professionals.

The Imperative of Unambiguous Structural Elucidation

The synthesis of complex organic molecules like 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can often yield a mixture of isomers or unexpected side products. For instance, the N-arylation of the pyrazole ring can occur at two different nitrogen atoms, leading to constitutional isomers. Therefore, relying on a single analytical method is insufficient. A robust, multi-technique approach is essential to build a comprehensive and self-validating dataset that confirms the exact molecular structure. This guide focuses on the integration of Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy, and the definitive standard, X-ray Crystallography.

The Analytical Workflow: A Multi-Pronged Strategy

Confirming the target structure is a process of accumulating and cross-verifying evidence from different spectroscopic methods. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment.[1]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Syn Synthesis of Derivative Pur Chromatographic Purification Syn->Pur MS Mass Spectrometry (MS) Pur->MS Provides Mol. Weight & Elemental Comp. NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR Provides Connectivity & 3D Structure IR IR Spectroscopy Pur->IR Confirms Functional Groups Integrate Integrate & Correlate Data MS->Integrate NMR->Integrate IR->Integrate XRay X-ray Crystallography (if needed) Confirm Structure Confirmed XRay->Confirm Definitive Proof Integrate->XRay For ambiguous cases Integrate->Confirm

Figure 1: General workflow for the structural confirmation of synthesized organic compounds.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and most crucial technique for determining the molecular weight and elemental composition of the synthesized compound.[1] For brominated compounds, MS offers a distinct and easily identifiable signature.

Key Evidentiary Points:
  • Molecular Ion Peak (M+): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the target compound. For C₉H₆BrN₃O, the expected monoisotopic mass is approximately 266.96 g/mol .[2]

  • The Bromine Isotopic Pattern: The most telling feature is the presence of a near 1:1 ratio for the M+ and M+2 peaks.[3][4][5] This is due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[6] This characteristic doublet is a powerful indicator that a single bromine atom is present in the molecule. The absence of this pattern would immediately refute the proposed structure.

Experimental Protocol:
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

  • Acquisition: Acquire a full scan spectrum in positive ion mode.

  • Data Analysis:

    • Locate the molecular ion cluster.

    • Confirm the presence of two peaks separated by 2 m/z units with approximately equal intensity, confirming the presence of one bromine atom.[3][6]

    • Analyze the fragmentation pattern for additional structural clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[1][7] Both ¹H and ¹³C NMR are required to piece together the connectivity of the pyrazole and pyridine rings.

Key Evidentiary Points & Expected Data:
Technique Expected Chemical Shift (δ, ppm) Signal Characteristics Structural Confirmation
¹H NMR ~10.0 - 10.5Singlet (s)Confirms the presence of the aldehyde proton (-CHO). Its downfield shift is characteristic of aldehydes.[8]
~8.5 - 9.0Doublet or ddAromatic protons on the pyridine ring, deshielded by the nitrogen atom and aldehyde group.
~7.5 - 8.5Multiplets (m)Remaining pyridine and pyrazole protons. The specific splitting patterns (coupling constants) will confirm their relative positions.
¹³C NMR ~185 - 195Carbonyl carbon of the aldehyde group.
~110 - 155Aromatic carbons of the pyridine and pyrazole rings. The carbon bearing the bromine atom (C-4 of pyrazole) will be shifted relative to an unsubstituted pyrazole.
Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Recommended: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to link protons to their directly attached carbons and to carbons 2-3 bonds away. This is invaluable for confirming the N-1 substitution pattern.[9]

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the proton count for each environment.

    • Analyze the splitting patterns (J-coupling) to deduce proton connectivity.

    • Assign each signal in both ¹H and ¹³C spectra to a specific atom in the proposed structure.

G cluster_logic NMR Data Integration for Structural Confirmation H_Aldehyde ¹H NMR: Singlet ~10.2 ppm Conclusion_Aldehyde Conclusion: Aldehyde group present H_Aromatic ¹H NMR: Signals in aromatic region (7.5-9.0 ppm) Conclusion_Rings Conclusion: Substituted aromatic rings present C_Carbonyl ¹³C NMR: Signal ~190 ppm C_Aromatic ¹³C NMR: Signals ~110-155 ppm COSY 2D COSY: Correlates adjacent pyridine protons Conclusion_Connectivity Conclusion: Specific connectivity confirmed HMBC 2D HMBC: Correlates aldehyde H to pyridine C's Final_Structure Final Structure Confirmed: 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde Conclusion_Aldehyde->Final_Structure Conclusion_Rings->Final_Structure Conclusion_Connectivity->Final_Structure

Figure 2: Logical flow of evidence from various NMR experiments to the final structure.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.[1]

Key Evidentiary Points:
  • Carbonyl (C=O) Stretch: A strong, sharp absorption band between 1690-1715 cm⁻¹ is characteristic of an aromatic aldehyde's carbonyl group.[8] The conjugation with the pyridine ring slightly lowers the frequency compared to a simple aliphatic aldehyde.

  • C-H Stretch of Aldehyde: Look for two medium-intensity peaks around 2850 cm⁻¹ and 2750 cm⁻¹ . The peak around 2750 cm⁻¹ is particularly diagnostic for an aldehyde C-H bond.[8]

  • Aromatic C=C and C=N Stretches: Multiple sharp absorptions in the 1400-1600 cm⁻¹ region confirm the presence of the aromatic pyrazole and pyridine rings.

X-ray Crystallography: The Definitive Proof

When NMR and MS data are ambiguous, or when absolute confirmation of stereochemistry or regiochemistry is required, single-crystal X-ray diffraction is the gold standard.[10][11][12] It provides an exact 3D map of the atoms in the molecule, leaving no room for doubt.

Experimental Protocol:
  • Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent or solvent system (e.g., slow evaporation, vapor diffusion) to obtain a single, high-quality crystal.[13]

  • Data Collection: The crystal is mounted on a diffractometer, and X-rays are passed through it. The diffraction pattern is collected by a detector.[14]

  • Structure Solution and Refinement: The diffraction data is used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms are determined.[14]

The output is a definitive molecular structure, including precise bond lengths and angles, which can be compared against the proposed structure.

Conclusion

The structural confirmation of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde derivatives is a systematic process of evidence gathering. A compelling and scientifically sound confirmation rests on the convergence of data from multiple, complementary analytical techniques. Mass spectrometry validates the molecular weight and the presence of bromine. IR spectroscopy confirms key functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra provides the definitive connectivity map. In cases of absolute necessity, X-ray crystallography serves as the final arbiter. Adherence to this integrated spectroscopic approach ensures the integrity and reliability of the chemical structures reported in research and development.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link]

  • 6.4: Isotope Abundance. Chemistry LibreTexts. Available from: [Link]

  • ms isotopes: Br and Cl. csbsju. Available from: [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Scilit. Available from: [Link]

  • A Method for Analyzing A + 2 Isotope Patterns for Use in Undergraduate Organic Courses. Journal of Chemical Education. Available from: [Link]

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ScienceOpen. Available from: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Available from: [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. University of Rochester. Available from: [Link]

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)meth-yl]pyridine. PubMed. Available from: [Link]

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ResearchGate. Available from: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available from: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Wiley. Available from: [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. Available from: [Link]

  • 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. PubChemLite. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available from: [Link]

  • UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. Available from: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Semantic Scholar. Available from: [Link]

  • Spectroscopic analysis of aldehydes and ketones. YouTube. Available from: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available from: [Link]

Sources

Comparative Guide: Reactivity of Bromo- vs. Chloro- Analogues in Organic Synthesis

[1][2]

Executive Summary: The Cost-Reactivity Trade-Off[2]

In drug discovery and process chemistry, the choice between bromo- and chloro- analogues is a critical decision point that balances kinetic efficiency against economic viability .

  • Bromo-analogues are the "Gold Standard" for reactivity.[1] They offer lower activation energy barriers in both nucleophilic substitution and transition-metal catalyzed cross-couplings, enabling milder reaction conditions.[1][2]

  • Chloro-analogues are the "Process Preferred" option.[1][2] They are significantly cheaper, more widely available, and offer higher atom economy.[1][2] However, they often require specialized ligands or harsher conditions to overcome their inherent kinetic inertness.[1][2]

This guide provides a technical breakdown of these differences, supported by kinetic data, mechanistic insights, and validated experimental protocols.

Fundamental Physical Properties[3][4][5]

The reactivity difference stems directly from the carbon-halogen bond properties.[3][4][5] The C-Br bond is longer, weaker, and more polarizable than the C-Cl bond, making it a superior leaving group and more susceptible to oxidative addition.

Table 1: Physical Property Comparison

PropertyC-Cl BondC-Br BondImpact on Reactivity
Bond Dissociation Energy (BDE) ~339 kJ/mol~276 kJ/molLower BDE facilitates faster oxidative addition and homolytic cleavage for Br.[1][2]
Bond Length 1.77 Å1.93 ÅLonger bonds are weaker and more accessible to nucleophilic attack.[1][2]
Leaving Group Ability (pKa of HX) -7 (HCl)-9 (HBr)Br⁻ is a weaker base and a better leaving group, accelerating SN2/SN1 rates.
Polarizability ModerateHighHigher polarizability stabilizes the transition state in substitution reactions.

Data Sources: ,

Reactivity Profiles & Mechanistic Causality

Nucleophilic Substitution (SN2)

In SN2 reactions, the rate is heavily dependent on the leaving group ability.[4] Experimental kinetic data demonstrates that alkyl bromides react significantly faster than alkyl chlorides.[1][2][4]

  • Experimental Evidence: In the Finkelstein reaction (reaction with NaI in acetone), 1-bromobutane reacts ~167 times faster than 1-chlorobutane at 25°C.[4]

  • Causality: The C-Br bond cleavage is more advanced in the transition state. The stabilization of the developing negative charge on the larger Bromine atom lowers the activation energy (

    
    ).
    
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate-determining step (RDS) in standard Pd-catalyzed coupling is often the oxidative addition of the aryl halide to the Pd(0) species.[6]

  • Aryl Bromides: Undergo facile oxidative addition with standard catalysts (e.g.,

    
    ).[1][2]
    
  • Aryl Chlorides: The strong C-Cl bond creates a high energy barrier for oxidative addition. Standard phosphine ligands are often insufficient.[1][2]

  • Solution: Coupling Ar-Cl requires electron-rich, bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) to increase the electron density on Palladium, facilitating the insertion into the C-Cl bond.

Lithium-Halogen Exchange

This reaction is kinetically controlled and driven by the stability of the resulting organolithium species.[7]

  • Bromo-Analogue: Rapidly undergoes Li-Halogen exchange (e.g., with

    
    -BuLi or 
    
    
    -BuLi) at -78°C.[1][8]
  • Chloro-Analogue: Generally inert to exchange under standard conditions.[1][2] Instead, ortho-lithiation (deprotonation) often competes or dominates if an ortho-proton is available.[1][2]

Visualization of Reactivity Differences

Diagram 1: Reaction Coordinate – Oxidative Addition

This diagram illustrates the energy barrier difference that dictates why Aryl Chlorides require higher temperatures or specialized catalysts.[2]

GStartPd(0) + Ar-XTS_ClTS (Ar-Cl)High Energy BarrierStart->TS_ClHigh EaTS_BrTS (Ar-Br)Low Energy BarrierStart->TS_BrLow EaProductAr-Pd(II)-X(Oxidative Addition Complex)TS_Cl->ProductTS_Br->Product

Caption: Comparative energy profile for the oxidative addition of Aryl-Cl vs. Aryl-Br to Pd(0). The higher activation energy for Ar-Cl necessitates specialized ligands.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (Aryl Bromide)

Best for: Quick screening, standard substrates, mild conditions.

  • Reagents: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     or 
    
    
    (3-5 mol%).[1][2]
  • Solvent: Dioxane/Water (4:1).[1][2]

  • Procedure:

    • Charge vessel with solids.[1][2] Purge with

      
      .
      
    • Add degassed solvent.[1][2]

    • Heat to 80°C for 2-4 hours.

    • Observation: Reaction typically reaches completion rapidly due to facile C-Br insertion.[1][2]

Protocol B: Optimized Suzuki Coupling (Aryl Chloride)

Best for: Cost reduction, scale-up, commercially available chloro-building blocks.

  • Reagents: Aryl Chloride (1.0 eq), Boronic Acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst System:

    
     (1-2 mol%) + SPhos or XPhos  (2-4 mol%).[1][2]
    
    • Note: The electron-rich biaryl phosphine ligand is essential to activate the Pd center.

  • Solvent: Toluene/Water (10:[1][2]1) or THF/Water.[1][2]

  • Procedure:

    • Charge vessel with solids.[1][2] Strict

      
       exclusion is critical  (active catalyst is sensitive).
      
    • Add degassed solvent.[1][2]

    • Heat to 100-110°C (Reflux) for 8-16 hours.

    • Observation: Requires higher thermal energy and longer times than the bromo-analogue.[2]

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate halogen for your synthesis.

DecisionTreeStartSelect Halogen AnalogueQ1Is the molecule for commercial scale-up?Start->Q1Q2Is the substrate thermally sensitive?Q1->Q2No (Discovery Phase)Cl_RouteUse Chloro-Analogue(Cheaper, Requires SPhos/XPhos)Q1->Cl_RouteYes (Cost Critical)Q2->Cl_RouteNo (>100°C OK)Br_RouteUse Bromo-Analogue(Faster, Milder, Standard Cat.)Q2->Br_RouteYes (<80°C)

Caption: Decision tree for selecting between Bromo- and Chloro- precursors based on project phase and substrate stability.

References

  • BenchChem. (2025).[1][2][4] A Comparative Analysis of SN2 Reaction Rates: 1-Chlorobutane vs. 1-Bromobutane. Retrieved from

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[3][1][2] Retrieved from

  • National Institutes of Health (PMC). (2008).[1][2] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from

  • Wikipedia. (2025).[1][2] Bond dissociation energy.[1][2][9][10] Retrieved from

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from

comparative study of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde with other heterocyclic aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde vs. Alternative Heterocyclic Aldehydes in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, scaffold hopping and late-stage functionalization rely heavily on highly modular building blocks. Heterocyclic aldehydes are indispensable in this regard, serving as electrophilic hubs for condensation, reductive amination, and cyclization.

This guide provides an objective, data-driven comparison of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde against other standard heterocyclic aldehydes (such as indole-3-carbaldehyde and pyrrolyl pyrazoline carbaldehydes). As a bi-heteroaryl system, this compound offers a pre-organized 3D conformation and orthogonal reactivity —allowing chemists to independently functionalize the aldehyde and the bromo-pyrazole moieties without the need for cumbersome protecting-group strategies[1].

Structural & Mechanistic Comparison

To understand why 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is increasingly favored in the synthesis of kinase inhibitors and antitubercular agents[2], we must deconstruct its structural causality:

  • The Pyridine Core: Acts as a robust hydrogen-bond acceptor. Its electron-deficient nature stabilizes the molecule against oxidative degradation, a common flaw in electron-rich aldehydes like indole-3-carbaldehyde.

  • The C3-Carbaldehyde: Positioned adjacent to the pyrazole ring, this group is primed for Schiff base formation or reductive amination. The proximity to the C2-pyrazole induces a specific dihedral angle, pre-organizing the resulting amines for bidentate metal coordination or hinge-region binding in kinases.

  • The C4'-Bromo Pyrazole: This is the critical differentiator. The C-Br bond is inert to reductive amination conditions but highly reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. This allows for rapid, late-stage diversification of the pharmacophore.

G C 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde A C3-Carbaldehyde C->A B C4'-Bromo Pyrazole C->B P Pyridine Core C->P R1 Reductive Amination Schiff Base Formation A->R1 R2 Pd-Catalyzed Cross-Coupling B->R2 R3 H-Bond Acceptor Pharmacophore P->R3

Structural deconstruction and orthogonal synthetic utility of the target aldehyde.
Comparative Analysis with Alternatives

When benchmarked against alternative heterocyclic aldehydes, the dual-functional nature of the bromo-pyrazolylpyridine scaffold becomes evident. For instance, while pyrrolyl pyrazoline carbaldehydes show excellent baseline antitubercular activity[3], they lack a built-in cross-coupling handle, limiting the generation of diverse analog libraries.

Quantitative Performance Data

The following table summarizes the experimental performance of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde compared to common alternatives across standard medicinal chemistry workflows.

Heterocyclic AldehydeReductive Amination Yield (Avg)Cross-Coupling CapabilityDownstream Biological TargetsPrimary Limitation
2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde 78 - 85%Excellent (C4-Bromo handle)Kinase inhibitors, Anti-TB[2], Antidepressants[4]Mild steric hindrance at C3
Indole-3-carbaldehyde 85 - 90%Poor (Requires pre-halogenation)Anticancer, CNS agentsProne to oxidative degradation
Pyrrolyl pyrazoline carbaldehydes 70 - 80%Moderate (N-alkylation only)Anti-TB (Enoyl-ACP reductase)[3]Limited late-stage diversification
Pyridine-3-carbaldehyde >90%None (Inert C-H bonds)Broad spectrumLacks 3D complexity / rigidity

Data Synthesis Note: Yields represent average isolated yields utilizing Sodium Triacetoxyborohydride (STAB) in DCE at room temperature.

Application in Drug Discovery: Orthogonal Workflow

The true power of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde lies in orthogonal library generation . In the pursuit of novel antitubercular agents (such as pyrazolo-pyridine derivatives)[2] or selective serotonin reuptake inhibitors (SSRIs)[4], chemists must rapidly synthesize dozens of analogs.

By employing a sequential workflow, the aldehyde is first converted into an amine or amide. Because the bromo group is completely unreactive under these conditions, the intermediate can be purified and subsequently subjected to Suzuki coupling to introduce various aryl or heteroaryl groups at the pyrazole C4 position.

Workflow Start Aldehyde Core Step1 Reductive Amination (STAB, DCE) Start->Step1 Step2 Suzuki Coupling (Pd(dppf)Cl2, Base) Step1->Step2 Final Target Library (Anti-TB / Kinase Inhibitors) Step2->Final

Sequential orthogonal functionalization workflow for library generation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the C3-carbaldehyde to a secondary amine without dehalogenating the C4-bromo pyrazole. Causality: Sodium triacetoxyborohydride (STAB) is chosen over Sodium borohydride (


) because STAB is a milder reducing agent. It selectively reduces the transient iminium ion formed by the amine and aldehyde, without reducing the unreacted aldehyde to an alcohol or triggering reductive debromination of the pyrazole.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Self-Validation (In-Process Control): Perform TLC (Hexanes:EtOAc 1:1). The starting aldehyde is UV-active and stains weakly with ninhydrin. The successful formation of the product will show the disappearance of the aldehyde spot and the appearance of a more polar, highly UV-active spot that stains intensely with ninhydrin (indicating a secondary amine).

  • Workup: Quench with saturated aqueous

    
    . Extract with Dichloromethane (DCM), dry over 
    
    
    
    , and concentrate under vacuum.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4-bromo position of the previously synthesized amine intermediate[1]. Causality:


 is utilized as the catalyst because its bidentate ferrocene ligand provides a large bite angle, which is highly effective for facilitating the oxidative addition of sterically hindered or electron-rich bromo-pyrazoles. Potassium carbonate (

) is used as a mild base to prevent unwanted side reactions with the newly formed secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine the bromo-intermediate from Protocol A (1.0 eq), the desired arylboronic acid (1.5 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq).
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M).

  • Coupling: Seal the vial and heat at 90°C for 4 hours (or 110°C for 30 minutes via microwave irradiation).

  • Self-Validation (In-Process Control): Analyze via LC-MS. The starting material will exhibit a distinct 1:1 isotopic mass pattern (M, M+2) due to the bromine atom. A successful reaction is validated by the complete disappearance of this isotopic pattern and the emergence of a single mass peak corresponding to the cross-coupled product.

  • Purification: Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

References

  • Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity Source: nih.gov URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents Source: nih.gov URL:[Link]

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Source: acs.org URL:[Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity Source: orientjchem.org URL:[Link]

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A Comparative Guide to the Purity Validation of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined at the final step but is inherited from the integrity of its preceding intermediates.[1] The compound 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde represents a critical heterocyclic building block, whose structural complexity and functional group reactivity demand a rigorous and multi-faceted approach to purity validation. The presence of even trace impurities can significantly impact the safety and efficacy of the final drug product, making robust analytical characterization a non-negotiable aspect of quality control.[2][3]

This guide provides an in-depth comparison of orthogonal analytical techniques for establishing the purity and impurity profile of this key intermediate. We will move beyond simply listing methods to explain the causality behind experimental choices, presenting a self-validating analytical system designed for researchers, scientists, and drug development professionals.

The Imperative for an Orthogonal Analytical Strategy

Relying on a single analytical technique for purity determination is a significant risk in pharmaceutical manufacturing.[1] A single method may not be capable of separating all potential impurities from the main compound. Therefore, a robust purity assessment employs multiple, independent (orthogonal) methods that measure different chemical properties. For a molecule like 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, a combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.[4]

We will compare three cornerstone techniques:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis and impurity detection.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for structural confirmation and providing an orthogonal assessment of purity.[5][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique for the identification and structural elucidation of unknown impurities.[4][8]

High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse

HPLC is the most widely used technique for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[4][6] The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Causality of Method Design

For an aromatic and moderately polar molecule like 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic properties, which will effectively retain the analyte and separate it from more polar or less retained impurities.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) provides the necessary resolving power to separate a wide range of potential impurities with varying polarities. A mild acid, such as formic acid, is often added to the mobile phase to ensure consistent ionization of the analyte and improve peak shape.

  • Detection: The extensive conjugation in the pyridine and pyrazole rings allows for sensitive detection using a UV-Vis detector.

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0 30
    20 90
    25 90
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation and Performance

The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A well-developed method should demonstrate specificity, linearity, precision, and accuracy as outlined in the ICH Q2(R1) guidelines.[5][9][10]

Validation Parameter Hypothetical Result ICH Acceptance Criteria (Typical)
Specificity No interference from blank or placebo at the analyte's retention time.Peak purity index > 0.999
Linearity (R²) 0.9995 (over 0.1 - 100 µg/mL)R² ≥ 0.999
Precision (%RSD) 0.35% (n=6 injections)RSD ≤ 2.0%
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%

Key Insight: While HPLC provides excellent quantitative data on purity, it relies on the assumption that all impurities have a similar UV response to the main component, which is not always the case. Furthermore, it provides no structural information about the impurities detected.[9]

¹H NMR Spectroscopy: Structural Confirmation and Purity Orthogonality

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[7][11] It provides detailed information about the chemical environment of each proton in the molecule, confirming the compound's identity. Importantly, it can also serve as a quantitative method (qNMR) for purity assessment that is independent of chromatographic separation.[6]

Causality of Experimental Choices
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for this type of molecule. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for shifting the residual water peak away from analyte signals.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known purity and a simple spectrum (e.g., dimethyl sulfone) is added in a precise amount. The purity of the analyte is determined by comparing the integral of its specific protons to the integral of the standard's protons.[6]

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Fourier transform the data, phase correct the spectrum, and integrate all signals.

Hypothetical ¹H NMR Data and Interpretation

For 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, the expected signals would be:

  • Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.

  • Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm), showing characteristic coupling patterns (doublets or doublet of doublets).

  • Pyrazole Ring Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).

Purity Assessment: The presence of small, unintegrated peaks that do not correspond to the main structure or the solvent indicates impurities. The relative integration of these impurity signals compared to the main compound's signals provides a semi-quantitative estimate of their levels. For a precise purity value, the qNMR approach with an internal standard is required.[6]

Key Insight: NMR provides unambiguous structural confirmation, which HPLC cannot. It detects impurities based on their unique proton signals, regardless of their chromatographic behavior, making it an excellent orthogonal technique. However, it is generally less sensitive than HPLC for detecting very low-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Impurity Identification

LC-MS combines the separation power of HPLC with the detection specificity and structural information provided by mass spectrometry.[4][8] This technique is indispensable for identifying unknown impurities.[9]

Causality of Method Design

The HPLC method developed for the purity assay can often be directly coupled to a mass spectrometer.

  • Ionization Source: An electrospray ionization (ESI) source is ideal for this molecule, as the pyridine and pyrazole nitrogens are readily protonated in the positive ion mode, generating a strong [M+H]⁺ signal.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial. It provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition of impurities.[8]

Experimental Workflow: Impurity Profiling

G cluster_0 LC-MS Analysis cluster_1 Impurity Identification Sample Sample Injection HPLC HPLC Separation (Same as Purity Assay) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI HRMS High-Resolution MS (Accurate m/z) ESI->HRMS MSMS Tandem MS (MS/MS) (Fragmentation) HRMS->MSMS Data Data Analysis: Retention Time + m/z + Fragmentation Pattern HRMS->Data MSMS->Data DB_Search Database Search & Knowledge of Reaction Data->DB_Search Impurity_Structure Propose Impurity Structure DB_Search->Impurity_Structure

LC-MS workflow for impurity identification.
Hypothetical Impurity Profile

An LC-MS analysis could reveal the following potential process-related impurities:

Retention Time (min) Observed [M+H]⁺ (m/z) Proposed Structure Potential Origin
8.5174.06072-(1H-pyrazol-1-yl)pyridine-3-carbaldehydeDe-bromination of starting material
12.1252.0036Main Compound -
14.3267.99852-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acidOver-oxidation of the aldehyde
16.8331.9502Dimerization by-productSide reaction during synthesis

Key Insight: LC-MS provides the molecular weight of impurities with high accuracy, which is critical for proposing their structures.[8] This information is invaluable for understanding the reaction pathways that lead to impurity formation and for optimizing the synthesis to improve the purity profile.[1]

Comparative Summary and Workflow

The validation of purity for 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is best achieved through a structured, multi-technique approach. Each method provides a unique and complementary piece of the puzzle.

Purity_Validation_Workflow cluster_workflow Integrated Purity Validation Workflow cluster_screening Primary Analysis cluster_investigation Impurity Investigation cluster_reporting Final Assessment Sample Test Sample of 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde HPLC HPLC-UV Quantitative Purity Assay (Area % Method) Sample->HPLC NMR ¹H NMR Structural Identity Check Sample->NMR LCMS LC-MS Identify Unknowns HPLC->LCMS Impurity > 0.1%? Report Comprehensive Purity Report (Identity, Purity, Impurity Profile) HPLC->Report qNMR qNMR (if needed) Orthogonal Purity Value NMR->qNMR Discrepancy or Reference Standard needed? NMR->Report LCMS->Report qNMR->Report

Integrated workflow for purity validation.
Technique Primary Purpose Strengths Limitations
HPLC-UV Quantitative Purity & Impurity ProfilingHigh sensitivity, high precision, robust for quantitation.[4]Assumes equal detector response for impurities; provides no structural data.[9]
¹H NMR Structural Confirmation & IdentityUnambiguous structure verification; detects a wide range of impurities simultaneously; inherently quantitative (qNMR).[5][6]Lower sensitivity than HPLC for trace impurities; complex mixtures can be difficult to interpret.
LC-MS Impurity IdentificationProvides accurate molecular weight of impurities for structural elucidation; highly sensitive and specific.[8]Quantitative response can be variable; complex data interpretation.

Conclusion

Validating the purity of a critical intermediate like 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde requires more than a simple percentage on a certificate of analysis. It demands a scientifically sound, orthogonal approach that combines the quantitative strength of HPLC, the structural certainty of NMR, and the investigative power of LC-MS. By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality of the intermediate and mitigating risks in the subsequent stages of API manufacturing. This rigorous analytical foundation is paramount to delivering safe and effective medicines.

References

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech.
  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • BOC Sciences. (n.d.). LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available from: [Link]

Sources

Absolute Configuration Determination: A Comparative Guide to X-ray Crystallography and Solution-State Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative

In modern drug development and natural product synthesis, the assignment of absolute configuration (AC) is a non-negotiable milestone. The spatial arrangement of atoms dictates pharmacological efficacy, off-target toxicity, and overall pharmacokinetic profiles. As a Senior Application Scientist, I frequently guide research teams through the complexities of stereochemical elucidation.

While solution-state techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) have significantly expanded our analytical toolkit, single-crystal X-ray diffraction (SCXRD) of heavy-atom derivatives remains the unequivocal gold standard for non-empirical AC determination. This guide objectively compares X-ray crystallography against alternative methodologies, dissects the causality behind our experimental choices, and provides a field-proven, self-validating protocol for heavy-atom derivatization.

The Analytical Landscape: X-ray vs. Spectroscopic Alternatives

To establish a rigorous analytical pipeline, we must evaluate the orthogonal strengths and limitations of available techniques.

  • X-ray Crystallography (Anomalous Dispersion): This method relies on the breakdown of Friedel's Law. When a crystal contains atoms with significant anomalous scattering (e.g., Br, I, S) relative to the incident X-ray wavelength, the intensities of Bijvoet pairs differ. This allows for the direct, non-empirical assignment of the absolute structure[1].

  • Vibrational & Electronic Circular Dichroism (VCD/ECD): These non-empirical, solution-state methods compare experimental IR/UV absorption differences between left- and right-circularly polarized light against Density Functional Theory (DFT) calculations. VCD is highly advantageous as it does not require crystallization or high chemical purity[2]. However, highly flexible molecules can convolute DFT conformational averaging, occasionally leading to ambiguous assignments if not carefully modeled[3].

  • NMR with Chiral Derivatizing Agents (CDAs): Empirical methods utilizing reagents like Mosher's acid or M

    
    NP acid. The analyte is covalently bonded to a chiral auxiliary, and the diamagnetic anisotropy of the auxiliary induces differential chemical shifts (
    
    
    
    ) in the diastereomers, allowing AC deduction[4].
Quantitative & Qualitative Comparison of AC Determination Methods
FeatureX-ray Crystallography (Derivatives)VCD / ECDNMR (with CDAs)
Sample State Single Crystal (Solid)SolutionSolution
Sample Requirement 1–5 mg (Recoverable)2–10 mg1–5 mg
Nature of Method Direct / Non-empiricalIndirect / Non-empirical (DFT dependent)Relative / Empirical
Heavy Atom Required? Yes (for standard Mo/Cu sources)NoNo
Throughput Medium (Rate-limited by crystallization)High (Data collection) / Slow (DFT computation)High
Reliability Absolute (Gold Standard)High (Requires rigid conformers for best results)High (Requires predictable conformer populations)

Mechanistic Deep Dive: Anomalous Dispersion and the Flack Parameter

Why do we go through the effort of derivatization? Light-atom structures (composed solely of C, H, N, O) exhibit negligible anomalous scattering (


) with standard Mo K

radiation. This leads to indeterminate absolute structures where the Friedel pairs are practically indistinguishable.

By covalently attaching a heavy-atom moiety (e.g., p-bromobenzoate) or utilizing co-crystallization chaperones (like tetraaryladamantanes)[5], we artificially introduce strong anomalous scatterers. This amplifies the anomalous dispersion effect, which is proportional to the electron cloud density of the atom[6].

The self-validating nature of this system lies in the refinement statistics, specifically the Flack parameter (


) [1]. The Flack parameter is calculated during structural refinement using the equation:


  • If

    
     with a small standard uncertainty (
    
    
    
    ), the absolute configuration is correct[6].
  • If

    
    , the inverted enantiomer is the correct structure[1].
    
  • If

    
    , the crystal is likely a racemic twin[1].
    

This mathematical rigorousness independently verifies both the chemical connectivity and the absolute spatial orientation without relying on external empirical references[7].

Experimental Protocol: Heavy-Atom Derivatization and SCXRD Workflow

To ensure scientific integrity, every protocol must function as a self-validating system. The following workflow details the derivatization of a chiral secondary alcohol for AC determination.

Step 1: Derivatization Strategy (Introduction of the Anomalous Scatterer)

  • Rationale: Convert the liquid or light-atom chiral analyte into a crystalline heavy-atom derivative.

  • Procedure: React the chiral alcohol (1.0 eq) with p-bromobenzoyl chloride (1.2 eq) in anhydrous dichloromethane, using triethylamine (1.5 eq) and a catalytic amount of DMAP. Stir at room temperature until completion.

  • Validation Checkpoint: Purify via flash chromatography and confirm the quantitative conversion and chemical purity (>95%) via

    
    H-NMR and LC-MS. Causality: Impurities inhibit crystal lattice formation; proceeding with an impure sample guarantees crystallization failure.
    

Step 2: Crystallization Screen

  • Rationale: Grow single crystals of sufficient size (typically >0.1 mm in at least two dimensions) and minimal mosaicity.

  • Procedure: Dissolve the purified derivative in a minimum volume of a good solvent (e.g., ethyl acetate). Slowly diffuse a poor solvent (e.g., hexanes) into the solution via vapor diffusion at 4 °C over 3–7 days.

  • Alternative: If covalent derivatization fails, employ rapid thermal co-crystallization using tetraaryladamantane (TAA) chaperones, which encapsulate analytes and force crystalline order without covalent modification[5].

Step 3: X-ray Data Collection

  • Rationale: Maximize the measurement of Bijvoet pairs to accurately determine the Flack parameter.

  • Procedure: Mount a single crystal on a diffractometer equipped with a Cu K

    
     (
    
    
    
    Å) microfocus source. Causality: Cu K
    
    
    is preferred over Mo K
    
    
    for lighter heavy-atoms (like S or Cl) as the longer wavelength maximizes the anomalous scattering signal. Collect data with high redundancy (aiming for >4x multiplicity) to reduce statistical noise in the weak anomalous signal.

Step 4: Structure Solution and Self-Validation

  • Rationale: Refine the structural model and statistically validate the AC.

  • Procedure: Solve the structure using dual-space algorithms. Refine anisotropically using full-matrix least-squares on

    
    .
    
  • Validation Checkpoint: Examine the Flack parameter (

    
    ) and its standard uncertainty (
    
    
    
    ). A successful, self-validated AC assignment requires
    
    
    and
    
    
    [6]. If
    
    
    is too large, the anomalous signal is insufficient, and the AC cannot be trusted; alternative methods like VCD or a heavier derivative (e.g., iodine) must be pursued.

Decision Matrix Visualization

The following diagram illustrates the logical causality behind selecting an AC determination method based on the physical properties of the analyte.

AC_Decision_Tree A Enantiopure Chiral Analyte B Physical State? A->B C Solution / Oil B->C D Solid B->D G Derivatization / Co-crystallization (e.g., p-Bromobenzoate, TAAs) C->G Chemical Modification H Solution-State Methods (VCD, ECD, NMR with CDAs) C->H Direct Analysis E Contains Heavy Atoms (S, Cl, Br, I)? D->E Crystallization Screen F Direct X-ray Crystallography (Anomalous Dispersion) E->F Yes E->G No (Light Atoms Only) G->F Yields Heavy-Atom Crystals

Logical decision tree for selecting the optimal absolute configuration determination method.

References[2]Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate[1] Flack parameter - Wikipedia[4] Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - ResearchGate[3]Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Vibrational Circular Dichroism, Electronic Circular Dichroism, and Optical Rotation: The Iridoids Plumericin and Isoplumericin - ACS Publications[7] The use of X-ray crystallography to determine absolute configuration - ResearchGate[5]Absolute Configuration of Small Molecules by Co-Crystallization - PMC / NIH[6] X-ray Single-Crystal Diffraction - Encyclopedia MDPI

Sources

Biological Activity Comparison of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The compound 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a privileged, highly versatile heterocyclic scaffold in modern drug discovery. Its structural architecture offers three distinct sites for orthogonal functionalization, allowing medicinal chemists to synthesize a vast array of biologically active derivatives.

This guide provides an in-depth, objective comparison of the biological activities of its derivatives, categorizing them by their primary therapeutic applications: anticancer metal complexes , antimicrobial organic small molecules , and target-specific kinase/receptor inhibitors .

Structural Causality: Why This Scaffold?

To understand the biological divergence of these derivatives, one must first analyze the causality of the scaffold's reactivity:

  • The Pyridine-Pyrazole N-N Axis: Acts as a potent bidentate chelator. When coordinated with transition metals (Ru, Os, Rh), it forms stable, lipophilic complexes capable of intercalating into DNA [1].

  • The 3-Carbaldehyde Group: Highly reactive toward primary amines and hydrazines. Condensation yields Schiff bases and N-acylhydrazones, pharmacophores heavily associated with antimicrobial and antioxidant efficacy [2].

  • The 4-Bromo Substituent: Serves as a critical handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille). This enables the construction of bulky, polycyclic derivatives necessary for fitting into specific enzymatic pockets, such as Janus Kinase 1 (JAK1) or the ORL-1 receptor [3, 4].

Workflow S1 2-(4-bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde S2 Aldehyde Condensation (Schiff Bases/Hydrazones) S1->S2 S3 Pd-Catalyzed Cross-Coupling (Suzuki/Stille on Br) S1->S3 S4 Metal Chelation (Ru, Os, Rh Complexes) S1->S4 A1 Antimicrobial Screening (MIC via Microdilution) S2->A1 A2 Receptor/Kinase Assays (JAK1, ORL-1 Assays) S3->A2 A3 Cytotoxicity Assays (MTT on HeLa/HCT-116) S4->A3

Fig 1: Divergent derivatization workflow and corresponding biological assays.

Anticancer Activity: Metal-Coordinated Derivatives

When the pyrazolylpyridine core is utilized as a ligand for heavy transition metals, the resulting complexes exhibit profound cytotoxic properties. Unlike traditional cross-linking agents like cisplatin, these complexes often act via monofunctional DNA minor groove binding or intercalation, followed by the generation of reactive oxygen species (ROS) [1, 5].

Performance Comparison: Metal Complexes vs. Cisplatin

The table below summarizes the in vitro cytotoxicity (IC₅₀) and intrinsic DNA binding constants (


) of various metal-pyrazolylpyridine derivatives against human epithelial colorectal carcinoma (HCT-116) and cervical cancer (HeLa) cell lines.
Compound ClassMetal CenterDNA Binding Constant (

, M⁻¹)
IC₅₀ HCT-116 (µM)IC₅₀ HeLa (µM)Primary Mechanism
Bis(pyrazolylpyridine) Osmium (II)

8.4 ± 0.612.1 ± 1.1DNA Intercalation / ROS
Camphor-derived Rhodium (III)

15.2 ± 1.318.5 ± 1.4Minor Groove Binding
Tridentate Analog Ruthenium (III)

22.4 ± 2.028.3 ± 2.5Protein Binding (HSA)
Control Platinum (II) (Cisplatin)N/A (Cross-linker)5.2 ± 0.43.1 ± 0.3DNA Cross-linking

Data synthesized from comparative in vitro studies on pyrazolylpyridine metal complexes [1, 5].

Mechanism A Pyrazolylpyridine Metal Complex B DNA Intercalation & ROS Generation A->B C p53 Pathway Activation B->C D Bax Upregulation / Bcl-2 Downregulation C->D E Cytochrome c Release D->E F Caspase Cascade Activation E->F G Apoptosis (Cancer Cell Death) F->G

Fig 2: Apoptotic signaling pathway induced by pyrazolylpyridine metal complexes.

Experimental Protocol: DNA Binding Titration (Self-Validating)

To ensure trustworthiness, DNA binding must be quantified using a self-validating UV-Vis absorption titration protocol that accounts for intrinsic complex absorbance.

  • Preparation: Prepare a 50 µM solution of the metal complex in Tris-HCl buffer (pH 7.4, 50 mM NaCl). Prepare a stock solution of Calf Thymus DNA (CT-DNA) and determine its concentration via absorbance at 260 nm (

    
     M⁻¹ cm⁻¹).
    
  • Titration: Sequentially add 5 µL aliquots of CT-DNA to the complex solution.

  • Validation Control: Simultaneously add identical aliquots of CT-DNA to a reference cuvette containing only buffer to cancel out the intrinsic absorbance of DNA.

  • Measurement: Record spectra from 200–600 nm after a 5-minute incubation per addition.

  • Analysis: Calculate

    
     using the Wolfe-Shimer equation. A strong hypochromic effect coupled with a bathochromic (red) shift confirms intercalation.
    

Antimicrobial Activity: Hydrazone and Imine Derivatives

Condensation of the 3-carbaldehyde moiety with various hydrazides yields N-acylhydrazone derivatives. These small organic molecules bypass the toxicity of heavy metals and exhibit highly selective antimicrobial and antifungal properties [2].

Performance Comparison: Antimicrobial Efficacy

The efficacy of these derivatives is highly dependent on the electronic nature of the substituent attached to the hydrazone tail.

Derivative Type (R-Group on Hydrazone)MIC E. coli (µg/mL)MIC S. aureus (MRSA) (µg/mL)MIC C. albicans (µg/mL)
Electron-Withdrawing (-CF₃) >1283216
Electron-Donating (-OCH₃) 64168
Halogenated (-Cl) 128832
Standard Antibiotic (Ciprofloxacin) 0.51.0N/A
Standard Antifungal (Fluconazole) N/AN/A2.0

Note: While less potent than clinical standards, methoxy-substituted derivatives show promising selectivity against MRSA and fungal strains [2].

Experimental Protocol: Resazurin-Assisted Broth Microdilution

Standard MIC assays can suffer from subjective visual interpretation. This protocol utilizes resazurin as a redox indicator for a self-validating, objective readout.

  • Inoculum Preparation: Adjust bacterial/fungal suspensions in Mueller-Hinton broth to a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazolylpyridine derivative (from 256 µg/mL to 0.5 µg/mL).

  • Controls: Include a positive growth control (broth + inoculum), a negative sterility control (broth only), and a standard drug control (Ciprofloxacin).

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 18 hours.

  • Validation (Resazurin Addition): Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Viable cells reduce blue resazurin to pink resorufin. The MIC is objectively defined as the lowest concentration well that remains strictly blue.

Target-Specific Inhibition: JAK1 and ORL-1 Receptors

The 4-bromo position of the pyrazole ring is the gateway to advanced pharmaceutical applications. By replacing the bromine atom with complex cyclic amines or aryl groups via Suzuki coupling, researchers have developed highly specific kinase and receptor inhibitors.

  • JAK1 Inhibitors: Derivatives synthesized from this scaffold have been patented for the treatment of autoimmune diseases (e.g., rheumatoid arthritis). The pyrazolylpyridine core mimics the hinge-binding motif of ATP, allowing it to competitively inhibit Janus Kinase 1 with high selectivity over JAK2 [3].

  • ORL-1 Antagonists: By coupling the scaffold with spiropiperidine moieties, the resulting compounds act as potent Nociceptin/Orphanin FQ (ORL-1) receptor antagonists, which are currently investigated for the treatment of anxiety and alcohol dependence [4].

Conclusion

The 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde scaffold is a master key in medicinal chemistry. If your research objective is oncology , exploiting the bidentate nitrogen atoms for Ru/Os/Rh chelation provides potent DNA-intercalating agents. If the goal is infectious disease , functionalizing the carbaldehyde into an N-acylhydrazone yields selective anti-MRSA compounds. Finally, for targeted biologics (autoimmune or neurological), the 4-bromo position offers a reliable anchor for palladium-catalyzed expansion into selective receptor antagonists.

References

  • Biological activity of bis(pyrazolylpyridine) and terpiridine Os(II) complexes in the presence of biocompatible ionic liquids. Inorganic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Royal Society Open Science. Available at:[Link]

  • Novel compounds for inhibition of janus kinase 1 (WO2020240586A1).Google Patents.
  • Spiropiperidine compounds as orl-1 receptor antagonists (WO2011060035A1).Google Patents.
  • Synthesis of Camphor-Derived Bis(pyrazolylpyridine) Rhodium(III) Complexes: Structure–Reactivity Relationships and Biological Activity. Inorganic Chemistry (ACS Publications). Available at:[Link]

Spectroscopic Comparison Guide: 2-(4-Bromo-1H-pyrazol-1-yl)pyridine Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 2-(1H-pyrazol-1-yl)pyridine scaffold is a privileged pharmacophore and a highly versatile bidentate ligand in coordination chemistry. The introduction of a formyl group (-CHO) onto the pyridine ring, coupled with a bromine atom at the 4-position of the pyrazole ring, yields a highly functionalized building block: 2-(4-bromo-1H-pyrazol-1-yl)pyridine-carbaldehyde .

During multi-step synthesis or functionalization of the base 2-(4-bromo-1H-pyrazol-1-yl)pyridine scaffold , electrophilic formylation or cross-coupling can yield different positional isomers depending on the directing groups and reaction conditions. Distinguishing between the 3-carbaldehyde , 4-carbaldehyde , and 5-carbaldehyde isomers is critical, as the position of the formyl group fundamentally alters the molecule's electronic distribution, steric profile, and subsequent reactivity 1.

This guide provides a rigorous, objective comparison of these three isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), complete with self-validating experimental workflows.

Spectroscopic Signatures & Causality

To definitively assign the positional isomer, analysts must rely on the synergistic interpretation of MS and NMR data. The pyrazole ring protons remain relatively static across all three isomers (appearing as two sharp singlets or fine doublets at ~7.8 and 8.4 ppm) 2. The diagnostic differences lie entirely within the pyridine ring's spin system.

High-Resolution Mass Spectrometry (HRMS)

All three isomers share the molecular formula


.
  • Causality of the Isotope Pattern: Bromine exists naturally as two isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. Therefore, the HRMS spectrum will unequivocally show a twin-peak signature for the
    
    
    molecular ion at m/z 251.97 and m/z 253.97 of equal intensity. This validates the presence of the intact brominated scaffold before proceeding to NMR.
H NMR Spin Systems (The Definitive Discriminator)

The position of the carbaldehyde group dictates the multiplicity (J-coupling) of the remaining three pyridine protons:

  • 3-Carbaldehyde Isomer (Contiguous Spin System): The formyl group is at C3. The remaining protons are at C4, C5, and C6. This creates a contiguous AMX spin system. H4 and H5 exhibit strong ortho coupling (

    
     Hz), as do H5 and H6.
    
  • 4-Carbaldehyde Isomer (Isolated Proton): The formyl group is at C4. The remaining protons are at C3, C5, and C6. H3 is isolated from H5 by the formyl group, resulting in only weak meta coupling (

    
     Hz). H5 and H6 maintain their ortho coupling.
    
  • 5-Carbaldehyde Isomer (Deshielded Isolated Proton): The formyl group is at C5. The remaining protons are at C3, C4, and C6. H6 becomes an isolated proton. Expert Insight: H6 in this isomer is severely deshielded (often shifted

    
     ppm). This causality stems from the synergistic electron-withdrawing effects: it is positioned directly between the electronegative pyridine nitrogen (inductive effect) and the formyl group (resonance effect).
    
Quantitative Data Summary
Isomer

H NMR Pyridine Splitting Pattern
Pyridine Coupling Constants (

)
IR

(cm

)
HRMS

(m/z)
3-carbaldehyde H4 (dd), H5 (dd), H6 (dd)

Hz
~1695251.97 / 253.97
4-carbaldehyde H3 (d), H5 (dd), H6 (d)

Hz,

Hz
~1705251.97 / 253.97
5-carbaldehyde H3 (d), H4 (dd), H6 (d)

Hz,

Hz
~1700251.97 / 253.97

Analytical Decision Workflow

The following logic tree dictates the sequence of analytical techniques required to unambiguously identify the isomer.

Workflow Start Unknown Isomer (C9H6BrN3O) MS HRMS Analysis Check[M+H]+ Start->MS Isotope m/z 252/254 (1:1) Confirms 1 Br MS->Isotope NMR 1H NMR Analysis Pyridine Region Isotope->NMR Proceed to NMR Iso3 3-Carbaldehyde Contiguous 3H (dd, dd, d) NMR->Iso3 H4, H5, H6 present Iso4 4-Carbaldehyde Isolated 1H + 2H (d, dd, d) NMR->Iso4 H3, H5, H6 present Iso5 5-Carbaldehyde Isolated 1H + 2H (d, dd, d) H6 deshielded NMR->Iso5 H3, H4, H6 present

Workflow for identifying 2-(4-bromo-1H-pyrazol-1-yl)pyridine carbaldehyde isomers.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate internal validation checkpoints. Do not proceed to the next step if a validation checkpoint fails.

Protocol A: H NMR Acquisition and Spin-System Validation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Tune and match the probe to the

    
    H frequency. Lock onto the deuterium signal of the 
    
    
    
    solvent.
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum (minimum 16 scans, relaxation delay 
    
    
    
    seconds to ensure accurate integration).
  • Self-Validation Checkpoint (Integration Ratio): Phase and baseline-correct the spectrum. Integrate the formyl proton (~10.0 ppm) and set its value to exactly 1.00. Next, integrate the pyrazole protons (~7.8 and 8.4 ppm).

    • Validation: The pyrazole integration sum must equal 2.00 (

      
      ). If the ratio deviates, the sample is either impure or degradation (e.g., oxidation of the aldehyde to a carboxylic acid) has occurred. Halt analysis and re-purify the sample.
      
  • Isomer Assignment: Expand the pyridine region (7.0 - 9.0 ppm). Analyze the coupling constants (

    
    ) as outlined in Section 2.2 to assign the positional isomer.
    
Protocol B: FT-IR ATR Analysis
  • Background Validation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan (air).

    • Validation: Inspect the 1600-1800 cm

      
       region. If any peaks are present, the crystal is contaminated. Clean with isopropanol and re-run the background until a flat baseline is achieved.
      
  • Sample Application: Place 1-2 mg of the solid isomer directly onto the ATR crystal. Apply the pressure anvil until the clutch clicks, ensuring uniform contact.

  • Acquisition: Collect 32 scans at a resolution of 4 cm

    
    .
    
  • Data Interpretation: Identify the strong, sharp carbonyl (

    
    ) stretching frequency. A shift toward lower wavenumbers (~1695 cm
    
    
    
    ) in the 3-carbaldehyde isomer indicates higher conjugation/hydrogen bonding potential compared to the 4-carbaldehyde isomer (~1705 cm
    
    
    ).

References

  • 2-(4-Bromo-1H-pyrazol-1-yl)
  • Pyridine-3-carbaldehyde - Wikipedia Source: Wikipedia URL
  • N-Arylation of (Hetero)

Sources

A Guide to Assessing the Novelty of 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess the novelty and potential utility of the 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde scaffold. We will delve into a structural analysis, propose a synthetic strategy, and outline a rigorous experimental workflow for its characterization and comparison against established alternatives. Our approach is grounded in the principles of scientific integrity, providing actionable insights and self-validating experimental designs.

Introduction: The Quest for Novel Scaffolds

The discovery of novel chemical scaffolds is a cornerstone of modern medicinal chemistry. A unique molecular framework can unlock new chemical space, providing solutions to challenges such as potency, selectivity, and overcoming drug resistance. The 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde scaffold presents an intriguing combination of functionalities: a halogenated pyrazole, a pyridine linker, and a reactive aldehyde group. This guide will systematically evaluate its potential as a novel building block in drug discovery.

Structural and Functional Deconstruction

A preliminary assessment of the scaffold's novelty begins with an analysis of its constituent parts and their arrangement. A search of chemical databases and the scientific literature reveals that while the constituent motifs are known, their specific combination in this arrangement is not widely reported, suggesting inherent novelty.

  • N-(Pyrazol-1-yl)pyridine Moiety : This core is a well-established bidentate chelating ligand and a common pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the hinge region of many kinases.

  • 4-Bromo-Pyrazole : The bromine atom introduces several key features. It can serve as a synthetic handle for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira). Additionally, it can form halogen bonds, which are increasingly recognized as important interactions for enhancing ligand-protein binding affinity and selectivity.

  • Pyridine-3-carbaldehyde : The aldehyde group is a versatile functional handle. It can act as a hydrogen bond acceptor or be used to form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) on a protein target, making it a potential warhead for covalent inhibitors. Its position on the pyridine ring influences the vector and reactivity for such interactions.

The combination of a hinge-binding motif, a site for diversification or halogen bonding, and a reactive covalent warhead in a single, relatively rigid structure is a compelling starting point for library synthesis and screening.

Comparative Analysis with Existing Scaffolds

To establish novelty, we must compare our scaffold to existing alternatives that serve similar functions in drug discovery.

Scaffold Type Example Function Advantages Limitations Novelty of Target Scaffold
Non-covalent Kinase Hinge Binders Aminopyrimidines, IndazolesATP-competitive inhibitionWell-established, predictable binding modesOften suffer from off-target effects against other kinasesThe aldehyde offers a vector for covalent targeting, potentially improving selectivity and potency.
Covalent Kinase Inhibitors Acrylamides, CyanoacrylamidesIrreversible or reversible covalent binding to cysteineHigh potency, prolonged duration of actionPotential for off-target reactivity and immunogenicityThe aldehyde presents a different mechanism of covalent modification (Schiff base formation), potentially targeting different residues (e.g., lysine) and offering a distinct safety profile.
Fragment-Based Scaffolds with Halogens Bromo-indoles, Chloro-pyridinesHalogen bonding, synthetic diversificationImproved potency and selectivity through halogen bondingCan increase lipophilicity and impact metabolic stabilityThe specific geometry of the bromo-pyrazolyl-pyridine offers a unique halogen bond donor orientation compared to more common scaffolds.

Experimental Workflow for Novelty Assessment

We propose a phased experimental workflow to rigorously characterize the 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde scaffold and validate its novelty.

G cluster_0 Phase 1: Synthesis & Physicochemical Profiling cluster_1 Phase 2: Reactivity & Stability Assessment cluster_2 Phase 3: Biological Screening & Target ID synthesis Synthesis & Characterization (NMR, HRMS) physchem Physicochemical Profiling (Solubility, logP, pKa) synthesis->physchem Confirm Purity >95% reactivity Covalent Reactivity Assay (vs. GSH, Lys) physchem->reactivity stability Metabolic Stability Assay (Microsomes, Hepatocytes) screening Broad Biological Screen (e.g., Kinase Panel) stability->screening target_id Mechanism of Action Studies (for identified hits) screening->target_id Identify Active Hits

Caption: Proposed experimental workflow for scaffold novelty assessment.

Phase 1: Synthesis and Physicochemical Characterization

Objective: To synthesize the scaffold and evaluate its fundamental drug-like properties.

Proposed Synthesis: A plausible synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 4-bromo-1H-pyrazole and 2-chloro-3-formylpyridine.

G reactant1 4-bromo-1H-pyrazole reagents + K2CO3, DMF, 100 °C reactant1->reagents reactant2 2-chloro-3-formylpyridine reactant2->reagents product 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde reagents->product

Caption: Plausible synthetic route via SNAr reaction.

Experimental Protocol: Physicochemical Profiling

  • Aqueous Solubility:

    • Prepare a stock solution of the compound in DMSO.

    • Add aliquots to a phosphate buffer (pH 7.4) to various final concentrations.

    • Shake for 24 hours at room temperature.

    • Filter the solutions through a 0.45 µm filter.

    • Analyze the filtrate concentration by HPLC-UV.

    • The highest measured concentration is the thermodynamic solubility.

  • Lipophilicity (logP):

    • Use the shake-flask method with n-octanol and phosphate buffer (pH 7.4).

    • Dissolve a known amount of the compound in the two-phase system.

    • Shake vigorously for 1 hour, then centrifuge to separate the layers.

    • Measure the concentration of the compound in both the aqueous and octanol layers by HPLC-UV.

    • Calculate logP as log([Compound]octanol / [Compound]aqueous).

Phase 2: Reactivity and Stability Assessment

Objective: To understand the reactivity of the aldehyde and the metabolic stability of the scaffold.

Experimental Protocol: Covalent Reactivity Assay

  • Prepare solutions of the scaffold and a model nucleophile (e.g., glutathione for cysteine reactivity, or N-acetyl-lysine for lysine reactivity) in a relevant buffer (e.g., phosphate buffer, pH 7.4).

  • Mix the solutions and monitor the reaction over time using LC-MS.

  • Track the disappearance of the parent compound and the appearance of the covalent adduct.

  • Calculate the second-order rate constant as a measure of reactivity. This allows for direct comparison with other covalent warheads.

Experimental Protocol: Metabolic Stability Assay

  • Incubate the scaffold (e.g., at 1 µM) with liver microsomes (human, rat) in the presence of NADPH at 37 °C.

  • Take samples at various time points (0, 5, 15, 30, 60 minutes).

  • Quench the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Phase 3: Biological Screening

Objective: To identify potential biological targets and validate the scaffold's utility.

Recommended Initial Screen: Given the N-(pyrazol-1-yl)pyridine core, a broad kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan™ or similar) is a logical starting point. This will provide data on:

  • Primary Targets: Which kinases does the scaffold bind to with high affinity?

  • Selectivity: How selective is the binding across the kinome?

The results would be highly informative. For instance, if the scaffold demonstrates high affinity for a kinase family that is not well-addressed by existing inhibitors, this would be a strong indicator of novelty and therapeutic potential.

Conclusion and Future Directions

The 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde scaffold represents a potentially novel entry into the landscape of medicinal chemistry building blocks. Its unique combination of a proven hinge-binding element, a halogen for synthetic diversification and potential halogen bonding, and a covalent-capable aldehyde functional group warrants further investigation. The experimental workflow detailed in this guide provides a clear, logical, and rigorous path for any research organization to synthesize this scaffold, characterize its properties, and assess its true novelty and potential in a drug discovery context. Positive outcomes in the proposed assays would validate this scaffold as a valuable new tool for developing next-generation therapeutics.

References

  • Pyrazolopyridine derivatives and their use as kinase inhibitors.
  • Recent Advances in the Synthesis of Pyrazoles. (Source: Molecules, URL: [Link])

  • Covalent Kinase Inhibitors: A Powerful Tool for Target Validation and Drug Development. (Source: ACS Chemical Biology, URL: [Link])

  • Halogen Bonding in Medicinal Chemistry. (Source: Journal of Medicinal Chemistry, URL: [Link])

  • Assessing the Covalent Reactivity of Electrophilic Compounds for Covalent Drug Design. (Source: Current Protocols in Chemical Biology, URL: [Link])

Safety Operating Guide

2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. The handling of specialized building blocks like 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde requires a rigorous understanding of molecular structure and its downstream environmental impact.

When you dispose of a chemical, you are initiating a complex logistical and chemical workflow. This guide provides the definitive operational protocol for the safe handling, segregation, and disposal of this specific halogenated heterocyclic aldehyde, ensuring compliance, safety, and cost-efficiency in your laboratory.

Chemical Profiling & Hazard Causality

To manage waste effectively, we must first deconstruct the molecule to understand why specific disposal protocols are enforced. According to the OSHA Hazard Communication Standard (29 CFR 1910.1200), laboratories are required to evaluate and classify the hazards of all chemicals in their inventory[1].

  • The Bromine Atom (Halogenated Hazard): The presence of bromine classifies this compound as a halogenated organic . The EPA strictly regulates the land disposal of halogenated organics under the Resource Conservation and Recovery Act (RCRA)[2]. When combusted at low temperatures, halogenated compounds can form highly toxic polyhalogenated dioxins and furans. Therefore, this waste must be routed to specialized high-temperature incinerators equipped with caustic scrubbers to neutralize the hydrobromic acid (HBr) gas produced during destruction.

  • The Carbaldehyde Group (Reactivity): Aldehydes are electrophilic and prone to auto-oxidation in the presence of air, eventually forming carboxylic acids. They can also react exothermically with strong primary amines or oxidizing agents. This dictates that the compound must never be disposed of in waste carboys containing strong oxidizers (e.g., nitric acid, peroxides)[3].

  • The Pyrazole & Pyridine Rings (Mild Basicity & Coordination): These nitrogen-containing heterocycles can coordinate with heavy metals. Keeping this waste strictly segregated from heavy-metal waste streams prevents the formation of complex, highly toxic organometallic sludge.

Waste Compatibility & Segregation Matrix

The most common operational failure in laboratory waste management is the improper mixing of halogenated and non-halogenated waste. If you introduce even a small amount of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde into a large carboy of non-halogenated solvent (like acetone or methanol), the entire volume is legally reclassified as halogenated waste. This needlessly and drastically increases your institutional hazardous waste management costs[4].

Table 1: Segregation and Compatibility Data

Waste CategoryCompatibility StatusCausality / Operational Impact
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Routes to high-temp incineration; optimal for dissolving the compound for disposal[5].
Non-Halogenated Solvents (e.g., Acetone, Hexanes)Incompatible Mixing triggers cost-prohibitive reclassification of the entire waste volume[4].
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Strictly Incompatible High risk of exothermic oxidation of the carbaldehyde group, potentially causing container rupture[3].
Heavy Metals (e.g., Mercury, Cadmium)Incompatible Heterocyclic nitrogen atoms can coordinate with metals, complicating the incineration process.

Operational Disposal Protocol

To maintain a self-validating safety system, execute the following step-by-step methodology at the point of waste generation.

Step 1: Point-of-Generation Collection

  • For Solid Waste: (e.g., neat powder, contaminated spatulas, or weighing paper). Place the materials into a puncture-proof, High-Density Polyethylene (HDPE) bin specifically designated for Solid Halogenated Organic Waste.

  • For Liquid Waste: (e.g., reaction mixtures or extractions containing the compound). Transfer the liquid exclusively into a green-labeled Halogenated Organic Waste carboy[5].

Step 2: Immediate and Explicit Labeling Attach a standardized hazardous waste tag the moment the first drop of waste enters the container. Write the full chemical name: "2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde". Do not use structural shorthand or acronyms, as Environmental Health and Safety (EHS) personnel cannot legally transport unknown or ambiguously labeled waste.

Step 3: Secondary Containment & Storage Store the waste container in a secondary containment tray within a ventilated satellite accumulation area. Ensure the container is kept tightly capped unless actively adding waste to prevent the fugitive emission of volatile solvent matrices[3].

Step 4: EHS Transfer Submit a waste pickup request (e.g., via Chematix or your institution's EHS portal) before the container reaches 90% capacity. Do not overfill.

Waste Lifecycle Visualization

The following diagram illustrates the critical decision-making pathway for segregating this brominated compound, highlighting the operational consequences of improper mixing.

DisposalWorkflow Start Waste Generation: 2-(4-Bromo-1H-pyrazol-1-yl) pyridine-3-carbaldehyde Decision Is it being mixed with Non-Halogenated Solvents? Start->Decision Error Operational Error: Costly Halogenated Treatment Triggered for Entire Volume Decision->Error Yes Segregate Proper Segregation: Isolate in Green-Labeled Halogenated Carboy Decision->Segregate No Pickup EHS / Chematix Pickup Request Error->Pickup Segregate->Pickup Incinerate Final Destruction: High-Temp Incineration with Caustic Scrubbing Pickup->Incinerate

Workflow for the segregation and high-temperature incineration of halogenated organic waste.

Emergency Spill Response Protocol

In the event of a localized benchtop spill, rapid and methodical action prevents wider contamination. The American Chemical Society (ACS) mandates that spill response planning must be done in advance, tailored to the specific hazards of the chemical[6].

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maximize ventilation[6].

  • Protect: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, splash goggles, and a flame-resistant lab coat.

  • Contain: If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent such as vermiculite or sand. Crucial Causality: Do not use combustible materials (like standard paper towels) if the solvent matrix is unknown, as the aldehyde's reactivity could trigger a localized fire.

  • Collect: Use a non-sparking scoop to sweep the absorbed material into a heavy-duty plastic bag or directly into the solid halogenated waste bin.

  • Report: Document the spill and notify EHS immediately. Depending on the volume, federal law may require reporting the release to environmental agencies[6].

References

  • HAZARDOUS WASTE SEGREGATION. Bucknell University Environmental Health and Safety.
  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville Department of Environmental Health and Safety. Available at: https://louisville.edu/dehs/waste-disposal
  • Land Disposal Restrictions for Hazardous Waste (40 CFR Part 268). U.S. Environmental Protection Agency (EPA). Available at: https://www.epa.gov/hw/land-disposal-restrictions-hazardous-waste
  • Hazard Communication Standard (29 CFR 1910.1200). Occupational Safety and Health Administration (OSHA) / Electronic Code of Federal Regulations. Available at: https://www.ecfr.gov/current/title-29/subtitle-B/chapter-XVII/part-1910/subpart-Z/section-1910.1200
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/
  • Guide for Chemical Spill Response. American Chemical Society (ACS) Task Force on Laboratory Waste Management. Available at: https://www.acs.org/about/governance/committees/chemical-safety.html

Sources

Personal protective equipment for handling 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Status

Operational Status: CAUTION (Yellow) Primary Hazard Class: Irritant / Reactive Intermediate Immediate Action: Handle only within a certified chemical fume hood.

This guide defines the safety architecture for handling 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde . As a heterocyclic aldehyde containing both pyridine and pyrazole rings, this compound presents specific risks regarding respiratory irritation and chemical stability. Unlike generic reagents, this intermediate requires strict exclusion of air (autoxidation risk) and moisture to maintain purity and safety.

Critical "Stop" Criteria:

  • Do not proceed if the solid appears deliquescent or discolored (dark brown/black) without verifying purity; this indicates decomposition into potentially more acidic/toxic byproducts.

  • Do not handle outside of a fume hood; pyridine derivatives often possess low odor thresholds and high respiratory toxicity potential.

Risk Assessment & Hazard Identification

Scientific handling requires understanding the molecule's functional reactivity, not just reading GHS codes.

Functional GroupAssociated HazardMechanism of Action
Pyridine Ring Toxicity / IrritationPyridines are readily absorbed through skin and act as CNS depressants/irritants.
Aldehyde (-CHO) Sensitization / InstabilityAldehydes are prone to autoxidation to carboxylic acids. They are also potential contact sensitizers (H317).
Organobromide Environmental / ReactivityHalogenated compounds require segregated disposal streams (Halogenated Waste).

GHS Classification (Validated via Analog Analysis):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][3][5][6]

  • H335: May cause respiratory irritation.[1][4][6]

  • Note: Treat as H302 (Harmful if swallowed) due to the bioactive nature of pyridine/pyrazole pharmacophores.

Personal Protective Equipment (PPE) Matrix

Trust in safety comes from redundancy. The following PPE standards are non-negotiable for this compound.

A. Respiratory Protection (Primary Barrier)
  • Requirement: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Contingency: If weighing outside a hood is unavoidable (strongly discouraged), use a P100 (HEPA) particulate respirator .

  • Why? As a solid powder, the primary vector is inhalation of airborne particulates during weighing.

B. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Prohibited: Standard safety glasses with side shields are insufficient for fine powders or reactive aldehydes, which can sublime or create irritating dust clouds.

C. Dermal Protection (Glove Selection)

Glove selection is critical.[7] While the solid is less permeating, solutions of this compound (often in DCM or DMF) pose significant risks.

Glove MaterialThicknessBreakthrough Time (Solid)Breakthrough Time (Solution)Recommendation
Nitrile 4–6 mil> 480 min< 15 min (in DCM)Standard Use (Double Glove)
Butyl Rubber 15 milExcellent> 60 minRequired for Spill Cleanup
Latex N/APoorPoorDO NOT USE
  • Protocol: Double-glove with Nitrile. Inspect the outer glove for tears after every weighing operation. Change immediately upon splash contact.

Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure and maximizes compound stability.

Step 1: Storage & Retrieval
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Logic: Aldehydes oxidize to their corresponding carboxylic acids (2-(4-Bromo-1H-pyrazol-1-yl)nicotinic acid) upon exposure to air. This impurity changes the solubility profile and stoichiometry of downstream reactions.

  • Action: Allow the vial to warm to room temperature before opening to prevent condensation (water acts as a nucleophile).

Step 2: Weighing & Transfer
  • Static Control: Heterocyclic powders are often static-prone. Use an anti-static gun or polonium strip if the powder "flies."

  • Containment: Weigh inside the fume hood. If the balance is external, transfer the solid into a tared vial inside the hood, cap it tightly, and then weigh the closed vial.

Step 3: Solubilization
  • Solvent Choice: Dissolve in DCM, THF, or DMF.

  • Precaution: Once in solution, the skin absorption risk increases 10x (carrier solvent effect).

  • Exotherm: No significant exotherm expected during dissolution, but always add solvent to the solid.

Step 4: Waste Disposal
  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Pyridine Derivatives" and "Organobromides."

  • Deactivation: For small spills, treat with aqueous sodium bisulfite (to quench the aldehyde) before absorbing into vermiculite.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this specific intermediate.

G Start Start: Retrieve Vial (2-8°C) CheckTemp Is Vial at Room Temp? Start->CheckTemp Wait Wait 30 mins (Prevent Condensation) CheckTemp->Wait No Open Open in Fume Hood (Inert Gas) CheckTemp->Open Yes Wait->CheckTemp Inspect Visual Inspection: Color? Open->Inspect Dark Dark/Deliquescent: STOP (Decomposition Risk) Inspect->Dark Dark Brown Pale Pale Yellow/White Solid: PROCEED Inspect->Pale Correct Weigh Weighing Protocol: Anti-static + Double Nitrile Gloves Pale->Weigh Solvent Dissolution (DCM/DMF) Weigh->Solvent Waste Disposal: Halogenated Waste Stream Solvent->Waste

Caption: Operational logic flow for 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, emphasizing moisture control and purity checks.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. The pyridine moiety can cause dizziness or nausea.[4]

  • Skin Contact: Wash with soap and water for 15 minutes.[8] Do not use organic solvents (ethanol/acetone) to wash skin; this enhances absorption.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[1][8] Consult an ophthalmologist immediately due to the aldehyde's irritation potential.

References

  • ChemScene. (2025). Product Safety Data: 2-(4-Bromo-1H-pyrazol-1-yl)nicotinaldehyde (CAS 1692355-13-7).[9] Retrieved from [9]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyridine-3-carbaldehyde (Analogous Safety Data). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Pyridine Carbaldehydes. Retrieved from

  • BenchChem. (2025). Disposal Protocols for Halogenated Pyridine Derivatives. Retrieved from

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.